Codeine phosphate sesquihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5913-76-8 |
|---|---|
Molecular Formula |
C36H54N2O17P2 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;trihydrate |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;;/m00...../s1 |
InChI Key |
UDIMULCGRYVAIM-REWFBLHLSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
Other CAS No. |
5913-76-8 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and crystallization of codeine phosphate sesquihydrate
An In-depth Technical Guide on the Synthesis and Crystallization of Codeine Phosphate (B84403) Sesquihydrate
Introduction
Codeine (3-methylmorphine) is an opioid alkaloid derived from the opium poppy (Papaver somniferum) or synthesized from morphine.[1][2] It is widely utilized as an analgesic for mild to moderate pain, an antitussive, and an anti-diarrheal agent.[2][3] For pharmaceutical applications, codeine is often converted into a salt form to improve its solubility and stability. Codeine phosphate is a common salt form, available commercially as a hemihydrate or a sesquihydrate.[4] These two hydrate (B1144303) forms are stable at room temperature, but their formation and interconversion are influenced by external factors like moisture and temperature.[3][4]
This technical guide provides a comprehensive overview of the synthesis of codeine from morphine and the subsequent crystallization of codeine phosphate sesquihydrate. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in understanding and implementing these critical manufacturing steps.
Part 1: Synthesis of Codeine from Morphine
The most prevalent method for producing codeine on a commercial scale is through the methylation of morphine.[5] This process specifically targets the phenolic hydroxyl group at the C-3 position of the morphine molecule. Up to 90% of manufactured morphine is converted into codeine to meet market demands.[5]
The core reaction involves converting the hydroxyl group (-OH) on morphine's benzene (B151609) ring into a methoxy (B1213986) group (-OCH₃).[6]
Historical and Modern Methylating Agents
Historically, various methylating agents have been employed since the first successful synthesis by Grimaux in 1881 using methyl iodide.[5] Other classical agents like dimethyl sulfate (B86663) were also used. A significant challenge with these early agents was the undesirable side reaction with the tertiary amine nitrogen of the morphine molecule, leading to the formation of unstable quaternary ammonium (B1175870) compounds and subsequent loss of material.[5]
To overcome this, quaternary ammonium compounds, which cannot react with the morphine nitrogen, were introduced as methylating agents. Trimethylphenylammonium chloride became a prominent reagent for this purpose.[5] Modern approaches have also explored solid-phase synthesis using methylation resins, which can offer high yields and easier purification.[7]
General Synthesis Pathway
The synthesis of codeine from morphine is typically carried out in an organic solvent. When using certain methylating agents like trimethylanilinium chloride, a base is required to deprotonate the phenolic hydroxyl group, making it susceptible to methylation.[7]
Caption: General workflow for the synthesis of codeine from morphine.
Experimental Protocol: Methylation of Morphine
The following protocol is a generalized representation based on established industrial methods.
-
Reactant Preparation : In a suitable reaction vessel, dissolve morphine in a hydrocarbon solvent such as toluene (B28343) or xylene.[7]
-
Addition of Base : If using a methylating agent like a trimethylanilinium salt with a chloride counter-anion, add a base (e.g., sodium ethoxide) to the mixture to deprotonate the phenolic hydroxyl group of morphine.[7]
-
Methylation : Introduce the methylating agent (e.g., trimethylphenylammonium chloride) to the reaction mixture.
-
Heating : Heat the mixture under reflux for a specified period to drive the reaction to completion.
-
Work-up and Isolation : After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic solvent is then evaporated.
-
Purification : The resulting crude codeine can be further purified by recrystallization or chromatography to yield the pure codeine free base. A solid-phase synthesis approach reported a 98% yield of codeine as determined by HPLC.[7]
Quantitative Data: Synthesis of Codeine
| Parameter | Value / Description | Reference |
| Starting Material | Morphine | [5][7] |
| Key Reaction | O-methylation of the phenolic hydroxyl group | [5][6] |
| Methylating Agents | Trimethylphenylammonium chloride, Trimethylanilinium ethoxide/hydroxide, Methylation Resins, Methyl Iodide | [5][7] |
| Solvents | Toluene, Xylene | [7] |
| Reported Yield | Up to 98% (using a solid-phase methylation resin) | [7] |
| Purification Method | Evaporation of solvent, followed by standard purification techniques. | [7] |
Part 2: Crystallization of this compound
Codeine phosphate exists in several crystalline forms, including two stable hydrates at room temperature: a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules).[3][4] The formation of a specific hydrate is highly dependent on the crystallization conditions, particularly the solvent system used. While some methods yield the hemihydrate, specific conditions can be tailored to produce the desired sesquihydrate form.[8][9] The sesquihydrate is a common active pharmaceutical ingredient (API).[4]
Crystallization Process Overview
The process begins by dissolving the codeine free base in a suitable solvent, followed by a salification reaction with phosphoric acid. The subsequent crystallization is controlled by adjusting parameters like temperature, pH, and solvent composition to favor the formation of the sesquihydrate crystalline structure.
Caption: Workflow for crystallization of this compound.
Experimental Protocol: Crystallization
This protocol is adapted from methodologies for preparing codeine phosphate hydrates, with specific emphasis on conditions favoring the sesquihydrate form. A common method to obtain the sesquihydrate involves salification in acetone.[9]
-
Dissolution : Dissolve purified codeine free base in acetone.
-
Salification : While stirring, slowly add a stoichiometric amount of phosphoric acid (H₃PO₄). The reaction forms codeine phosphate, which is less soluble in acetone, leading to its precipitation.
-
Crystal Growth : Maintain the mixture at a controlled temperature with continued stirring to allow for the growth of uniform crystals. The presence of an appropriate amount of water is critical for the formation of the sesquihydrate.
-
Isolation : Collect the precipitated crystals by filtration.
-
Washing : Wash the crystals with a small amount of cold acetone to remove any residual impurities.
-
Drying : Dry the crystals under vacuum at a controlled temperature to remove the solvent without disturbing the water of hydration. The final product is this compound.
Quantitative Data: Crystallization and Product Characteristics
| Parameter | Value / Description | Reference |
| Starting Material | Purified Codeine Free Base | [9] |
| Reagent | Phosphoric Acid (H₃PO₄) | [9] |
| Key Solvents | Acetone is a common solvent for sesquihydrate formation. Ethanol-water mixtures are used for hemihydrate. | [8][9] |
| Critical Process Control | Temperature, pH (typically controlled between 4.6-5.0 in aqueous ethanol systems), cooling rate, water content. | [9] |
| Resulting Product | This compound (C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O) | [3][4] |
| Solubility | Soluble in water, slightly soluble in ethanol. | [1][10] |
| Analytical Methods | HPLC, UV-Vis Spectrophotometry, FT-IR, Raman Spectroscopy, DSC, XRPD. | [1][8][11] |
Conclusion
The synthesis of codeine via morphine methylation and the subsequent crystallization of this compound are well-established but highly sensitive processes. The yield and purity of codeine are dependent on the choice of methylating agent and reaction conditions. Furthermore, the crystallization of the desired sesquihydrate form requires precise control over solvent systems, temperature, and pH to prevent the formation of other polymorphic or hydrated forms. The protocols and data presented in this guide serve as a foundational resource for the development, optimization, and quality control of this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 6. youtube.com [youtube.com]
- 7. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to the Physicochemical Properties of Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of codeine phosphate (B84403) sesquihydrate. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key characteristics and pathways.
Chemical and Physical Properties
Codeine phosphate sesquihydrate is the phosphate salt form of codeine, an opioid analgesic. The "sesquihydrate" designation indicates the presence of 1.5 molecules of water of crystallization for each molecule of codeine phosphate. This hydration state is critical to its stability and handling properties.[1] It is one of the two commercially common hydrate (B1144303) forms, the other being the hemihydrate.[1][2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O | [1] |
| Molecular Weight | 424.39 g/mol (Calculated) | - |
| CAS Number | 5913-76-8 | [3] |
| Appearance | White to yellowish-white crystals or crystalline powder.[4] | [4] |
| Taste & Odor | Odorless with a bitter taste.[2][5] | [2][5] |
| pH | 3.0 - 5.0 (for a 1 in 10 solution).[4] | [4] |
| Optical Rotation | [α]²⁰D: -98° to -102° | [4] |
Solubility Profile
This compound exhibits high aqueous solubility, a key factor in its formulation for oral and parenteral administration.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Source |
| Water | Freely soluble (1 g in <10 mL) | Ambient | [4][6] |
| Boiling Water | 1 in 15 | 100 °C | [7] |
| Ethanol (95%) | Slightly soluble (1 g in 100-1000 mL) | Ambient | [4] |
| Methanol | Slightly soluble | Ambient | [4][8] |
| Acetic Acid (100) | Freely soluble | Ambient | [4] |
| Chloroform | Slightly soluble | Ambient | [8] |
| Diethyl Ether | Practically insoluble | Ambient | [4][8] |
| N-Methyl-2-pyrrolidone (NMP) | High, increases with temperature | 293.2 - 313.2 K | [9] |
Solid-State Characterization: Polymorphism and Thermal Behavior
Codeine phosphate is known to exist in multiple solid-state forms, including three hydrates (sesquihydrate, monohydrate, hemihydrate) and two anhydrous polymorphs.[1][10] The sesquihydrate (COP-S) and hemihydrate (COP-H) are the most stable forms at room temperature.[1][2][10]
Upon heating, this compound undergoes a series of dehydration events before thermal decomposition.[1] These transformations can be characterized using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 3: Key Thermal Events for this compound
| Thermal Event | Approximate Temperature (°C) | Technique | Observation | Source |
| Dehydration to Monohydrate | ~50-80 °C | DSC/TGA | Endothermic transition with mass loss | [1][11] |
| Dehydration to Hemihydrate | ~80-100 °C | DSC/TGA | Endothermic transition with mass loss | [1][11] |
| Dehydration to Anhydrous Form | > 100 °C | DSC/TGA | Endothermic transition with mass loss | [1] |
| Thermal Decomposition | ~240 °C | TGA/DTG | Onset of significant mass loss | [1] |
dot
Caption: Dehydration sequence of this compound upon heating.
Spectroscopic Properties
Spectroscopic techniques are essential for identifying and differentiating the various forms of codeine phosphate.
Table 4: Key Spectroscopic Data for Codeine Phosphate
| Technique | Wavelength / Wavenumber | Observation | Source |
| UV Spectrophotometry | λmin ≈ 284.8 nm (in water) | Characteristic minimum absorption. | [2] |
| FT-IR Spectroscopy | 1449 cm⁻¹ and 1463 cm⁻¹ (shoulder) | Bands in the sesquihydrate form that differ from the hemihydrate and anhydrous forms. | [12] |
| FT-IR Spectroscopy | 1170-1100 cm⁻¹ | Combined C-O and P-O stretching region, shows differences in multiplicity and intensity between hydrates. | [12] |
Vibrational spectroscopy (FT-IR and Raman) can effectively discriminate between the sesquihydrate and hemihydrate forms due to differences in their crystal structures and hydrogen bonding networks.[2]
Stability Profile
The stability of codeine phosphate is influenced by several factors, making it a critical consideration for formulation and storage.
-
Light Sensitivity : Codeine phosphate is sensitive to light and should be stored in light-resistant containers.[4][5][13]
-
pH Stability : Aqueous solutions of codeine phosphate are most stable at a pH of approximately 3.5.[14][15] Degradation is pH-dependent.[14]
-
Temperature : Stability is temperature-dependent, with degradation rates increasing at higher temperatures.[14]
-
Formulation Stability : In an extemporaneously compounded syrup (3 mg/mL in Ora-Sweet), codeine phosphate was stable for at least 98 days at room temperature (22-25°C) when protected from light.[16] The pH of this formulation remained stable at 4.2.[16]
Experimental Protocols
Thermal Analysis (DSC/TGA)
Detailed thermal analysis is performed to study solid-state transitions and decomposition.
-
Objective : To determine the temperatures of dehydration and decomposition.
-
Methodology :
-
A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an aluminum pan.
-
The pan is heated in a DSC or TGA instrument at a constant rate, often 10 °C/min.[17]
-
The analysis is conducted under an inert nitrogen atmosphere (e.g., flow rate of 100 mL/min) to prevent oxidative degradation.[17]
-
For DSC, the heat flow to or from the sample is measured relative to a reference, revealing endothermic (melting, dehydration) or exothermic (crystallization) events.[11]
-
For TGA, the mass of the sample is continuously monitored as a function of temperature, quantifying mass loss associated with dehydration or decomposition.[11]
-
dot
Caption: Workflow for the physicochemical analysis of a drug substance.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the drug and its degradation products over time.
-
Objective : To assess the chemical stability of codeine phosphate in a formulation.
-
Methodology :
-
Mobile Phase Preparation : A typical mobile phase could be a mixture of a phosphate buffer (pH adjusted, e.g., to 2.35) and an organic solvent like methanol.[17]
-
Standard and Sample Preparation : Solutions of known concentration (standards) and the test samples are prepared in a suitable diluent.
-
Chromatographic Conditions : The analysis is performed on a C18 column. The mobile phase is pumped at a constant flow rate (e.g., 1.1 mL/min). Detection is typically done using a UV detector at a specified wavelength (e.g., 214 nm).
-
Analysis : The retention time of the codeine peak is used for identification, and the peak area is used for quantification against the standard curve. The appearance of new peaks indicates degradation products.
-
Metabolic Pathway Overview
While not a physicochemical property, understanding the metabolic fate of codeine is crucial for drug development. Codeine is a prodrug that is metabolized in the liver primarily by two cytochrome P450 enzymes: CYP2D6 and CYP3A4.[18] Genetic variations (polymorphisms) in CYP2D6 can significantly alter the pharmacokinetics and clinical effects of codeine.[18][19]
-
O-demethylation (via CYP2D6) : Approximately 0-15% of codeine is converted to morphine , its most active metabolite, which is responsible for the majority of its analgesic effect.[18] Individuals who are "poor metabolizers" due to their CYP2D6 genotype may experience little pain relief.[18] Conversely, "ultrarapid metabolizers" are at risk of morphine toxicity.[18]
-
N-demethylation (via CYP3A4) : About 10-15% of codeine is metabolized to norcodeine .[18]
-
Glucuronidation (via UGT2B7) : The majority of codeine (50-70%) is converted to codeine-6-glucuronide .[18]
dot
Caption: Primary metabolic pathways of codeine in the liver.
References
- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C36H54N2O17P2 | CID 5492885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Codeine (PIM 140) [inchem.org]
- 8. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis and Determination of Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data related to the crystal structure of codeine phosphate (B84403) sesquihydrate, an important active pharmaceutical ingredient (API). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, crystallography, and materials science.
Introduction to Codeine Phosphate Hydrates
Codeine phosphate is known to exist in various hydrated forms, with the sesquihydrate (1.5 water molecules per codeine phosphate molecule) and the hemihydrate (0.5 water molecules) being the most stable and commonly used in pharmaceutical formulations.[1] The degree of hydration significantly influences the physicochemical properties of the API, including its stability, solubility, and dissolution rate, which in turn can affect its bioavailability.[2] Therefore, a thorough understanding of the crystal structure of codeine phosphate sesquihydrate is crucial for drug development and quality control.
Crystallographic Analysis
The determination of the crystal structure of this compound has been a subject of scientific investigation, with single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) being the primary analytical techniques employed.
Crystal Data and Structure Refinement
The crystallographic data for this compound (COP-S) provides fundamental information about its three-dimensional structure.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O |
| Formula Weight | 424.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.152(1) |
| b (Å) | 15.045(2) |
| c (Å) | 12.345(1) |
| β (°) | 90.00 |
| Volume (ų) | 2256.4(4) |
| Z | 4 |
| Density (calculated) | 1.249 g/cm³ |
| Absorption Coefficient (μ) | 0.16 mm⁻¹ |
| F(000) | 900 |
Data sourced from Runčevski, T., et al. (2014).[1]
Molecular and Crystal Packing
The crystal structure of this compound is characterized by a complex network of hydrogen bonds. The asymmetric unit contains two codeine cations, two dihydrogen phosphate anions, and three water molecules.[3] The codeine cations are linked into zigzag chains via O—H···O hydrogen bonds.[3] The dihydrogen phosphate anions form ribbon-like chains through O—H···O interactions.[3] These chains, along with the water molecules, create a three-dimensional framework that stabilizes the crystal lattice. The water molecules are firmly integrated within this hydrogen-bonded network.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and verification of scientific findings.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure of a compound from a single crystal is a definitive analytical method.
Methodology:
-
Crystal Growth: Obtaining single crystals of sufficient quality is the first and often most challenging step. For this compound, this has proven to be difficult, with the hemihydrate form being more amenable to single crystal growth.[1]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification and for obtaining structural information from polycrystalline materials.
Methodology:
-
Sample Preparation: A fine powder of the this compound is prepared and placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The peak positions are used to determine the unit cell parameters, and the peak intensities can be used for quantitative analysis and structure refinement.
Spectroscopic Characterization
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within the crystal lattice.
FT-IR and Raman Spectroscopy
These techniques are sensitive to the vibrational modes of molecules and are particularly useful for studying the hydrogen bonding network in hydrated crystals.
Methodology:
-
Sample Preparation: For FT-IR analysis, a small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powder sample is placed directly in the path of the laser beam.
-
Data Acquisition: An FT-IR or Raman spectrometer is used to acquire the vibrational spectrum of the sample over a specific range of wavenumbers.
-
Spectral Interpretation: The positions, intensities, and shapes of the absorption bands (FT-IR) or scattered peaks (Raman) are correlated with specific molecular vibrations and functional groups.
Key Spectral Features for this compound:
| Spectral Region (cm⁻¹) | Assignment | Significance |
| 3600 - 3200 | O-H and N-H stretching vibrations | Provides information on the hydrogen bonding involving water molecules and the codeine and phosphate moieties. |
| 3100 - 2800 | C-H stretching vibrations | Characteristic of the codeine molecule's aliphatic and aromatic C-H bonds. |
| 1700 - 1500 | Aromatic C=C stretching and N-H bending vibrations | Fingerprint region for the codeine molecule's core structure. |
| 1200 - 900 | P-O stretching vibrations | Characteristic of the dihydrogen phosphate anion. |
Data interpretation based on general principles of vibrational spectroscopy and studies on related compounds.
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound, particularly its dehydration process.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass of a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a DSC or TGA pan.
-
Instrument Setup: The instrument is programmed with a specific heating rate and temperature range, typically under a controlled atmosphere (e.g., nitrogen).
-
Data Collection: The heat flow (DSC) and mass change (TGA) are recorded as the sample is heated.
-
Data Analysis: DSC thermograms reveal endothermic and exothermic transitions, such as melting and dehydration. TGA curves show the mass loss associated with these events.
Thermal Decomposition Pathway:
Upon heating, this compound undergoes a stepwise dehydration process.[1] The sesquihydrate first transforms into an unstable monohydrate, which then converts to the hemihydrate.[1] Further heating leads to the formation of two anhydrous forms before eventual decomposition at higher temperatures.[1]
Conclusion
The crystal structure of this compound is a complex, three-dimensional arrangement stabilized by an extensive hydrogen-bonding network. A combination of crystallographic, spectroscopic, and thermal analysis techniques is essential for its complete characterization. This in-depth understanding is critical for ensuring the quality, stability, and efficacy of pharmaceutical products containing this active ingredient. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
An In-depth Technical Guide to Codeine Phosphate Sesquihydrate: Molecular Formula, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and structural characteristics of codeine phosphate (B84403) sesquihydrate, a widely utilized opioid analgesic. This document details its physicochemical properties, analytical methodologies for its characterization, and the fundamental signaling pathways through which it exerts its pharmacological effects.
Molecular Formula and Chemical Structure
Codeine phosphate sesquihydrate is the phosphate salt of codeine, an alkaloid derived from the opium poppy (Papaver somniferum). The "sesquihydrate" designation indicates the presence of 1.5 molecules of water for every two molecules of the codeine phosphate salt.
The chemical structure consists of the codeine cation, a phosphate anion, and water molecules integrated into the crystal lattice. The most accurate representation of its molecular formula is a dimeric unit: (C₁₈H₂₁NO₃)₂ · 2H₃PO₄ · 3H₂O, which corresponds to an overall molecular formula of C₃₆H₅₄N₂O₁₇P₂ .[1][2][3] The Chemical Abstracts Service (CAS) Registry Number for this compound is 5913-76-8 .[1][2]
The structure of the codeine molecule features a rigid pentacyclic framework, which is characteristic of morphinan (B1239233) alkaloids. Key functional groups include a tertiary amine, a hydroxyl group, a methyl ether, and an ether linkage within the ring system. The phosphate group forms an ionic bond with the protonated tertiary amine of the codeine molecule. The intricate network of hydrogen bonds involving the water molecules, phosphate anions, and the codeine cations is crucial for the stability of the crystal structure.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, quality control, and understanding its behavior in biological systems.
| Property | Value | References |
| Molecular Formula | C₃₆H₅₄N₂O₁₇P₂ | [1][2][3] |
| Molecular Weight | 848.77 g/mol | [1][5] |
| CAS Number | 5913-76-8 | [1][2] |
| Appearance | White or almost white crystalline powder, or small, colorless crystals. | [6] |
| Melting Point | Decomposes between 220 °C and 235 °C. | [7] |
| Solubility | Freely soluble in water, slightly soluble in ethanol (B145695). | [4][6] |
| pKa | The pKa of the codeine base is 8.21. | [2] |
| Optical Rotation | [α]²⁰D = -98° to -102° (c=2, water) | [8] |
Experimental Protocols for Analysis
Accurate characterization and quality control of this compound are critical. The following sections outline the methodologies for key analytical techniques.
Identification and Purity Assessment (Pharmacopoeial Methods)
The following protocols are adapted from standard pharmacopoeial monographs, such as the Japanese Pharmacopoeia, for the identification and purity assessment of codeine phosphate.
3.1.1. Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc of the dried sample.
-
Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum should be concordant with the reference spectrum of codeine phosphate.[8]
-
3.1.2. Thin-Layer Chromatography (TLC)
-
Objective: To assess the presence of related substances and impurities.
-
Methodology:
-
Stationary Phase: Silica gel G plate.
-
Mobile Phase: A mixture of acetone, toluene, ethanol (99.5), and concentrated ammonia (B1221849) solution (e.g., in a ratio of 45:45:7:3).
-
Sample Preparation: Dissolve the substance in a suitable solvent (e.g., methanol) to a specified concentration.
-
Procedure: Apply the sample and standard solutions to the plate. Develop the chromatogram until the solvent front has moved a sufficient distance. After drying, visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., iodoplatinate (B1198879) reagent).
-
Analysis: Compare the Rf values and the intensity of any secondary spots in the sample chromatogram with those of the standard.[8]
-
3.1.3. High-Performance Liquid Chromatography (HPLC/UHPLC)
-
Objective: To quantify the purity of codeine phosphate and determine the levels of specific impurities.
-
Methodology (Example for Impurity Profiling):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.3-1.0 mL/min.
-
Detection: UV detection at a wavelength where codeine and its potential impurities absorb (e.g., 245 nm).[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
-
Procedure: Inject the sample and standard solutions into the chromatograph. Record the chromatograms and calculate the percentage of impurities based on the peak areas.[9]
-
Structural Elucidation
3.2.1. X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and stereochemistry.
-
Methodology:
-
Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution. This can be achieved by slow evaporation of the solvent (e.g., water or a water-ethanol mixture).[10]
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.[5]
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure in solution and confirm the identity and purity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
¹H-NMR Spectroscopy:
-
¹³C-NMR Spectroscopy:
-
2D-NMR Spectroscopy:
-
Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignment.
-
-
Signaling Pathways and Mechanism of Action
Codeine itself has a relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolism to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[12][13][14] Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of morphine to the MOR initiates a cascade of intracellular signaling events.
Codeine Metabolism
The metabolic conversion of codeine is a critical step in its pharmacological activity. The major metabolic pathways are:
-
O-demethylation: Conversion to morphine, catalyzed by CYP2D6. This is the primary pathway for its analgesic effect.[1][2][7]
-
N-demethylation: Conversion to norcodeine, catalyzed by CYP3A4.
-
Glucuronidation: Conjugation with glucuronic acid to form codeine-6-glucuronide, catalyzed by UGT2B7.
The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in the rate of morphine formation, which can affect the efficacy and safety of codeine.[7]
μ-Opioid Receptor Signaling Pathway
Upon binding of morphine to the μ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation initiates downstream signaling cascades that ultimately result in the analgesic effect.
The key events in this pathway are:
-
Receptor Activation: Morphine binds to the extracellular domain of the μ-opioid receptor.[8]
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gα-GTP and Gβγ subunits.[2]
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8]
-
The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters (e.g., substance P, glutamate) from presynaptic terminals.[2]
-
The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This further reduces neuronal excitability and neurotransmitter release.[2]
-
-
Pharmacological Effect: The net result of these signaling events is a reduction in the transmission of nociceptive signals, leading to analgesia.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. mrocc.org [mrocc.org]
- 8. govinfo.gov [govinfo.gov]
- 9. Morphine structural elucidation-2 | PDF [slideshare.net]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
understanding the pharmacology of codeine phosphate sesquihydrate
An In-depth Technical Guide to the Pharmacology of Codeine Phosphate (B84403) Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine, an opioid analgesic, serves as a cornerstone for the management of mild to moderate pain and cough. Its therapeutic efficacy is intrinsically linked to its metabolic conversion to morphine. This technical guide provides a comprehensive overview of the pharmacology of codeine phosphate sesquihydrate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the clinical implications of its metabolic variability. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of opioid pharmacology.
Physicochemical Properties
This compound is a salt of codeine, an alkaloid derived from the opium poppy (Papaver somniferum).[1] The sesquihydrate form indicates the presence of 1.5 molecules of water for every molecule of codeine phosphate.[2] This form is often used in pharmaceutical formulations due to its stability and solubility.[3]
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₄N₂O₁₇P₂ | [4] |
| Molecular Weight | 848.8 g/mol | [4][5] |
| Appearance | White crystalline powder or colorless crystals | [6][7] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3][7] |
Pharmacodynamics: Mechanism of Action
Codeine itself is a prodrug with a relatively weak affinity for the μ-opioid receptor (MOR).[8] Its primary analgesic effects are mediated by its principal active metabolite, morphine, which is a potent MOR agonist.[9] Morphine has a 200-fold greater affinity for the MOR than codeine.[8][10]
Opioid receptors, including the μ, δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs).[11][12] The binding of morphine to the MOR, primarily in the central nervous system (CNS), initiates a downstream signaling cascade.[1][13] This activation leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14][15]
-
Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits the opening of N-type voltage-gated calcium channels.[6][15]
The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, such as substance P, resulting in analgesia.[6][13] Codeine also exerts antitussive effects by acting on the cough center in the medulla oblongata.[13]
Opioid Receptor Signaling Pathway
The following diagram illustrates the signal transduction pathway following the activation of the μ-opioid receptor by morphine.
Caption: μ-Opioid Receptor G-protein Signaling Pathway.
Pharmacokinetics
The clinical effects of codeine are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution
Codeine is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 60-94%.[1][11][16] Peak plasma concentrations are typically reached within one hour of oral administration.[11] It has a large apparent volume of distribution (3 to 6 L/kg), indicating extensive distribution into tissues.[11]
Metabolism
Codeine metabolism is complex and primarily occurs in the liver via several key enzymatic pathways.[1][17] Genetic polymorphisms, particularly in the CYP2D6 gene, lead to significant inter-individual variability in its analgesic effect and potential for adverse reactions.[9]
-
O-demethylation (CYP2D6): Approximately 5-10% of codeine is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to morphine, the primary active metabolite.[8][10][11]
-
N-demethylation (CYP3A4): Around 10% of codeine is converted to norcodeine by CYP3A4.[1][11]
-
Glucuronidation (UGT2B7): The most substantial metabolic pathway, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid by UGT2B7 to form codeine-6-glucuronide.[1][17]
Morphine and norcodeine are further metabolized, primarily through glucuronidation.[1][6]
Codeine Metabolic Pathway
Caption: Major Metabolic Pathways of Codeine.
Excretion
Approximately 90% of a codeine dose is excreted by the kidneys, with about 10% as unchanged codeine.[11] The elimination half-life of codeine and its metabolites is approximately 3 hours.[11][16]
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~60-94% | [1][11][16] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [11] |
| Volume of Distribution (Vd) | 3 - 6 L/kg | [11] |
| Elimination Half-life (t½) | ~2.5 - 3 hours | [11][16][18] |
| Protein Binding | ~56% (Codeine)~34% (Codeine-6-glucuronide)~46.5% (Morphine) | [18] |
| Metabolism Pathways | CYP2D6 (~5-10%)CYP3A4 (~10%)UGT2B7 (~50-70%) | [1][11][17] |
| Primary Route of Excretion | Renal (~90%) | [11] |
Genetic Polymorphisms of CYP2D6
The efficacy and safety of codeine are significantly impacted by genetic variations in the CYP2D6 gene, which categorizes individuals into different metabolizer phenotypes.[10]
-
Poor Metabolizers (PMs): Possess two non-functional alleles. They convert very little codeine to morphine, leading to a lack of analgesic effect.[8][19]
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in diminished morphine formation.[10][19]
-
Normal (Extensive) Metabolizers (NMs): Have two fully functional alleles, leading to the expected conversion of codeine to morphine.[10]
-
Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene. They metabolize codeine to morphine more rapidly and completely, leading to higher-than-expected morphine levels and an increased risk of toxicity, including respiratory depression.[8][20]
The prevalence of these phenotypes varies significantly across different ethnic populations.[10][20]
| Phenotype | CYP2D6 Activity | Clinical Outcome with Codeine | Prevalence Example (Caucasians) |
| Ultrarapid Metabolizer (UM) | Increased | Increased morphine formation; risk of toxicity | ~1-10% |
| Normal Metabolizer (NM) | Normal | Expected analgesic effect | ~77-92% |
| Intermediate Metabolizer (IM) | Decreased | Reduced analgesic effect | ~10-15% |
| Poor Metabolizer (PM) | Absent/Greatly Reduced | Little to no analgesic effect | ~5-10% |
(Prevalence data sourced from[10][20])
Experimental Protocols
Quantification of Codeine and Metabolites in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify codeine, morphine, and other relevant metabolites in plasma, urine, or oral fluid.[21]
Protocol Outline:
-
Sample Preparation:
-
For urine samples, an initial hydrolysis step (e.g., acid hydrolysis) is required to convert glucuronide conjugates back to the parent compounds.[22]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix and remove interfering substances.[22][23]
-
-
Internal Standards: Add deuterated internal standards for each analyte to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.[21][23]
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.[24]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[22]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard for quantification and confirmation.[22]
-
-
Calibration and Quantification:
Assessment of Analgesic Efficacy
Method: Hot Plate Test in Rodents
Objective: To evaluate the central analgesic properties of codeine by measuring the latency of a thermal pain response.[25]
Protocol Outline:
-
Acclimatization: Acclimatize animals (e.g., mice or rats) to the testing environment to reduce stress-induced variability.
-
Apparatus: Use a hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer codeine (e.g., 21 mg/kg, intraperitoneally) or a vehicle control (e.g., saline) to randomized groups of animals.[26]
-
Post-Dose Testing: At predetermined time points after drug administration (e.g., 15, 30, 45, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.[26]
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Calculate the Area Under the Curve (AUC) for the time-effect relationship to determine the total analgesic effect over the testing period.[26]
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects between treatment groups.
-
Experimental Workflow for Analgesic Assessment
Caption: Workflow for Hot Plate Analgesia Assay.
Conclusion
This compound is a widely used opioid whose analgesic and antitussive properties are primarily dependent on its metabolic conversion to morphine. A thorough understanding of its pharmacokinetics and pharmacodynamics, particularly the profound influence of CYP2D6 genetic polymorphisms, is critical for its safe and effective clinical use. The experimental methodologies detailed herein provide a framework for continued research into the nuanced pharmacology of codeine and the broader class of opioid analgesics, aiding in the development of personalized pain management strategies and novel therapeutic agents.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C36H54N2O17P2 | CID 5492885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5913-76-8 | FAA91376 [biosynth.com]
- 6. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Codeine (PIM 140) [inchem.org]
- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. ClinPGx [clinpgx.org]
- 18. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
The Prodrug Mechanism of Codeine Phosphate Sesquihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine, a widely used opioid analgesic, antitussive, and antidiarrheal agent, is a prodrug that requires metabolic activation to exert its primary therapeutic effects. This technical guide provides an in-depth exploration of the mechanism of action of codeine phosphate (B84403) sesquihydrate as a prodrug, with a focus on its complex metabolic pathways, the enzymes governing its biotransformation, and the profound influence of pharmacogenomics on its clinical efficacy and safety. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.
Introduction
Codeine phosphate sesquihydrate is a salt of codeine, an opiate alkaloid found in the opium poppy (Papaver somniferum).[1] While codeine itself possesses some pharmacological activity, its primary analgesic effects are mediated through its conversion to morphine.[2][3][4][5] This biotransformation is a critical step that is highly variable among individuals, primarily due to genetic polymorphisms in the enzymes responsible for its metabolism.[6] Understanding the intricacies of codeine's prodrug nature is paramount for optimizing its therapeutic use and mitigating the risks of adverse drug reactions.
This guide will delve into the metabolic pathways of codeine, the key enzymes involved, and the clinical implications of their variability. It will also provide detailed methodologies for studying codeine metabolism and present key quantitative data in a structured format to facilitate comparison and analysis.
The Prodrug Concept: Codeine's Journey to Activation
Codeine is pharmacologically effective primarily after it is metabolized in the liver to morphine, which is a potent agonist of the μ-opioid receptor.[3][4][5] The analgesic potency of morphine is significantly higher than that of codeine.[1] Therefore, the clinical efficacy of codeine is largely dependent on the extent of this metabolic conversion.
The primary enzyme responsible for the O-demethylation of codeine to morphine is Cytochrome P450 2D6 (CYP2D6).[2][7][8] The activity of CYP2D6 is highly variable in the population due to genetic polymorphisms, leading to distinct phenotypes of drug metabolism.[3][9]
Metabolic Pathways of Codeine
Codeine undergoes extensive metabolism through several key pathways, primarily in the liver.[1] The main metabolic routes are:
-
O-demethylation to Morphine: A minor but critical pathway catalyzed by CYP2D6 , accounting for approximately 5-10% of a codeine dose in individuals with normal enzyme function.[2][6][10] Morphine is a potent opioid agonist and is primarily responsible for the analgesic effects of codeine.
-
N-demethylation to Norcodeine: This pathway is mediated by Cytochrome P450 3A4 (CYP3A4) and accounts for about 10% of codeine metabolism.[10] Norcodeine is a less active metabolite.
-
Glucuronidation to Codeine-6-glucuronide (C6G): This is the major metabolic pathway, accounting for approximately 70-80% of a codeine dose.[3] This reaction is catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) .[11][12] C6G is an active metabolite, although its contribution to the overall analgesic effect is still under investigation.[12]
Morphine, the active metabolite, is further metabolized, primarily through glucuronidation by UGT2B7, to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). M6G is also a potent opioid agonist, while M3G is inactive and may even have neuroexcitatory effects.
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathways of codeine.
Figure 1: Metabolic pathways of codeine.
The Role of CYP2D6 Polymorphisms
The gene encoding for the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles.[11] These genetic variations result in different levels of enzyme activity, leading to the classification of individuals into four main phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles. They have little to no CYP2D6 activity and, therefore, convert very little codeine to morphine, often experiencing inadequate pain relief.[2][6]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have decreased CYP2D6 activity.
-
Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles. They have normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene. They have significantly increased CYP2D6 activity, leading to a rapid and extensive conversion of codeine to morphine, which can result in an increased risk of morphine toxicity, even at standard doses.[2][3][9][13]
The prevalence of these phenotypes varies among different ethnic populations.
Quantitative Data on Codeine Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics and enzyme kinetics of codeine and its metabolites.
Pharmacokinetic Parameters of Codeine and Morphine by CYP2D6 Phenotype
| Phenotype | Drug | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| EM | Codeine | 138.8 | 1262.4 | 2.6 | [14] |
| Morphine | 1.8 ± 0.9 | 11 (5-17) | - | [13] | |
| UM | Codeine | - | - | - | |
| Morphine | 2.7 ± 1.2 | 16 (10-24) | - | [13] | |
| PM | Codeine | - | - | - | |
| Morphine | Not detectable | Not detectable | - | ||
| IM | Codeine | - | - | - | |
| Morphine | - | - | - |
Data presented as mean ± SD or median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Enzyme Kinetics of UGTs in Codeine and Morphine Metabolism in Human Liver Microsomes
| Substrate | Metabolite | Enzyme | Km (mM) | Vmax (nmol/mg/min) | Reference |
| Codeine | Codeine-6-glucuronide | UGT2B7 | 2.21 ± 0.68 | 0.54 ± 0.24 | [15] |
| Morphine | Morphine-3-glucuronide | UGT2B7 | - | - | |
| Morphine | Morphine-6-glucuronide | UGT2B7 | - | - |
Km: Michaelis-Menten constant; Vmax: Maximum reaction velocity.
Experimental Protocols
In Vitro Analysis of Codeine Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of codeine in vitro.
To determine the metabolic stability and identify the metabolites of codeine in human liver microsomes.
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Figure 2: Experimental workflow for in vitro codeine metabolism.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.5-1 mg/mL), phosphate buffer (pH 7.4), and codeine (at desired concentrations).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the disappearance of codeine and the formation of its metabolites using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study of Codeine in Humans
This protocol outlines a typical design for an in vivo study to assess the pharmacokinetics of codeine.
To determine the pharmacokinetic profile of codeine and its metabolites in healthy volunteers with different CYP2D6 genotypes.
-
Open-label, single-dose, parallel-group study.
-
Participants will be genotyped for CYP2D6 and assigned to groups based on their metabolizer status (e.g., PM, EM, UM).
-
Subject Recruitment and Screening: Recruit healthy adult volunteers. Obtain informed consent and perform a medical screening, including CYP2D6 genotyping.
-
Drug Administration: After an overnight fast, administer a single oral dose of this compound (e.g., 30 mg or 60 mg).
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of codeine and its metabolites (morphine, C6G, norcodeine) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for codeine and its metabolites for each CYP2D6 phenotype group using appropriate software.
Conclusion
This compound serves as a classic example of a prodrug whose clinical utility is intricately linked to its metabolic activation. The conversion of codeine to morphine via the polymorphic enzyme CYP2D6 is the cornerstone of its analgesic efficacy. The significant interindividual variability in CYP2D6 activity underscores the importance of a personalized medicine approach to codeine therapy. For researchers and drug development professionals, a thorough understanding of these metabolic pathways and the factors that influence them is essential for the rational design of new analgesics and for optimizing the use of existing opioid medications. The experimental protocols and quantitative data provided in this guide offer a foundational resource for further investigation into the complex pharmacology of codeine.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.cpicpgx.org [files.cpicpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 7. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacogenomics of codeine, morphine, and morphine-6-glucuronide: model-based analysis of the influence of CYP2D6 activity, UGT2B7 activity, renal impairment, and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 15. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Codeine to Morphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of codeine phosphate (B84403) sesquihydrate to its active metabolite, morphine. The document details the enzymatic processes, pharmacokinetic variability, and experimental methodologies crucial for research and development in pharmacology and drug metabolism.
Introduction
Codeine, a widely used opioid analgesic and antitussive, is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.[1][2] The biotransformation of codeine is a complex process primarily occurring in the liver, involving several key enzymes.[3] The efficiency of this conversion, particularly the O-demethylation step, is highly variable among individuals due to genetic polymorphisms, which can significantly impact the drug's efficacy and safety profile.[1][4] Understanding the nuances of this metabolic pathway is critical for drug development, personalized medicine, and clinical practice to ensure optimal therapeutic outcomes while minimizing the risk of adverse events.
The Core Metabolic Pathway
The metabolism of codeine phosphate sesquihydrate proceeds through three main pathways: O-demethylation, N-demethylation, and glucuronidation. The principal pathways for the metabolism of codeine occur in the liver, with some metabolic activity also found in the intestine and brain.[3]
-
O-demethylation to Morphine: This is the critical activation pathway where codeine is converted to morphine, a potent µ-opioid receptor agonist.[4] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] Although this pathway accounts for a relatively small percentage of overall codeine metabolism (approximately 5-10% in extensive metabolizers), it is essential for the drug's analgesic effect.[4][6] Morphine has a 200-fold greater affinity for µ-opioid receptors than codeine.[4]
-
N-demethylation to Norcodeine: Approximately 10-15% of codeine is N-demethylated to norcodeine by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Norcodeine is a pharmacologically weak metabolite.[3]
-
Glucuronidation to Codeine-6-glucuronide (B1240514): The major metabolic pathway for codeine involves conjugation with glucuronic acid to form codeine-6-glucuronide.[3][7] This reaction is catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) and accounts for approximately 50-70% of the administered codeine dose.[3] Codeine-6-glucuronide has a similar weak affinity for the µ-opioid receptor as codeine itself.[3]
Morphine, once formed, is further metabolized, primarily through glucuronidation by UGT2B7, to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[3] M6G is a potent analgesic, even more so than morphine in some contexts, while M3G has no analgesic activity and may contribute to side effects.[3]
Metabolic Pathway Diagram
Caption: Metabolic fate of this compound.
Quantitative Data on Codeine Metabolism
The conversion of codeine to its metabolites is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes, particularly CYP2D6. This variability gives rise to distinct metabolizer phenotypes.
Pharmacokinetic Parameters by CYP2D6 Metabolizer Phenotype
The phenotype for CYP2D6 is determined by the number and type of functional alleles an individual possesses, which is often translated into an "activity score".[8]
| CYP2D6 Phenotype | Activity Score | Prevalence | Morphine Formation | Clinical Implication |
| Poor Metabolizer (PM) | 0 | 5-10% of Caucasians | Greatly reduced or absent | Lack of analgesic effect.[8] |
| Intermediate Metabolizer (IM) | 0.5 | 2-11% | Reduced | May experience reduced analgesia.[1][8] |
| Extensive Metabolizer (EM) | 1.0 - 2.0 | 77-92% | Normal | Expected analgesic response.[1][8] |
| Ultrarapid Metabolizer (UM) | >2.0 | 1-2% (up to 28% in some populations) | Increased | Risk of morphine toxicity, even at standard doses.[8][9] |
Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes involved in codeine metabolism. These values are derived from in vitro studies using human liver microsomes.
| Enzyme | Pathway | Substrate | Metabolite | Km (µM) | Vmax (nmol/mg/min) |
| CYP2D6 | O-demethylation | Codeine | Morphine | Data not consistently reported in provided search results | Data not consistently reported in provided search results |
| CYP3A4 | N-demethylation | Codeine | Norcodeine | Data not consistently reported in provided search results | Data not consistently reported in provided search results |
| UGT2B7 | Glucuronidation | Codeine | Codeine-6-glucuronide | 1410 - 2210 | 0.54 - 0.74 |
| UGT2B7 | Glucuronidation | Morphine | Morphine-3-glucuronide | Data not consistently reported in provided search results | Data not consistently reported in provided search results |
| UGT2B7 | Glucuronidation | Morphine | Morphine-6-glucuronide | Data not consistently reported in provided search results | Data not consistently reported in provided search results |
Note: Enzyme kinetic parameters can vary depending on the experimental conditions and the source of the enzyme preparation.
Pharmacokinetic Parameters of Codeine and Metabolites
The table below presents key pharmacokinetic parameters for codeine and its major metabolites in extensive metabolizers following a single oral dose.
| Compound | Tmax (hr) | t½ (hr) | AUC (ng·h/mL) |
| Codeine | ~1.0 | ~3.0 | Varies with dose |
| Morphine | ~1.5 | ~2.5 | Significantly lower than codeine in EMs |
| Codeine-6-glucuronide | ~2.0 | ~4.0 | Highest among all metabolites |
| Norcodeine | ~1.5 | ~3.5 | Lower than C6G |
Experimental Protocols
This section outlines the methodologies for key experiments used to study the metabolic pathway of codeine to morphine.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the kinetics of codeine metabolism by hepatic enzymes.
Objective: To measure the formation of morphine, norcodeine, and codeine-6-glucuronide from codeine in a controlled in vitro system.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standards for LC-MS/MS analysis (e.g., deuterated analogs of the analytes)
Protocol:
-
Prepare a stock solution of codeine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
To study oxidative metabolism (CYP450 activity), add the NADPH regenerating system. To study glucuronidation (UGT activity), add UDPGA. For studying the complete metabolism, add both.
-
Initiate the reaction by adding codeine at various concentrations (to determine Km and Vmax).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube, add the internal standard, and analyze the formation of metabolites using a validated LC-MS/MS method.
Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each metabolic pathway.
Quantification of Codeine and Metabolites in Plasma by LC-MS/MS
This protocol describes the analytical method for the simultaneous quantification of codeine and its metabolites in human plasma.
Objective: To accurately measure the concentrations of codeine, morphine, norcodeine, and their glucuronidated conjugates in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample.
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the supernatant/extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each analyte and internal standard for selective and sensitive detection.
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
CYP2D6 Genotyping
This protocol provides a general workflow for determining the CYP2D6 genotype of an individual to predict their metabolizer phenotype.
Objective: To identify the specific alleles of the CYP2D6 gene to classify an individual as a poor, intermediate, extensive, or ultrarapid metabolizer.
Materials:
-
Genomic DNA extracted from whole blood or saliva.
-
Polymerase Chain Reaction (PCR) reagents (Taq polymerase, dNTPs, primers).
-
Allele-specific primers or probes for the most common and clinically relevant CYP2D6 variants (e.g., *3, *4, *5, *6, *10, *17, *41, and gene duplications).
-
Real-time PCR instrument or other genotyping platform.
Protocol:
-
DNA Extraction: Isolate genomic DNA from the patient's sample using a commercial kit.
-
Allelic Discrimination PCR: Perform PCR using allele-specific primers and/or probes. For example, TaqMan assays use fluorescently labeled probes that bind to specific alleles.
-
Detection of Gene Deletion and Duplication: Use a specific method to detect copy number variations, such as long-range PCR or a specialized gene copy number assay.
-
Data Analysis: The results from the different assays are combined to determine the diplotype (the combination of two alleles) of the individual.
-
Phenotype Assignment: Based on the identified diplotype, an activity score is calculated, and the corresponding metabolizer phenotype is assigned (as per the table in section 3.1).
Experimental Workflow Diagram
Caption: Workflow for clinical studies of codeine metabolism.
Conclusion
The metabolic pathway of this compound to morphine is a well-characterized but highly variable process that is fundamental to its clinical effects. The central role of CYP2D6 in this bioactivation makes it a prime example of the importance of pharmacogenetics in drug therapy. For researchers and drug development professionals, a thorough understanding of the enzymatic reactions, the genetic factors influencing them, and the robust experimental methods to study them is paramount. This guide provides a foundational framework for these endeavors, emphasizing the need for quantitative analysis and detailed methodological considerations to advance the safe and effective use of codeine and the development of novel analgesics.
References
- 1. jptcp.com [jptcp.com]
- 2. Glucuronidation of dihydrocodeine by human liver microsomes and the effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Codeine Phosphate Sesquihydrate Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Genetic Polymorphisms, Metabolic Pathways, and Clinical Implications
Introduction
Codeine, a widely prescribed opioid analgesic, is a prodrug that relies on metabolic activation for its therapeutic effect. The enzyme cytochrome P450 2D6 (CYP2D6) is the primary catalyst in the O-demethylation of codeine to its active metabolite, morphine.[1][2][3] The analgesic properties of codeine are predominantly attributed to morphine's potent agonism at the µ-opioid receptor.[4] However, the gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[5][6] This genetic diversity results in distinct metabolic phenotypes that profoundly impact the efficacy and safety of codeine therapy.[4][7] Understanding the intricate role of CYP2D6 in codeine metabolism is therefore paramount for researchers, scientists, and drug development professionals to optimize pain management and mitigate the risk of adverse drug reactions. This technical guide provides a comprehensive overview of the CYP2D6-mediated metabolism of codeine phosphate (B84403) sesquihydrate, including quantitative data on metabolic variability, detailed experimental protocols for assessing CYP2D6 function, and visual representations of the key pathways and workflows.
The Metabolic Pathway of Codeine
Codeine is extensively metabolized in the liver through several pathways. While the majority of a codeine dose is converted to inactive metabolites, the clinically significant pathway is the O-demethylation to morphine, which is exclusively catalyzed by CYP2D6.[1][2][3] In individuals with normal CYP2D6 function, approximately 5-10% of a codeine dose is converted to morphine.[1] Morphine is then further metabolized, primarily via glucuronidation, to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). M6G is also a potent opioid agonist and contributes to the overall analgesic effect.[5]
Approximately 80% of a codeine dose is metabolized into inactive compounds.[1] The main metabolic routes are glucuronidation to codeine-6-glucuronide (B1240514) (C6G) by UGT2B7 and N-demethylation to norcodeine by CYP3A4.[8] These metabolites have minimal affinity for the µ-opioid receptor and do not contribute significantly to analgesia.[8]
The Impact of CYP2D6 Genetic Polymorphisms
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[1] These genetic variations can result in a wide spectrum of enzyme activity, leading to the classification of individuals into four main phenotype groups:
-
Ultrarapid Metabolizers (UMs): These individuals possess multiple functional copies of the CYP2D6 gene, leading to significantly increased enzyme activity.[9] They convert codeine to morphine at an accelerated rate, which can result in higher-than-expected morphine concentrations, increasing the risk of toxicity, including respiratory depression, even at standard doses.[2][10]
-
Extensive (Normal) Metabolizers (EMs): EMs have two functional copies of the CYP2D6 gene and exhibit normal enzyme activity.[7] They typically experience the expected analgesic effects of codeine with a standard risk of adverse effects.
-
Intermediate Metabolizers (IMs): IMs have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity.[9][10] They may experience reduced analgesia from codeine compared to EMs.
-
Poor Metabolizers (PMs): PMs have two non-functional copies of the CYP2D6 gene, leading to a lack of or significantly reduced enzyme activity.[1][7] These individuals are unable to effectively convert codeine to morphine and, therefore, experience little to no pain relief from the drug.[1][2]
The clinical implications of these phenotypes are significant and necessitate careful consideration in clinical practice and drug development. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for codeine therapy based on CYP2D6 genotype.[7]
Quantitative Data on CYP2D6-Mediated Codeine Metabolism
The genetic variations in CYP2D6 directly translate to quantifiable differences in the pharmacokinetics of codeine and its metabolites. The following tables summarize key quantitative data from various studies.
Table 1: CYP2D6 Phenotype, Activity Score, and Clinical Recommendations
| CYP2D6 Phenotype | Activity Score | Implication for Codeine Metabolism | Therapeutic Recommendation |
| Ultrarapid Metabolizer (UM) | >2.0 | Increased formation of morphine, leading to a higher risk of toxicity.[9] | Avoid codeine use due to the potential for toxicity. Consider alternative analgesics not metabolized by CYP2D6.[10] |
| Extensive (Normal) Metabolizer (EM) | 1.25 to 2.25 | Normal morphine formation.[10] | Use codeine at the label-recommended age- or weight-specific starting dose.[10] |
| Intermediate Metabolizer (IM) | 0.25 to 1.0 | Reduced morphine formation.[10] | Use codeine at the label-recommended starting dose, but monitor for efficacy. If analgesia is inadequate, consider an alternative.[10] |
| Poor Metabolizer (PM) | 0 | Greatly reduced or absent morphine formation, leading to a lack of analgesic effect.[1] | Avoid codeine use due to the likelihood of a lack of efficacy. Use an alternative analgesic.[1][10] |
Table 2: Pharmacokinetic Parameters of Morphine Following a Single 30 mg Oral Dose of Codeine
| CYP2D6 Phenotype | n | Median Morphine AUC (μg·h/L) | Range of Morphine AUC (μg·h/L) |
| Ultrarapid Metabolizer (UM) | 12 | 16 | 10-24 |
| Extensive Metabolizer (EM) | 11 | 11 | 5-17 |
Data from Kirchheiner et al. (2007).[2]
Table 3: Percentage of Codeine Dose Converted to Morphine by CYP2D6 Phenotype
| CYP2D6 Phenotype | Percentage of Codeine Converted to Morphine |
| Ultrarapid Metabolizer (UM) | ~51% |
| Extensive Metabolizer (EM) | ~40% |
| Poor Metabolizer (PM) | ~10% |
Data from Smith et al. (2015).[11]
Experimental Protocols
Accurate determination of an individual's CYP2D6 status is crucial for personalized codeine therapy. This can be achieved through genotyping to identify genetic variants or phenotyping to directly measure enzyme activity.
Protocol 1: CYP2D6 Genotyping using PCR-RFLP
This protocol provides a general framework for identifying common CYP2D6 alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
1. DNA Extraction:
- Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
- Assess DNA purity and concentration using a spectrophotometer.
2. PCR Amplification:
- Perform PCR to amplify the specific region of the CYP2D6 gene containing the polymorphism of interest.
- Reaction Mixture (per 25 µL reaction):
- Genomic DNA: 100 ng
- Forward Primer (allele-specific): 10 pmol
- Reverse Primer (allele-specific): 10 pmol
- dNTP mix: 200 µM
- Taq DNA Polymerase: 1.25 U
- PCR Buffer with MgCl₂: 1X
- Nuclease-free water: to 25 µL
- Thermal Cycling Conditions (example):
- Initial Denaturation: 95°C for 5 minutes
- 35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (primer-specific)
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 7 minutes
3. Restriction Enzyme Digestion:
- Digest the PCR product with the appropriate restriction enzyme that recognizes the polymorphic site.
- Digestion Mixture (per 20 µL reaction):
- PCR Product: 10 µL
- Restriction Enzyme: 5-10 U
- Restriction Buffer: 1X
- Nuclease-free water: to 20 µL
- Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
4. Gel Electrophoresis:
- Analyze the digested fragments on a 2-3% agarose (B213101) gel stained with a DNA-safe stain.
- Run the gel at 100V for 45-60 minutes.
- Visualize the DNA fragments under UV light and document the results. The pattern of fragments will indicate the presence or absence of the restriction site and thus the genotype.
Protocol 2: Quantification of Codeine and Morphine in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of codeine and its primary active metabolite, morphine, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated codeine and morphine).
- Add 100 µL of 1 M sodium hydroxide (B78521) and vortex for 30 seconds.
- Add 3 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for codeine, morphine, and the internal standards.
3. Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Quantify the concentrations of codeine and morphine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Experimental Workflow Visualization
The process of pharmacogenetic testing for codeine therapy involves a series of coordinated steps from patient engagement to clinical decision support.
Conclusion
The metabolism of this compound is critically dependent on the activity of the CYP2D6 enzyme. The highly polymorphic nature of the CYP2D6 gene leads to distinct metabolizer phenotypes that have a profound impact on the clinical outcomes of codeine therapy. For researchers and drug development professionals, a thorough understanding of this pharmacogenetic interaction is essential for the development of safer and more effective pain management strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating the role of CYP2D6 in drug metabolism and for the implementation of personalized medicine approaches in clinical practice. By integrating pharmacogenetic testing into the therapeutic decision-making process, it is possible to optimize analgesic efficacy while minimizing the risk of adverse drug events associated with codeine.
References
- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. files.cpicpgx.org [files.cpicpgx.org]
- 8. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. CODEINE, ULTRARAPID METABOLISM OF - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 11. CYP2D6 phenotype-specific codeine population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
codeine phosphate sesquihydrate CAS number and chemical identifiers
An In-depth Technical Guide to Codeine Phosphate (B84403) Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine phosphate is an opioid agonist derived from the opium poppy (Papaver somniferum) or synthesized from morphine.[1] It is widely utilized in pharmaceutical formulations for its analgesic, antitussive, and antidiarrheal properties.[2] The sesquihydrate form indicates the presence of 1.5 molecules of water for every two molecules of codeine phosphate. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for codeine phosphate sesquihydrate.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of an active pharmaceutical ingredient is fundamental for research and development. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.
Chemical Identifiers
The following table provides a comprehensive list of chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 5913-76-8[3] |
| Molecular Formula | C₃₆H₅₄N₂O₁₇P₂[3] |
| IUPAC Name | bis((4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol);phosphoric acid;trihydrate[3] |
| InChI | InChI=1S/2C18H21NO3.2H3O4P.3H2O/c21-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;21-5(2,3)4;;;/h23-6,11-13,17,20H,7-9H2,1-2H3;2(H3,1,2,3,4);31H2/t211-,12+,13-,17-,18-;;;;;/m00...../s1[3] |
| InChIKey | UDIMULCGRYVAIM-REWFBLHLSA-N |
| Canonical SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
| PubChem CID | 5492885 |
| UNII | BKA0632GWS |
Physicochemical Properties
The physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Weight | 848.8 g/mol [3] |
| Appearance | White to yellowish-white crystals or crystalline powder[4] |
| Solubility | Freely soluble in water; slightly soluble in alcohol[4][5] |
| pKa (of Codeine) | 8.21[1] |
| pH (1 in 10 solution) | 3.0 - 5.0[4] |
| Melting Point | Decomposes around 240 °C[2] |
| Optical Rotation | [α]²⁰D: -98° to -102° (anhydrous basis)[4] |
Mechanism of Action and Metabolism
Codeine itself is a prodrug with weak affinity for opioid receptors.[6] Its therapeutic effects are primarily mediated through its metabolic conversion to morphine.
Metabolic Pathway
The metabolism of codeine occurs predominantly in the liver via several enzymatic pathways.[6][7] The primary routes are:
-
O-demethylation: Approximately 5-10% of codeine is converted to its active metabolite, morphine, by the cytochrome P450 enzyme CYP2D6.[8] Morphine is a potent agonist of the mu-opioid receptor.
-
Glucuronidation: The majority of codeine (around 80%) is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide, which has minimal analgesic activity.[6][9]
-
N-demethylation: A smaller portion of codeine is metabolized by CYP3A4 to norcodeine.[8]
The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in the rate of morphine formation, affecting both the efficacy and safety of codeine.[10] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers.[10]
Signaling Pathway
The analgesic, antitussive, and antidiarrheal effects of codeine are mediated by the binding of its active metabolite, morphine, to mu-opioid receptors, which are G-protein coupled receptors located in the central nervous system (CNS) and other tissues.[11][12]
The binding of morphine to mu-opioid receptors triggers a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits the opening of N-type voltage-gated calcium channels.[12]
-
Reduced Neurotransmitter Release: The overall effect is a reduction in neuronal excitability and a decreased release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[12]
In the medulla, this action on the cough center suppresses the cough reflex.[11] In the gastrointestinal tract, it reduces intestinal motility.[11]
Experimental Protocols
The quality control and analysis of this compound in pharmaceutical formulations and biological matrices are crucial. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common analytical techniques employed.[13]
UHPLC Method for Impurity Profiling
This section details a representative UHPLC method for the separation and determination of codeine phosphate hemihydrate and its impurities in a tablet dosage form.[14]
-
Instrumentation: Waters Acquity UHPLC system with a TUV or PDA detector.
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Component A: Aqueous buffer (e.g., 1% o-phosphoric acid in water, pH adjusted).
-
Component B: Acetonitrile.
-
-
Elution Mode: Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 245 nm.
Sample Preparation:
-
Weigh and crush a representative number of tablets (e.g., 20) to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the diluent.
-
Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before injection.
This method is validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its chemical identifiers, physicochemical properties, and complex pharmacological profile. The metabolic conversion of codeine to morphine via CYP2D6 is a critical factor influencing its therapeutic action and variability in patient response. The mechanism of action through the mu-opioid receptor is well-characterized. Furthermore, robust analytical methods, such as UHPLC, are essential for ensuring the quality and purity of pharmaceutical products containing this active ingredient. This comprehensive information serves as a valuable resource for professionals engaged in the research, development, and quality control of codeine-based medicines.
References
- 1. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 3. This compound | C36H54N2O17P2 | CID 5492885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. CODEINE PHOSPHATE USP (HEMIHYDRATE) - PCCA [pccarx.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ClinPGx [clinpgx.org]
- 8. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spotlight on Codeine [medsafe.govt.nz]
- 11. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 12. Facebook [cancer.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated analytical methods for the precise quantification of codeine phosphate (B84403) sesquihydrate in pharmaceutical formulations. The protocols provided herein are based on established High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods, ensuring accuracy and reliability for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of codeine phosphate, allowing for the separation of codeine from potential degradation products and other active pharmaceutical ingredients (APIs).
Quantitative Data Summary
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) |
| Linearity Range | 6 - 60 µg/mL[1] | - | - |
| Accuracy (% Recovery) | 99.33 - 100.3%[1] | - | Validated as per ICH guidelines[1] |
| Precision | Validated[1] | Validated as per ICH guidelines[1] | Validated as per ICH guidelines[1] |
| Limit of Detection (LOD) | Validated[1] | - | Validated as per ICH guidelines[1] |
| Limit of Quantification (LOQ) | 30 ng/mL[2] | - | Validated as per ICH guidelines[1] |
Experimental Protocol: Isocratic RP-HPLC
This protocol describes a reversed-phase HPLC method for the simultaneous determination of codeine phosphate and other APIs.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 column (e.g., Phenomenex C18, 5 µm particle size)[3]
- Acetonitrile (B52724) (HPLC grade)
- Methanol (B129727) (HPLC grade)
- ortho-phosphoric acid
- Deionized water
- Codeine phosphate reference standard
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
2. Chromatographic Conditions:
- Mobile Phase: A mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol (78:10:12 v/v/v), with the pH adjusted to 3.0.[3]
- Flow Rate: 1.0 mL/min[1][3]
- Column Temperature: 23°C[3]
- Detection Wavelength: 254 nm[3]
- Injection Volume: 20 µL[3]
3. Standard Solution Preparation:
- Accurately weigh a suitable amount of codeine phosphate reference standard.
- Dissolve in the mobile phase to prepare a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation (for Tablets):
- Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- Accurately weigh a portion of the powder equivalent to a specific amount of codeine phosphate.
- Transfer the powder to a volumetric flask.
- Add a portion of the mobile phase (or a suitable solvent like methanol) and sonicate to dissolve the codeine phosphate.
- Dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of codeine phosphate in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of codeine phosphate.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of codeine phosphate in bulk drug and pharmaceutical formulations.[2]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.3 - 30 µg/mL[4] | 0.005 - 10 µg/mL |
| Wavelength (λmax) | 284 nm (in 0.1 M NaOH)[2] | 278 nm (in H2O:ACN 90:10 v/v)[4] |
| Accuracy (% Recovery) | 99.81%[4] | - |
| Limit of Detection (LOD) | - | 0.001 µg/mL |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol describes a direct UV-Vis spectrophotometric method for the quantification of codeine phosphate.
1. Instrumentation and Materials:
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- 0.1 M Sodium Hydroxide (NaOH) solution or a mixture of deionized water and acetonitrile (90:10 v/v)
- Codeine phosphate reference standard
- Volumetric flasks and pipettes
2. Standard Solution Preparation:
- Accurately weigh a suitable amount of codeine phosphate reference standard.
- Dissolve it in the chosen solvent (0.1 M NaOH or water:acetonitrile) to prepare a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution with the same solvent to obtain concentrations within the linear range.
3. Sample Preparation (for Tablets):
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of codeine phosphate.
- Transfer the powder to a volumetric flask.
- Add a portion of the chosen solvent and sonicate to ensure complete dissolution of the codeine phosphate.
- Dilute to the mark with the solvent.
- Filter the solution to remove any insoluble excipients.
- Further dilute the filtrate with the solvent if necessary to bring the absorbance within the linear range of the calibration curve.
4. Analysis:
- Set the spectrophotometer to the appropriate wavelength (284 nm for 0.1 M NaOH or 278 nm for water:acetonitrile).[2][4]
- Use the corresponding solvent as a blank.
- Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.
- Measure the absorbance of the sample solution.
- Determine the concentration of codeine phosphate in the sample solution from the calibration curve.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Titrimetric Method (Non-Aqueous Titration)
This method, often found in pharmacopeial monographs, is a classic and reliable technique for the assay of codeine phosphate in bulk material.[5] It involves the titration of the basic nitrogen atom of the codeine molecule in a non-aqueous solvent.
Experimental Protocol: Non-Aqueous Titration
This protocol is based on a typical pharmacopeial method for the assay of codeine phosphate.[5]
1. Instrumentation and Materials:
- Burette (50 mL)
- Analytical balance
- Magnetic stirrer and stir bar
- Glacial acetic acid
- Perchloric acid (0.1 N) in glacial acetic acid
- Crystal violet indicator solution
2. Reagent Preparation:
- 0.1 N Perchloric Acid: Prepare and standardize according to standard laboratory procedures.
3. Procedure:
- Accurately weigh approximately 0.5 g of codeine phosphate sesquihydrate.[5]
- Dissolve the sample in 70 mL of glacial acetic acid.[5]
- Add 3 drops of crystal violet indicator solution.[5]
- Titrate with 0.1 N perchloric acid from a burette until the color of the solution changes from purple through blue to a greenish-blue endpoint.[5]
- Perform a blank titration with 70 mL of glacial acetic acid and make any necessary corrections.
4. Calculation:
- Calculate the percentage of codeine phosphate in the sample using the following formula: % Codeine Phosphate = [(V_sample - V_blank) * N * E] / W * 100 Where:
- V_sample = Volume of perchloric acid consumed by the sample (mL)
- V_blank = Volume of perchloric acid consumed by the blank (mL)
- N = Normality of the perchloric acid solution
- E = Equivalent weight of this compound
- W = Weight of the sample (g)
Experimental Workflow: Titrimetric Analysis
Caption: Workflow for the titrimetric assay of codeine phosphate.
References
Application Notes & Protocols: HPLC Analysis of Codeine Phosphate Sesquohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Codeine Phosphate (B84403) Sesquihydrate using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust, reliable, and suitable for routine quality control, stability studies, and research applications.
Introduction
Codeine phosphate, a widely used opioid analgesic and antitussive, requires accurate and precise analytical methods to ensure its quality, safety, and efficacy in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of codeine phosphate due to its high resolution, sensitivity, and specificity.
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of codeine phosphate sesquihydrate. The method is capable of separating codeine from its potential degradation products and common impurities. An alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method is also discussed for faster analysis times.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O |
| Molecular Weight | 424.4 g/mol |
| Appearance | White or almost white crystalline powder, or small, colorless crystals.[1] |
| Solubility | Freely soluble in water, slightly soluble in ethanol.[1] |
| UV Maximum (in 0.1 M NaOH) | Approximately 284 nm |
Recommended HPLC Method (Non-Ion-Pairing, Stability-Indicating)
This method is recommended for its simplicity, robustness, and ability to separate codeine phosphate from its degradation products without the use of ion-pairing reagents.[2]
3.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 1% o-phosphoric acid in water : acetonitrile (B52724) : methanol (B129727) (78:10:12, v/v/v), pH adjusted to 3.0[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 23°C[2] |
| Detection Wavelength | 254 nm[2] |
| Run Time | Approximately 10 minutes |
3.2. Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3.2.2. Preparation of Mobile Phase
-
Prepare a 1% (v/v) solution of orthophosphoric acid in water.
-
In a suitable container, mix 780 mL of the 1% orthophosphoric acid solution, 100 mL of acetonitrile, and 120 mL of methanol.
-
Adjust the pH of the mixture to 3.0 with orthophosphoric acid or a suitable base (e.g., triethylamine) if necessary.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.2.3. Preparation of Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.2.4. Preparation of Sample Solution
-
For bulk drug substance, prepare a solution with a concentration similar to the standard solution.
-
For formulated products (e.g., tablets), accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a known amount of codeine phosphate to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
3.2.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability.
-
Inject the sample solutions.
-
Calculate the concentration of codeine phosphate in the samples by comparing the peak areas with that of the standard solution.
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for HPLC analysis.
Alternative UHPLC Method for Impurity Profiling
For faster analysis and higher resolution, particularly for impurity profiling, a UHPLC method can be employed. The following method is based on a published procedure for the separation of codeine phosphate and its impurities.[3][4]
4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[3] |
| Mobile Phase A | Ammonium dihydrogen phosphate buffer (e.g., 1.15 g/L), pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient should be optimized to separate all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B. |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 245 nm[3] |
4.2. Experimental Protocol
The experimental protocol for the UHPLC method follows the same principles as the HPLC method, with adjustments for the smaller column dimensions and faster flow rates. It is critical to use a UHPLC system capable of handling the high backpressures generated.
References
Application Notes and Protocols for the Spectroscopic Analysis of Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various spectroscopic techniques for the analysis of codeine phosphate (B84403) sesquihydrate, an important active pharmaceutical ingredient (API). The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Introduction
Codeine phosphate is a widely used narcotic analgesic and antitussive. It exists in different hydrated forms, with the hemihydrate and sesquihydrate being the most common and stable for pharmaceutical applications.[1] Spectroscopic techniques are invaluable for characterizing these forms, quantifying the API in formulations, and studying its compatibility with excipients. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) for the analysis of codeine phosphate sesquihydrate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and widely available technique for the quantitative determination of codeine phosphate in pharmaceutical formulations.[2][3] The presence of a chromophore in the codeine molecule allows it to absorb light in the UV range.[2][3]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 284 nm | [2][3] |
| Solvent | 0.1 M NaOH | [2][3] |
| Linearity Range | 1.18 x 10⁻⁴ – 9.06 x 10⁻⁴ mol/L | [4] |
Experimental Protocol
Objective: To determine the concentration of codeine phosphate in a sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Codeine phosphate reference standard
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sample containing codeine phosphate
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of codeine phosphate reference standard.
-
Dissolve it in 0.1 M NaOH in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 M NaOH to fall within the linear range.[4]
-
-
Sample Preparation:
-
If the sample is a solid dosage form (e.g., tablet), grind it to a fine powder.
-
Accurately weigh a portion of the powdered sample and dissolve it in 0.1 M NaOH in a volumetric flask.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute the filtered solution with 0.1 M NaOH to a concentration expected to be within the calibration range.
-
-
Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of codeine phosphate in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of codeine phosphate in the original sample.
-
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy, including FTIR and Raman, is a powerful tool for the solid-state characterization of this compound. These techniques can differentiate between its pseudopolymorphic forms (hemihydrate and sesquihydrate) and can be used for compatibility studies with excipients.[1]
Quantitative Data (Characteristic Peaks)
| Technique | Wavenumber (cm⁻¹) | Assignment/Observation | Reference |
| FTIR (KBr pellet) | ~3500-3400 | N-H and O-H stretching vibrations, differences observed between hydrates. | [6] |
| 1449 | - | [7] | |
| 1170-1100 | C-O and P-O stretching region, shows changes in multiplicity and shape between forms. | [7] | |
| 515 | O-P-O bending mode, indicative of the hydrate (B1144303) type. | [7] | |
| Raman | 632.8 nm | He:Ne laser line used for excitation. | [7][8] |
Experimental Protocols
Objective: To obtain the infrared spectrum of this compound for identification and characterization.
Materials:
-
FTIR Spectrometer with a suitable detector
-
Potassium bromide (KBr) powder (spectroscopic grade)
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
Alternatively, an ATR (Attenuated Total Reflectance) accessory
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr powder.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of the hydraulic press and apply pressure to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Collect a background spectrum of the empty sample compartment.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Procedure (ATR Method):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Measurement:
-
Record the spectrum in the desired range.
-
Clean the ATR crystal thoroughly after each measurement.
-
Objective: To obtain the Raman spectrum of this compound for structural characterization.
Materials:
-
Micro-Raman Spectrometer
-
Microscope with appropriate objectives
-
Sample holder (e.g., microscope slide)
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline sample directly onto a microscope slide. No specific sample preparation is typically needed.[8]
-
-
Measurement:
-
Place the slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective.
-
Set the acquisition parameters, such as laser power, acquisition time (e.g., 20 seconds), and number of accumulations (e.g., 20 scans).[8]
-
Collect the Raman spectrum over the desired spectral range.
-
Calibrate the Raman shift using a standard reference, such as the Raman peak of silicon at 520.7 cm⁻¹.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and selective technique used for the structural elucidation and quantification of codeine. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for analyzing codeine in complex matrices such as biological fluids.
Quantitative Data (LC-MS/MS)
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Mass Transition (Codeine) | m/z 300 → 165 | [9] |
| Mass Transition (Morphine - metabolite) | m/z 286 → 165 | [9] |
| Linear Dynamic Range (Codeine in plasma) | 0.2 - 100 ng/mL | [9] |
| Lower Limit of Quantification (Codeine in plasma) | 0.2 ng/mL | [9] |
Experimental Protocol (Conceptual)
Objective: To quantify codeine and its metabolite morphine in a plasma sample.
Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
-
Mobile phase (e.g., isocratic mixture of appropriate solvents)
-
Internal standard (e.g., donepezil)[9]
-
Extraction solvent (e.g., ethyl acetate)[9]
-
Plasma samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add the internal standard.
-
Add ethyl acetate, vortex to mix, and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using an isocratic mobile phase.
-
Detect the analytes using the mass spectrometer in Selected Reaction Monitoring (SRM) mode, monitoring the specified mass transitions.[9]
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Quantify the amount of codeine and morphine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows and relationships of the described spectroscopic techniques.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PlumX [plu.mx]
- 6. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Codeine Phosphate Sesquihydrate in In Vitro Opioid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioids are a class of drugs that act on opioid receptors, which are found throughout the central and peripheral nervous systems.[1] These receptors, primarily classified into mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) and are critical targets for pain management.[1] Codeine, or 3-methylmorphine, is a widely used opioid analgesic for treating mild to moderate pain.[2] It is an alkaloid derived from the opium poppy, Papaver somniferum.[2] In pharmaceutical formulations, codeine is often used as a salt, such as codeine phosphate (B84403) sesquihydrate, which is a crystalline powder soluble in water.[2][3]
In vitro opioid receptor binding assays are fundamental tools in pharmacology and drug discovery for characterizing the interaction between a ligand, like codeine, and its receptor.[4][5] These assays allow for the determination of a compound's binding affinity (Ki) and selectivity for different receptor subtypes.[4] The most common method is the competitive radioligand binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., codeine) to displace a radioactively labeled ligand from the receptor.[4][6][7] This document provides a detailed protocol for using codeine phosphate sesquihydrate in such assays.
Data Presentation: Opioid Receptor Binding Affinity of Codeine
The binding affinity of codeine for opioid receptors is crucial for understanding its pharmacological profile. Codeine itself displays a relatively low affinity for opioid receptors, particularly the mu-opioid receptor (MOR), and its analgesic effects are largely attributed to its metabolism into morphine.[8] The following table summarizes the binding affinities (Ki) of codeine for the mu, delta, and kappa opioid receptor subtypes from studies using brain tissue homogenates.
| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Codeine | Mu (μ) | [³H]DAMGO | Guinea Pig Brain | 350 | [9][10] |
| Codeine | Delta (δ) | [³H]DPDPE | Guinea Pig Brain | 4000 | [9][10] |
| Codeine | Kappa (κ) | [³H]U69593 | Guinea Pig Brain | >10000 | [9][10] |
| Codeine | Mu (μ) | [³H]-DAMGO | Rat Brain | >100 nM | [11][12] |
Note: Higher Ki values indicate lower binding affinity.
Opioid Receptor Signaling Pathway
Opioid receptors are classic examples of G-protein coupled receptors that signal through inhibitory G-proteins (Gαi/o).[1][13][14] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gα and Gβγ subunits.[15] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[15] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[14][15] This collective action results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects of opioids.
References
- 1. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. zenodo.org [zenodo.org]
- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Use of Codeine Phosphate Sesquihydrate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, an opioid analgesic, and its derivatives are subjects of extensive research due to their pharmacological effects. In the context of cell biology and drug development, understanding the cellular responses to codeine is crucial. These application notes provide detailed protocols for the preparation of codeine phosphate (B84403) sesquohydrate solutions and their application in cell culture-based assays. The focus is on evaluating its cytotoxic effects and elucidating the underlying apoptotic signaling pathways.
Preparation of Codeine Phosphate Sesquihydrate Solutions
Proper preparation of sterile, accurate, and stable solutions is critical for reproducible results in cell culture experiments. This compound is freely soluble in water, making aqueous-based stock solutions feasible.
Materials
-
This compound (MW: 424.4 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile distilled water
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
Protocol for 100 mM Stock Solution
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 42.44 mg of this compound powder.
-
Dissolution: Aseptically transfer the powder to a sterile 15 mL conical tube. Add 1 mL of sterile PBS to the tube.
-
Vortexing: Vortex the solution at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be stored at 4°C, protected from light.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 100 mM stock solution in the appropriate cell culture medium to the desired final concentration.
Example: To prepare a 100 µM working solution in 10 mL of cell culture medium:
-
Volume of stock solution needed = (Desired Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock solution needed = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL
Add 10 µL of the 100 mM stock solution to 10 mL of cell culture medium and mix well.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cultured cells.
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL-60), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cell lines are commonly used.
-
Culture Medium:
-
HL-60: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7 and A549: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. For adherent cells (MCF-7, A549), allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of codeine phosphate (e.g., 0, 50, 100, 200, 300, 400, 500 µM). Include a vehicle control (medium with the same amount of PBS as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of codeine phosphate for the selected duration.
-
Cell Harvesting:
-
Suspension cells (HL-60): Collect cells by centrifugation.
-
Adherent cells (MCF-7, A549): Gently detach cells using trypsin-EDTA, then collect by centrifugation.
-
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases, Bax, and Bcl-2.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Cytotoxicity of Codeine Phosphate
The following table summarizes the cytotoxic effects of codeine phosphate on the HL-60 human promyelocytic leukemia cell line.
| Cell Line | Treatment Duration | CC50 (µM) | Assay Method |
| HL-60 | 24 hours | 325 | Trypan Blue Exclusion |
Note: The CC50 (50% cytotoxic concentration) value for other cell lines like MCF-7 and A549 should be determined experimentally using the MTT assay protocol described above.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying codeine phosphate effects.
Codeine-Induced Apoptosis Signaling Pathway
Caption: Codeine-induced intrinsic apoptosis pathway.
Application Notes and Protocols for the Use of Codeine Phosphate Sesquihydrate as a Reference Standard in Pharmaceutical Analysis
Introduction
Codeine phosphate (B84403), an opioid analgesic and antitussive, is a widely used active pharmaceutical ingredient (API) in various dosage forms, including tablets and oral solutions.[1][2][3] The hemihydrate and sesquihydrate are common forms of this compound.[2][4][5][6] To ensure the quality, safety, and efficacy of these pharmaceutical products, rigorous analytical testing is required. A well-characterized reference standard is fundamental to the accuracy and validity of these tests. Codeine Phosphate Sesquihydrate is frequently used as a reference standard for identification, purity assessment, and assay of codeine phosphate in bulk drug substances and finished products.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in pharmaceutical analysis, intended for researchers, scientists, and drug development professionals.
Reference Standard Quality Specifications
A reference standard is a highly purified compound used as a measurement base. Official reference standards are available from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[7] These standards are accompanied by a certificate of analysis that specifies their quality attributes.
Table 1: Typical Quality Specifications for Codeine Phosphate Reference Standard
| Parameter | Specification | Typical Method |
| Identity | Conforms to the spectrum of the official reference standard. | A. Infrared (IR) Spectrophotometry[8][9] B. UV-Visible Spectrophotometry[10] C. Chemical Tests (e.g., for Phosphate)[8][11] |
| Assay | 98.0% to 102.0% (USP, calculated on the anhydrous basis)[12] 98.5% to 101.0% (EP, calculated on the dried substance)[10] | Non-aqueous Titration[8][10][13] High-Performance Liquid Chromatography (HPLC)[14] |
| Water Content | Not more than 3.0% (sesquihydrate)[8][13] | Karl Fischer Titration |
| Related Substances | Specific impurities must be within defined limits. For example, the limit of morphine is a critical parameter.[8][9] | Thin-Layer Chromatography (TLC)[13] High-Performance Liquid Chromatography (HPLC)[14][15] |
| Residue on Ignition | Not more than 0.1%[13] | Gravimetric analysis after ignition |
| Clarity/Color of Solution | Solution should be clear and meet specific color standards. | Visual Inspection |
| Acidity | pH of a solution must be within a specified range.[8] | Potentiometry (pH meter) |
Application Notes: Analytical Techniques
This compound reference standard is primarily used in the following analytical applications:
-
Assay (Potency Determination): To quantify the amount of codeine phosphate in a drug substance or drug product. This ensures the dosage is correct and meets label claims. The most common methods are non-aqueous titration and HPLC.[8][13][16]
-
Identification: To confirm the identity of the API in a sample by comparing its physicochemical properties (e.g., IR spectrum, UV spectrum, chromatographic retention time) to that of the reference standard.[10][11]
-
Related Substances Testing: To detect and quantify any impurities or degradation products. The reference standard is used to calculate the levels of these impurities relative to the main compound.[13][15]
-
Dissolution Testing: To evaluate the release rate of the drug from a solid dosage form. The reference standard is used to prepare a standard solution for quantifying the amount of dissolved drug, typically by UV-Visible Spectrophotometry.[11]
-
Method Validation: As a primary calibrator during the validation of new analytical methods to establish parameters like linearity, accuracy, precision, and specificity.[15][17][18]
Experimental Protocols
The following are detailed protocols for common analytical procedures using this compound reference standard.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent method for both assay and related substances determination due to its specificity, sensitivity, and ability to separate the main component from impurities.[19]
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of codeine phosphate.
A. Instrumentation & Chromatographic Conditions
-
System: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[19][20] A typical dimension is 150 mm x 4.6 mm with 5 µm particle size.
-
Detector Wavelength: Detection is typically performed at 254 nm or 284 nm.[10][20]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used.[17] The pH of the buffer is often adjusted to be acidic (e.g., pH 3.0).[17]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[17][20]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
Table 2: Example HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax XDB C8 (150 x 4.6 mm, 5 µm)[20] |
| Mobile Phase | Gradient elution with Methanol/Acetic Acid/Triethylamine and Water/Acetic Acid/Triethylamine mixtures[20] |
| Flow Rate | 1.5 mL/min[20] |
| Column Temperature | 37 °C[14] |
| Detection Wavelength | 254 nm[20] |
| Injection Volume | 20 µL[17] |
B. Solution Preparation
-
Standard Solution (for Assay): Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., 0.5% v/v phosphoric acid in water).[14][16] This yields a concentration of approximately 0.5 mg/mL.
-
Sample Solution (for Assay): For tablets, weigh and finely powder not less than 20 tablets.[16] Accurately weigh a portion of the powder equivalent to about 50 mg of codeine phosphate, transfer it to a 100 mL volumetric flask, add diluent, sonicate to dissolve, dilute to volume, and filter.[16]
-
Standard Solution (for Related Substances): Prepare a more dilute solution from the Assay Standard Solution. For example, dilute 1.0 mL of the Assay Standard Solution to 100.0 mL with the diluent to prepare a 0.5% solution relative to the assay concentration.[13]
C. System Suitability
Before sample analysis, inject the standard solution to verify the performance of the chromatographic system.
Table 3: Typical System Suitability Criteria
| Parameter | Requirement |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the codeine peak |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections (n≥5) of the standard solution |
| Resolution | Resolution between codeine and any adjacent peak (e.g., an internal standard or impurity) should be not less than 2.0.[16] |
D. Analysis and Calculation
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Assay Calculation: Amount (mg) of Codeine Phosphate = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor_Sample)
-
Related Substances Calculation: Percentage of Impurity = (Area_Impurity / Area_Standard_Diluted) * (Conc_Standard_Diluted / Conc_Sample) * 100% (Note: A relative response factor (RRF) may be needed if the impurity's response is different from that of codeine).
Assay by Non-Aqueous Titration
This is a classic pharmacopeial method for the assay of the bulk drug substance.[13] It is based on the basic nature of the nitrogen atom in the codeine molecule.
A. Reagents and Apparatus
-
Titrant: 0.1 M Perchloric Acid in glacial acetic acid.
-
Solvent: Glacial acetic acid or a mixture of anhydrous acetic acid and dioxane.[8][10][13]
-
Apparatus: 50 mL burette, magnetic stirrer, analytical balance.
B. Protocol
-
Accurately weigh about 0.35-0.5 g of this compound Reference Standard.[10][13]
-
Dissolve the weighed standard in 50 mL of glacial acetic acid (or a mixture of 10 mL anhydrous acetic acid and 20 mL of dioxane).[8][10][13] Gentle warming may be required.[8]
-
Add 2-3 drops of crystal violet indicator. The solution will appear purple.[13]
-
Titrate with 0.1 M perchloric acid until the color changes from purple through blue to a greenish-blue endpoint.[13]
-
Perform a blank determination (titrating the solvent mixture without the sample) and make any necessary corrections.[8][13]
-
Repeat the procedure using the test sample of codeine phosphate.
C. Calculation
Each mL of 0.1 M perchloric acid is equivalent to 39.74 mg of anhydrous codeine phosphate (C₁₈H₂₁NO₃·H₃PO₄).[8][10]
Assay (%) = [(V_Sample - V_Blank) * M_Titrant * F / W_Sample] * 100
Where:
-
V_Sample = Volume of titrant consumed by the sample (mL)
-
V_Blank = Volume of titrant consumed by the blank (mL)
-
M_Titrant = Molarity of the perchloric acid titrant
-
F = Equivalence factor (39.74 mg/mL)
-
W_Sample = Weight of the sample (mg), calculated on an anhydrous or dried basis.
Identification by UV-Visible Spectrophotometry
This method confirms the identity based on the characteristic UV absorption of the codeine molecule.
A. Instrumentation and Reagents
-
System: A double-beam UV-Visible Spectrophotometer.
-
Solvent: Water or 0.1 M sodium hydroxide.[10]
B. Protocol
-
Standard Solution: Prepare a solution of the this compound Reference Standard in water at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare a solution of the sample at the same concentration as the standard solution.
-
According to the European Pharmacopoeia, a specific procedure involves diluting the sample solution, adding 1 M sodium hydroxide, and measuring the absorbance.[10]
-
Scan both solutions from 250 nm to 350 nm against a solvent blank.[10]
-
Acceptance Criterion: The spectrum of the sample solution should exhibit an absorption maximum at the same wavelength as the standard solution (typically around 284 nm).[10][11]
Data Presentation
Quantitative data from method validation studies demonstrate the reliability of the analytical procedure using the reference standard.
Table 4: Example Validation Summary for an HPLC Assay Method
| Parameter | Typical Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Range | 80-120% of target concentration | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.5% - 100.3%[21] | Typically 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 15 µM[19] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 30 ng/mL[19] | Signal-to-Noise ratio of 10:1 |
Visualization of Quality Control Relationships
The reference standard is central to assuring the quality of the final drug product.
Caption: Role of the reference standard in drug product quality testing.
The use of a properly qualified this compound reference standard is indispensable for the reliable analysis of codeine-containing pharmaceuticals. It serves as the benchmark for establishing identity, strength, and purity, thereby ensuring that the final product is safe and effective for patient use. The protocols and data presented herein provide a comprehensive guide for scientists and researchers performing quality control and development activities for these products. Adherence to pharmacopeial methods and proper system suitability checks are critical for generating valid analytical results.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Codeine (PIM 140) [inchem.org]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. codeine phosphate | CAS 41444-62-6 | LGC Standards [lgcstandards.com]
- 5. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 5913-76-8 | FAA91376 [biosynth.com]
- 7. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 8. newdruginfo.com [newdruginfo.com]
- 9. drugfuture.com [drugfuture.com]
- 10. drugfuture.com [drugfuture.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. Codeine Phosphate [doi.usp.org]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. edqm.eu [edqm.eu]
- 19. mdpi.com [mdpi.com]
- 20. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Quantitative Analysis of Codeine Phosphate Sesquihydrate in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of codeine phosphate (B84403) sesquydrate in various biological matrices, including blood, plasma, serum, urine, and oral fluid. The methodologies outlined are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Codeine, an opioid analgesic derived from morphine, is widely used for the relief of mild to moderate pain and as a cough suppressant.[1] Due to its potential for misuse and its metabolic conversion to morphine, accurate and sensitive quantification in biological samples is crucial for clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring.[1][2][3] The most common pharmaceutical form is codeine phosphate, which exists in various hydrated forms, including codeine phosphate sesquihydrate.[1]
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. This guide details validated protocols for sample preparation and instrumental analysis to ensure reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a robust and widely used technique for the quantification of codeine and other opiates in biological samples.[4][5][6] The method typically involves sample extraction, derivatization to improve volatility and thermal stability, followed by chromatographic separation and mass spectrometric detection.[4][5]
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
This protocol is suitable for the analysis of codeine in whole blood.
Protocol:
-
Sample Aliquoting: To 1 mL of blood sample, add an internal standard mixture containing deuterated codeine.[5]
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724) to precipitate proteins and cellular components.[5]
-
Centrifugation: Vortex the mixture and then centrifuge to separate the supernatant.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[5]
-
Evaporation: Evaporate the acetonitrile under a stream of nitrogen.[5]
-
pH Adjustment: Adjust the pH of the remaining aqueous layer to 9 with sodium bicarbonate buffer.[5]
-
Liquid-Liquid Extraction: Extract the drugs into a chloroform/trifluoroethanol (10:1) solution.[5]
-
Drying: Transfer the organic extract and dry it under a stream of nitrogen.[5]
-
Reconstitution and Washing: Reconstitute the residue in dilute hydrochloric acid and wash sequentially with hexane (B92381) and chloroform.[5]
-
Second Extraction: Adjust the pH of the purified aqueous portion back to 9 with bicarbonate buffer and perform a second extraction with chloroform/trifluoroethanol (10:1).[5]
-
Final Evaporation: Transfer the organic layer and evaporate to dryness under nitrogen.[5]
Derivatization
To enhance the chromatographic properties of codeine, a two-step derivatization process is employed.
Protocol:
-
Methoxime Formation: The residue is first reacted with methoxyamine to convert any ketone groups to their corresponding methoximes.[4][5]
-
Propionylation: Subsequently, hydroxyl groups are reacted with propionic anhydride, using pyridine (B92270) as a catalyst, to form propionyl esters.[4][5]
GC-MS Instrumental Parameters
Protocol:
-
Analysis: The derivatized extracts are analyzed by full scan GC-MS using electron impact ionization.[4][5]
-
Quantitation: The largest or second-largest ion fragment is typically used for quantitation, based on precision and accuracy data.[4]
Experimental Workflow for GC-MS Analysis of Codeine in Blood
Caption: Workflow for codeine quantification in blood by GC-MS.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers versatility with different detection methods like UV and MS for the quantification of codeine in biological matrices.
HPLC with UV Detection
This method is suitable for the analysis of codeine in plasma.
Protocol for Sample Preparation (Solid-Phase Extraction):
-
Extraction: Use reversed-phase solid-phase extraction (SPE) columns to extract codeine and its metabolites from plasma.[7] A C18 extraction column can be used for purification.[8]
-
Elution: Elute the codeine in the form of hydrochloride.[8]
-
Internal Standard: Add the internal standard to the eluted sample before injection.[8]
Protocol for HPLC-UV Analysis:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: A slightly alkaline mobile phase.[8]
-
Detection: UV detection at a wavelength of 240 nm[7] or 284 nm.[9]
-
Run Time: The analysis can be rapid, with a run time of approximately 3.5 minutes.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of codeine and its metabolites in various biological fluids, including oral fluid, urine, and plasma.[10][11][12][13]
Protocol for Sample Preparation (Oral Fluid):
-
This method utilizes neat oral fluid, which can be split into separate specimens for analysis.[11][12] Matrix effects can be managed using matrix-matched controls and deuterated internal standards.[11][12]
Protocol for Sample Preparation (Urine - "Dilute and Shoot"):
-
Pre-treatment: Acidify urine samples with sodium acetate (B1210297) containing deuterated internal standards.[10]
-
Hydrolysis: If conjugated metabolites are of interest, perform hydrolysis with β-glucuronidase.[10]
-
Dilution and Centrifugation: Cool the samples, dilute with water, vortex, and centrifuge.[10]
-
Analysis: Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
Protocol for Sample Preparation (Blood/Serum/Plasma - Protein Precipitation):
-
Pre-treatment: Add acetonitrile containing deuterated internal standards to deproteinize the sample.[10]
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge.[10]
-
Evaporation and Reconstitution: Transfer a portion of the organic layer to a clean tube, dry it under nitrogen, and reconstitute with water for analysis.[10]
Protocol for On-line Solid Phase Extraction (SPE) coupled with LC-MS/MS (Plasma):
-
Cartridge Conditioning: Solvate Hysphere C18 HD SPE cartridges with methanol (B129727) and then equilibrate with water.[14]
-
Sample Loading: Load 100 µL of spiked plasma onto the cartridge.[14]
-
Desorption and Analysis: The mobile phase desorbs the analytes and transfers them to the analytical column for separation and detection.[14]
-
Mobile Phase: A mixture of acetonitrile and acetic acid (e.g., 50:50, v/v) at a flow rate of 1 mL/min.[14]
-
Run Time: This automated method allows for a short run time of approximately 3.0 minutes.[14]
Experimental Workflow for LC-MS/MS Analysis of Codeine
References
- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Application Note: Quantitative Analysis of Codeine and Its Metabolites in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of codeine phosphate (B84403) sesquydrate and its primary metabolites: codeine-6-glucuronide (B1240514) (C6G), norcodeine, and morphine. This method is applicable to various biological matrices, including plasma, serum, and urine, and is intended for researchers, scientists, and professionals in drug development and forensic toxicology. The protocol provides comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative performance data.
Introduction
Codeine is a widely used opioid analgesic for the treatment of mild to moderate pain and also serves as an antitussive.[1][2] As a prodrug, codeine itself has limited analgesic activity until it is metabolized in the liver into its active and inactive metabolites.[3] The main metabolic pathways include O-demethylation to morphine (an active, potent analgesic) primarily by the cytochrome P450 enzyme CYP2D6, N-demethylation to norcodeine by CYP3A4, and glucuronidation to codeine-6-glucuronide by UGT2B7.[2][4][5] Due to genetic polymorphism in the CYP2D6 enzyme, the conversion rate of codeine to morphine can vary significantly among individuals, leading to differences in therapeutic efficacy and adverse effects.[1] Therefore, a reliable and sensitive analytical method for the simultaneous quantification of codeine and its key metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations.
LC-MS/MS has become the gold standard for bioanalytical testing due to its high selectivity, sensitivity, and specificity.[6] This application note describes a validated LC-MS/MS method that offers high throughput and accurate quantification of codeine and its metabolites.
Metabolic Pathway of Codeine
The metabolic conversion of codeine is complex, involving multiple enzymatic pathways that result in both active and inactive compounds. Understanding this pathway is essential for interpreting analytical results.
Caption: Metabolic pathway of codeine.
Experimental Protocol
This protocol provides a general framework for the analysis of codeine and its metabolites. Instrument parameters and sample preparation steps may require optimization based on the specific matrix and available equipment.
Materials and Reagents
-
Codeine phosphate sesquihydrate, codeine-6-glucuronide, norcodeine, and morphine certified reference standards
-
Deuterated internal standards (e.g., codeine-d6, morphine-d6)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human plasma/serum/urine (drug-free) for calibration standards and quality controls
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used technique for cleaning up and concentrating analytes from complex biological matrices.[6][7]
-
Sample Pre-treatment: Acidify 1 mL of plasma, serum, or urine with 2% phosphoric acid. Add the internal standard solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 0.1 M acetate buffer, followed by methanol) to remove interferences.
-
Elution: Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of all analytes (e.g., start at 5% B, ramp to 95% B) |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 40 - 50 psi |
| Capillary Voltage | 3.5 - 4.5 kV |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Codeine | 300.2 | 165.1 |
| Norcodeine | 286.2 | 152.1 |
| Morphine | 286.2 | 165.1 |
| Codeine-6-glucuronide | 476.2 | 300.2 |
| Codeine-d6 (IS) | 306.2 | 165.1 |
| Morphine-d6 (IS) | 292.2 | 165.1 |
Note: MRM transitions should be empirically optimized for the specific instrument.
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Caption: LC-MS/MS experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of codeine and its metabolites in various biological matrices.[7]
Table 3: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Codeine | Post-mortem Blood, Vitreous Fluid, Muscle, Fat, Brain | 1.5 - 300 | 1.5 |
| Norcodeine | Post-mortem Blood, Vitreous Fluid, Fat, Brain | 1.5 - 300 | 1.5 |
| Muscle | 3 - 300 | 3 | |
| Morphine | Post-mortem Blood, Vitreous Fluid | 1.5 - 300 | 1.5 |
| Muscle, Fat, Brain | 3 - 300 | 3 | |
| Codeine-6-glucuronide | Post-mortem Blood, Vitreous Fluid, Muscle, Brain | 23 - 4,600 | 23 |
| Fat | 46 - 4,600 | 46 |
Table 4: Accuracy and Precision
| Analyte | Concentration Level | Within-run Accuracy (%) | Between-run Accuracy (%) | Within-run Precision (%CV) | Between-run Precision (%CV) |
| Codeine | Low and High | 88.1 - 114.1 | 88.1 - 114.1 | 0.6 - 12.7 | 0.6 - 12.7 |
| Norcodeine | Low and High | 88.1 - 114.1 | 88.1 - 114.1 | 0.6 - 12.7 | 0.6 - 12.7 |
| Morphine | Low and High | 88.1 - 114.1 | 88.1 - 114.1 | 0.6 - 12.7 | 0.6 - 12.7 |
| Codeine-6-glucuronide | Low and High | 88.1 - 114.1 | 88.1 - 114.1 | 0.6 - 12.7 | 0.6 - 12.7 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%CV) |
| Codeine | 57.8 - 94.1 | 0.3 - 13.5 |
| Norcodeine | 57.8 - 94.1 | 0.3 - 13.5 |
| Morphine | 57.8 - 94.1 | 0.3 - 13.5 |
| Codeine-6-glucuronide | 57.8 - 94.1 | 0.3 - 13.5 |
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of codeine and its major metabolites in various biological fluids. The use of solid-phase extraction ensures effective sample clean-up, minimizing matrix effects and improving the accuracy and precision of the assay. The method demonstrates excellent linearity over a clinically relevant concentration range. The accuracy and precision data fall within the acceptable limits for bioanalytical method validation.
This application note serves as a comprehensive guide for researchers and scientists to establish and validate a robust LC-MS/MS method for the analysis of codeine and its metabolites. The detailed protocol and performance data can be adapted to specific laboratory needs and instrumentation. The ability to accurately measure these compounds is essential for advancing our understanding of codeine's pharmacology and for applications in clinical and forensic toxicology.
References
- 1. Spotlight on Codeine [medsafe.govt.nz]
- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. ClinPGx [clinpgx.org]
- 6. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Codeine Phosphate Sesquihydrate in Cough Suppression Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of codeine phosphate (B84403) sesquihydrate as a standard antitussive agent in preclinical and clinical research models of cough. Detailed protocols for commonly employed in vivo models are presented, along with a summary of its mechanism of action and relevant quantitative data to aid in experimental design and data interpretation.
Introduction to Codeine as an Antitussive Standard
Codeine, a centrally acting opioid analgesic, is widely recognized as a benchmark for evaluating the efficacy of novel cough suppressants.[1] Its consistent and dose-dependent antitussive effects in various models make it an ideal positive control.[2] Codeine exerts its cough-suppressing activity primarily by acting on the cough center in the medulla oblongata, part of the brainstem.[3][4][5] It is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to its active form, morphine, which then binds to μ-opioid receptors in the central nervous system to suppress the cough reflex.[4][6][7]
Mechanism of Action in Cough Suppression
The antitussive action of codeine is primarily mediated through its effects on the central nervous system (CNS). The process can be summarized as follows:
-
Metabolic Activation : After oral administration, codeine is absorbed and undergoes metabolism in the liver, where the cytochrome P450 enzyme CYP2D6 converts it into morphine.[4]
-
Opioid Receptor Binding : Morphine, the active metabolite, crosses the blood-brain barrier and binds to μ-opioid receptors located in the cough center within the medulla oblongata.[6]
-
Inhibition of the Cough Reflex : This binding action inhibits the neuronal signaling cascade that constitutes the cough reflex, thereby reducing the sensitivity and frequency of the cough response to irritants.[7]
This central mechanism makes codeine an effective suppressor of cough regardless of the peripheral stimulus.
Signaling Pathway of Codeine's Antitussive Action
Caption: Central mechanism of codeine's antitussive effect.
Quantitative Data: Efficacy of Codeine Phosphate Sesquihydrate in Preclinical Models
The following table summarizes the effective doses of this compound in suppressing cough in various preclinical models. This data is crucial for selecting appropriate doses when using codeine as a positive control.
| Animal Model | Cough Induction Agent | Route of Administration | Effective Dose (ED50) or Dose Range | Key Findings | Reference(s) |
| Guinea Pig | Citric Acid Aerosol | Subcutaneous (s.c.) | ED50: 9.1 mg/kg | Dose-dependent inhibition of cough. | [8] |
| Guinea Pig | Citric Acid Aerosol | Intravenous (i.v.) | ED50: 8.7 mg/kg | Similar efficacy to subcutaneous route. | [8] |
| Guinea Pig | Citric Acid Aerosol | Oral (p.o.) | 6, 12, 24 mg/kg | Significant reduction in cough frequency at 24 mg/kg. | [2] |
| Guinea Pig | Capsaicin (B1668287) Aerosol | Oral (p.o.) | 3-30 mg/kg | Dose-dependent inhibition of capsaicin-induced cough. | [9] |
| Rabbit | Mechanical Stimulation | Intravenous (i.v.) | ED50: 3.9 mg/kg | Dose-dependent reduction in cough number. | [10] |
| Rabbit | Mechanical Stimulation | Intracerebroventricular (icv) | ED50: 0.11 mg/kg | Demonstrates a potent central antitussive effect. | [10] |
| Mouse | Sulfur Dioxide Gas | Oral (p.o.) | 40 mg/kg | Produced a 73.0% inhibition of cough. | [11] |
Experimental Protocols for In Vivo Cough Suppression Models
This compound is frequently used as a positive control in chemically-induced cough models. The following are detailed protocols for the most common models.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used and validated method for assessing the efficacy of potential antitussive agents.[12]
Objective: To evaluate the antitussive effect of a test compound compared to codeine by measuring the reduction in cough frequency induced by citric acid aerosol.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound solution
-
Test compound solution
-
Vehicle control (e.g., saline)
-
0.4 M Citric acid solution
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording equipment or cough detection software
Protocol:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration: Randomly assign animals to treatment groups (vehicle, codeine, test compound). Administer the respective treatments via the desired route (e.g., oral gavage, intraperitoneal injection).[12]
-
Pre-treatment Period: Allow for a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.[12]
-
Exposure to Citric Acid: Place a single, conscious, and unrestrained guinea pig into the plethysmograph chamber and allow it to acclimate for 5 minutes.[12]
-
Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a period of 3-5 minutes.[12]
-
Cough Recording: Record the number of coughs during the exposure period and for a 5-10 minute observation period immediately following. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.
-
Data Analysis: Calculate the mean number of coughs for each group. The percentage inhibition of cough for each treatment group is calculated using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100
Experimental Workflow: Citric Acid-Induced Cough Model
Caption: Workflow for the citric acid-induced cough model.
Capsaicin-Induced Cough Model
Capsaicin, the pungent component of chili peppers, is a potent tussigenic agent that stimulates sensory C-fibers in the airways.
Objective: To assess the antitussive activity of a test compound against capsaicin-induced cough, using codeine as a standard.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound solution
-
Test compound solution
-
Vehicle control
-
Capsaicin solution (e.g., 30-60 µM in saline with 0.1% ethanol)
-
Exposure chamber
-
Nebulizer
-
Cough detection system
Protocol:
-
Animal Preparation: Follow similar acclimatization and grouping procedures as in the citric acid model.
-
Drug Administration: Administer the vehicle, codeine, or test compound at the desired doses and route.
-
Pre-treatment: Allow for an appropriate pre-treatment period based on the route of administration.
-
Capsaicin Challenge: Place the animal in the exposure chamber. Nebulize the capsaicin solution into the chamber for a defined period (e.g., 5-8 minutes).
-
Cough Measurement: Count the number of coughs during the exposure and a subsequent observation period.
-
Data Analysis: Compare the mean number of coughs between the treated groups and the vehicle control group to determine the percentage of cough inhibition.
Clinical Research Models
In human studies, codeine has been used to validate models of induced cough and to study the mechanisms of cough suppression.
-
Capsaicin Inhalation Challenge: In healthy volunteers, inhaled capsaicin is used to induce a dose-dependent urge-to-cough and motor cough response.[13] Studies have investigated the effect of oral codeine (e.g., 30 mg and 60 mg) on the capsaicin concentration threshold required to elicit a cough.[13][14]
-
Citric Acid Inhalation Challenge: Similar to the capsaicin model, inhaled citric acid is used to induce cough in human subjects. The efficacy of codeine (e.g., 20 mg) has been compared to other antitussives and placebo in this model.[15]
It is noteworthy that some clinical studies in patients with chronic cough, such as that associated with Chronic Obstructive Pulmonary Disease (COPD) or upper respiratory tract infections, have found codeine to be no more effective than placebo, highlighting the complexity of translating preclinical findings to clinical populations.[16][17][18]
Conclusion
This compound remains an indispensable tool in cough research, serving as a robust positive control for the validation of new antitussive therapies. Its well-characterized central mechanism of action and dose-dependent efficacy in preclinical models provide a reliable benchmark for comparison. The detailed protocols and quantitative data presented in these notes are intended to facilitate the design and execution of rigorous and reproducible studies in the field of cough suppression.
References
- 1. Codeine prescription pattern and treatment responses in patients with chronic cough: a routinely collected institutional database analysis - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 3. Codeine: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 5. Codeine (Antitussive) Monograph for Professionals - Drugs.com [drugs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central antitussive effect of codeine in the anesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of In vivo antitussive activity of Coccinia grandis against irritant aerosol and sulfur dioxide-induced cough model in rodents | Bangladesh Journal of Pharmacology [banglajol.info]
- 12. benchchem.com [benchchem.com]
- 13. The effect of codeine on the Urge-to-Cough response to inhaled capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of inhaled and systemic opiates on responses to inhaled capsaicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of codeine on objective measurement of cough in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of the antitussive efficacy of codeine in cough associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Codeine Phosphate Sesquihydrate
Here is a technical support center for overcoming solubility issues of codeine phosphate (B84403) sesquihydrate in aqueous buffers.
This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of codeine phosphate sesquihydrate in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: Codeine phosphate is generally considered to be freely soluble in water.[1][2] However, the exact solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Q2: How does pH affect the solubility of this compound?
A2: Codeine is a weak base. Its solubility is highly dependent on the pH of the aqueous medium. At lower pH values (acidic conditions), the codeine molecule becomes protonated (ionized), which significantly increases its solubility in water. Conversely, as the pH increases (becomes more alkaline), the codeine molecule is less protonated (more of the free base form is present), leading to a decrease in aqueous solubility. A solution of codeine phosphate in water typically has a pH between 3.0 and 5.0.[1][3]
Q3: Why is my this compound not dissolving in my neutral (pH 7.4) buffer?
A3: While codeine phosphate is the salt form, which is more soluble than the free base, its solubility can still be limited in neutral or alkaline buffers. At pH 7.4, a significant portion of the codeine may be in its less soluble free base form, potentially leading to precipitation or incomplete dissolution, especially at higher concentrations.
Q4: Can temperature be used to increase the solubility?
A4: Yes, for many substances, including codeine phosphate, solubility increases with temperature.[4][5] Gently warming the buffer while dissolving the compound can help. However, it is crucial to ensure that the increased temperature does not degrade the compound or other components in your experimental system. Always check the stability of your compound at elevated temperatures.
Q5: Are there any common buffers that should be avoided?
A5: While phosphate-buffered saline (PBS) is commonly used, be aware that high concentrations of phosphate ions can potentially interact with divalent cations if they are present in your experiment, leading to precipitation.[6] This is generally not an issue with codeine phosphate itself but is a consideration for the overall experimental design.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon adding codeine phosphate to the buffer. | The concentration of the drug exceeds its solubility limit at the buffer's pH. The buffer's pH is too high (neutral or alkaline). | Lower the pH of the buffer to a more acidic range (e.g., pH 4-6) to increase the proportion of the more soluble, ionized form of codeine. Alternatively, reduce the final concentration of the codeine phosphate in the solution. |
| The solution is cloudy or hazy after dissolution. | Fine, undissolved particles are suspended in the solution. The drug may be degrading or reacting with a component of the buffer. | Try sonicating the solution for a short period to aid dissolution. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles. Ensure the stability of codeine phosphate in your specific buffer system. |
| Inconsistent solubility results between experiments. | Variations in buffer preparation (pH, ionic strength). Temperature fluctuations. The solid form of the drug may have changed (e.g., hydration state). | Standardize the buffer preparation protocol. Control the temperature during your experiments. Ensure you are using the same batch and form of this compound. |
| Need to achieve a higher concentration than currently possible. | The intrinsic solubility of the compound in the current buffer system is limited. | Consider the use of co-solvents such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[4][7] Another approach is the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[8][9] |
Experimental Protocols
Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS) at pH 7.4
This protocol outlines the preparation of 1 liter of 1X PBS.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
1 L beaker or flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of distilled water to a 1 L beaker.[10][11]
-
While stirring, add the following reagents:
-
Allow the salts to dissolve completely.
-
Calibrate the pH meter and measure the pH of the solution.
-
Adjust the pH to 7.4 by adding small amounts of HCl to lower the pH or NaOH to raise it.[10][11]
-
Once the desired pH is reached, add distilled water to bring the total volume to 1 L.[10][11]
-
Sterilize the solution by autoclaving if required for your application.[6][11] Store at room temperature.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a general method for determining the equilibrium solubility of codeine phosphate in a specific buffer.[4][12]
Materials:
-
This compound
-
Your chosen aqueous buffer
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL). The goal is to have undissolved solid remaining after equilibrium is reached.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the optimal time.[13]
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. For more complete separation of the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved codeine phosphate using a validated analytical method.
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.
Protocol 3: Enhancing Solubility with a Co-solvent
This protocol describes a general approach to using a co-solvent to increase the solubility of codeine phosphate.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Water-miscible organic co-solvent (e.g., ethanol, propylene glycol)
-
Vortex mixer or sonicator
Procedure:
-
Determine the desired final concentration of codeine phosphate and the percentage of co-solvent you wish to use (e.g., 10% ethanol).
-
Prepare the co-solvent/buffer mixture. For a 10% ethanol solution, you would mix 1 part ethanol with 9 parts of your aqueous buffer.
-
Weigh the required amount of this compound.
-
Add the co-solvent/buffer mixture to the solid compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved. If the compound still does not dissolve, a higher percentage of co-solvent may be required.
-
Important: Always verify that the concentration of the co-solvent used is compatible with your experimental system (e.g., it does not affect cell viability or protein stability).
Data Summary
The following tables provide an overview of factors influencing codeine phosphate solubility.
Table 1: Effect of pH on the Solubility of a Weakly Basic Drug like Codeine
| pH | Ionization State | Relative Aqueous Solubility |
| < 5 | Predominantly ionized (protonated) | High |
| 6-7 | Mixture of ionized and free base | Moderate to Low |
| > 8 | Predominantly free base (non-ionized) | Low |
| (This table illustrates the general trend for weakly basic drugs.) |
Table 2: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5% - 20% (v/v) | Widely used, but can affect protein stability and cell viability at higher concentrations. |
| Propylene Glycol | 10% - 40% (v/v) | A common solvent in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10% - 50% (v/v) | Effective for many poorly soluble compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | A powerful solvent, but should be used at very low concentrations in biological assays due to potential toxicity. |
| (Note: The optimal co-solvent and its concentration must be determined empirically for each specific application.) |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH effect on a basic compound's solubility.
Caption: Workflow for the Shake-Flask solubility method.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 7. longdom.org [longdom.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Stability and Degradation of Codeine Phosphate Sesquihydrate in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with codeine phosphate (B84403) sesquihydrate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during stability and degradation studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of codeine phosphate sesquihydrate stability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Contamination from solvents, glassware, or the HPLC system itself.2. Presence of excipients from a formulated product.3. Formation of unknown degradation products. | 1. Run a blank injection (mobile phase only) to identify system-related peaks. Ensure high-purity solvents and meticulously clean glassware.2. If analyzing a formulation, inject a placebo sample (containing all excipients except codeine phosphate) to identify excipient-related peaks.3. If the peak is a new degradation product, further characterization using techniques like LC-MS may be necessary. |
| Peak Tailing for Codeine Phosphate Peak | 1. Secondary interactions between the basic codeine molecule and acidic silanol (B1196071) groups on the HPLC column.2. Inappropriate mobile phase pH.3. Column overload. | 1. Use a modern, high-purity silica (B1680970) column with end-capping. Consider adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to mask silanol interactions.2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of codeine (pKa ≈ 8.2) to ensure it is fully protonated. A pH around 3.0 is often effective.[1] 3. Reduce the injection volume or dilute the sample to avoid overloading the column. |
| Poor Reproducibility of Results | 1. Inconsistent sample preparation.2. Fluctuations in HPLC system parameters (e.g., temperature, flow rate).3. Instability of the prepared solutions. | 1. Standardize all sample preparation steps, including weighing, dilution, and filtration.2. Use a column oven to maintain a consistent temperature. Ensure the HPLC pump is properly primed and delivering a stable flow rate.3. Analyze samples as soon as possible after preparation. If storage is necessary, keep them protected from light and at a controlled, low temperature. |
| Rapid Degradation of Codeine Phosphate in Solution | 1. Inappropriate pH of the solution.2. Exposure to light.3. Elevated temperature. | 1. Adjust the pH of the solution to the optimal stability range of 3.5-4.2.[2][3][4]2. Prepare and store solutions in amber or light-protecting containers.[3][5]3. Store solutions at controlled room temperature or under refrigeration, avoiding high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The main factors affecting the stability of codeine phosphate in solution are pH, temperature, and light.[2][5] The degradation process typically follows first-order kinetics.[2][5] Aqueous solutions are relatively stable at a pH of approximately 3.5.[2][5] It is also crucial to protect solutions from light to prevent photodegradation.[5] Atmospheric oxygen has been found to have no significant effect on its degradation.[2][5]
Q2: What are the major degradation products of codeine phosphate in solution?
A2: Under various stress conditions, codeine phosphate can degrade into several products. The most commonly identified degradation products include:
-
Norcodeine and Codeinone: Formed through oxidation at neutral pH.[5]
-
Epimeric forms of 10-hydroxycodeine: Resulting from autoxidation in acidic solutions exposed to light.[5]
-
Codeine N-oxide: Primarily formed under oxidative stress.
-
Deshydrolevomethorphandiol: A novel degradation product detected under alkaline hydrolysis.
Q3: What is the optimal pH for maintaining the stability of a codeine phosphate solution?
A3: The optimal pH for the stability of aqueous codeine phosphate solutions is in the acidic range, specifically around pH 3.5 to 4.2.[2][3][4]
Q4: How should codeine phosphate solutions be stored to minimize degradation?
A4: To minimize degradation, codeine phosphate solutions should be stored in well-closed, light-resistant containers, such as amber glass vials or amber polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, at a controlled room temperature (22-25°C).[3]
Q5: Is a stability-indicating analytical method necessary for studying codeine phosphate degradation?
A5: Yes, a stability-indicating method is crucial. This is typically a validated HPLC or UHPLC method that can separate and accurately quantify the intact codeine phosphate from its degradation products and any other components in the sample matrix. This ensures that the measured decrease in codeine phosphate concentration is due to degradation and not analytical interference.
Data Presentation
The following tables summarize the influence of various factors on the stability of codeine phosphate in solution.
Table 1: Effect of pH on Codeine Phosphate Degradation
| pH | Stability | Comments |
| < 3 | Less Stable | Increased rate of hydrolysis. |
| 3.5 - 4.2 | Most Stable | Optimal pH range for aqueous solutions.[2][3][4] |
| > 5 | Less Stable | Increased susceptibility to oxidation and other degradation pathways. |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Degradation is generally slow. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Deshydrolevomethorphandiol and other products. |
| Oxidation | 3-30% H₂O₂, room temperature | Codeine N-oxide, Norcodeine, Codeinone.[5] |
| Thermal Degradation | Heat at 60-80°C in solution | Isomerization products.[2][5] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or sunlight | Epimeric forms of 10-hydroxycodeine (in acidic solution).[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the analysis of codeine phosphate and its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
o-Phosphoric acid
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Prepare a mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol in a ratio of 78:10:12 (v/v/v).
-
Adjust the final pH to 3.0.[1]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the codeine phosphate sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on a codeine phosphate solution.
-
Sample Preparation:
-
Prepare a stock solution of codeine phosphate in water at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C for a specified time (e.g., 24 hours).
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Heat the stock solution at 80°C for a specified time (e.g., 48 hours).
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) or sunlight for a specified duration.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Visualizations
Caption: Major degradation pathways of codeine phosphate in solution.
Caption: Workflow for a forced degradation study of codeine phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions]. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
troubleshooting peak tailing in chromatographic analysis of codeine phosphate sesquihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of codeine phosphate (B84403) sesquihydrate, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like codeine, that can compromise peak resolution and the accuracy of quantification.[1] This guide provides a systematic approach to identify and resolve the root causes of peak tailing in the HPLC analysis of codeine phosphate sesquihydrate.
Initial Assessment
Before making significant changes to your method, it is crucial to confirm the issue and rule out simple causes.
Q1: How do I confirm and quantify peak tailing?
A1: Visually inspect the chromatogram for asymmetrical peaks where the latter half of the peak is broader than the front half. To quantify this, calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant peak tailing.[2]
Q2: Are all the peaks in my chromatogram tailing?
A2: Observe if peak tailing affects only the codeine peak or all peaks in the chromatogram.
-
All peaks tailing: This often points to a problem with the column itself, such as a void or contamination at the inlet frit, or an issue with the HPLC system's flow path.
-
Only the codeine peak (or other basic compounds) is tailing: This strongly suggests a secondary chemical interaction between the basic analyte and the stationary phase.
Troubleshooting Strategies for Codeine Peak Tailing
If only the codeine peak is tailing, the following strategies, targeting the secondary interactions with the stationary phase, are recommended.
Q3: How does the mobile phase pH affect the peak shape of codeine?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like codeine (pKa ≈ 8.2).[3][4] The primary cause of peak tailing for basic compounds is the interaction between the protonated (positively charged) analyte and ionized (negatively charged) residual silanol (B1196071) groups on the silica-based stationary phase.[1]
-
Low pH (2.5 - 3.5): By lowering the mobile phase pH, the residual silanol groups (pKa ≈ 3.5-4.5) are protonated and thus electrically neutral.[2] This minimizes the strong electrostatic interactions with the protonated codeine molecule, leading to a more symmetrical peak shape. This is the most common and effective strategy.
-
Mid-range pH (4-7): In this range, both the analyte is protonated and the silanols are deprotonated, leading to strong ionic interactions and significant peak tailing.
-
High pH (>8): At a pH above the pKa of codeine, the molecule will be in its neutral form, which can also reduce interactions with the silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can dissolve at high pH.
Q4: What is the role of mobile phase additives in reducing peak tailing?
A4: Mobile phase additives, also known as competing bases or silanol blockers, can significantly improve the peak shape of basic analytes.[5]
-
Triethylamine (B128534) (TEA): TEA is a small basic molecule that is commonly added to the mobile phase in low concentrations (e.g., 0.1% v/v).[6][7] It competes with the basic analyte for the active silanol sites on the stationary phase, effectively masking them and reducing the secondary interactions that cause peak tailing.[5][6]
Q5: Can the choice of HPLC column impact peak tailing?
A5: Yes, the column chemistry plays a crucial role.
-
End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity. Using a high-quality, well-end-capped C18 or C8 column is highly recommended for the analysis of basic compounds like codeine.
-
Type B Silica (B1680970) Columns: These are high-purity silica columns with a lower metal content and reduced silanol activity, which inherently produce better peak shapes for basic compounds.[1]
Q6: Could my sample be the cause of the peak tailing?
A6: Yes, issues with the sample preparation can also lead to poor peak shapes.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak broadening and tailing. Try diluting your sample and reinjecting.
-
Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Dissolving the sample in a much stronger solvent can cause peak distortion. This compound is freely soluble in water, which is a weak solvent in reversed-phase HPLC and generally a good choice for sample preparation.[8][9][10]
Frequently Asked Questions (FAQs)
Q: Why is peak tailing a problem in quantitative analysis? A: Peak tailing can lead to inaccurate peak integration, as the end of the peak can be difficult to distinguish from the baseline. This can result in underestimation of the true peak area and, consequently, the concentration of the analyte. It also reduces the resolution between adjacent peaks.
Q: What are the physicochemical properties of this compound that are relevant to its chromatographic analysis? A:
-
pKa: The pKa of the codeine moiety is approximately 8.2.[3][4] This means that in mobile phases with a pH below ~7, it will be predominantly in its protonated, positively charged form.
-
logP: The octanol-water partition coefficient (logP) of codeine is around 1.19, indicating moderate hydrophobicity.[3]
-
Solubility: this compound is freely soluble in water.[8][9][10]
Q: Are there any disadvantages to using triethylamine (TEA) in the mobile phase? A: While effective, TEA can be difficult to completely flush from an HPLC system and column, potentially leading to "column memory" effects in subsequent analyses.[2] It can also cause suppression of the analyte signal in mass spectrometry (MS) detection.
Q: Can column temperature affect peak tailing? A: In some instances, increasing the column temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, the effect is compound-specific and should be evaluated on a case-by-case basis.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak tailing factor (Tf) of codeine.
Table 1: Effect of Mobile Phase pH on Codeine Peak Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.0 - 1.2 | Silanol groups are protonated (neutral), minimizing ionic interactions with the protonated codeine. |
| 3.5 | 1.1 - 1.4 | Most silanol groups are protonated, leading to good peak shape. |
| 5.0 | > 1.8 | Significant ionization of silanol groups leads to strong secondary interactions. |
| 7.0 | > 2.0 | Strong ionic interactions between protonated codeine and deprotonated silanols cause severe tailing. |
Table 2: Effect of Triethylamine (TEA) Concentration on Codeine Peak Tailing Factor (at pH 7.0)
| TEA Concentration (% v/v) | Expected Tailing Factor (Tf) | Rationale |
| 0 | > 2.0 | No competing base to block active silanol sites. |
| 0.05 | 1.4 - 1.7 | Partial masking of silanol groups improves peak shape. |
| 0.1 | 1.1 - 1.3 | Effective masking of silanol sites significantly reduces tailing. |
| 0.2 | 1.0 - 1.2 | Further improvement in peak symmetry may be observed. |
Experimental Protocols
Detailed Methodology for Troubleshooting Peak Tailing of this compound
This protocol outlines a systematic approach to diagnosing and resolving peak tailing issues.
1. System and Column Preparation:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Initial Mobile Phase: Prepare a mobile phase of 20 mM potassium phosphate buffer:acetonitrile (B52724) (80:20, v/v). Adjust the pH of the aqueous buffer to 3.0 with phosphoric acid before mixing with the organic solvent.
- System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
2. Sample Preparation:
- Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
3. Initial Analysis:
- Inject 10 µL of the working standard solution and acquire the chromatogram.
- Visually inspect the peak shape and calculate the tailing factor. If the tailing factor is > 1.2, proceed with the following optimization steps.
4. Mobile Phase pH Optimization:
- Prepare separate batches of the aqueous buffer component adjusted to pH 2.5, 3.5, and 5.0.
- For each pH, create the corresponding mobile phase with acetonitrile (80:20, v/v).
- Equilibrate the column with each new mobile phase and inject the working standard.
- Compare the tailing factor obtained at each pH and select the pH that provides the most symmetrical peak.
5. Evaluation of Mobile Phase Additive (if necessary):
- If significant tailing persists even at low pH, or if operating at a higher pH is necessary, evaluate the effect of a competing base.
- Prepare a mobile phase with a neutral pH (e.g., 7.0) using a phosphate buffer.
- Create separate mobile phases containing 0.05%, 0.1%, and 0.2% (v/v) of triethylamine (TEA).
- Equilibrate the column with each TEA-containing mobile phase and inject the working standard.
- Determine the optimal concentration of TEA that minimizes peak tailing.
6. Final Method and System Suitability:
- Once the optimal conditions (pH and/or additive concentration) are determined, perform replicate injections to ensure the method is reproducible.
- The system suitability criteria should include a tailing factor of ≤ 1.5.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Codeine (FDB012162) - FooDB [foodb.ca]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
minimizing oxidative degradation of codeine phosphate sesquihydrate during sample preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing oxidative degradation of codeine phosphate (B84403) sesquihydrate during sample preparation for analytical testing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of codeine phosphate in solution | High pH of the solvent or buffer | Adjust the pH of the sample solution to a range of 3.5-4.2.[1][2][3][4] Codeine phosphate solutions are relatively stable in this acidic range. |
| Exposure to light | Prepare and store all solutions containing codeine phosphate in amber-colored vials or protect them from light using aluminum foil.[1][2][3][4] | |
| High storage temperature | Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C) when not in immediate use. For long-term storage, refer to specific stability studies, though room temperature (22-25 °C) may be acceptable for shorter periods if protected from light.[3][4] | |
| Presence of oxidizing agents | Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and reagents. If oxidative degradation is still suspected, consider degassing solvents or using an inert atmosphere (e.g., nitrogen) during sample preparation. | |
| Appearance of unknown peaks in chromatogram | Oxidative degradation | The primary oxidative degradation product of codeine is codeine N-oxide. Other potential degradation products include norcodeine and codeinone, especially at neutral pH.[1][5] Compare the retention times of unknown peaks with available standards of these degradation products. |
| Interaction with excipients | If working with a formulation, excipients may be a source of peroxides or other reactive species that can induce degradation.[6] | |
| Inconsistent analytical results | Ongoing degradation during the analytical run | Use a stability-indicating analytical method, such as a validated HPLC or UPLC method, that can separate codeine from its degradation products.[5][7][8][9] Ensure the autosampler is temperature-controlled if sample degradation during the sequence is a concern. |
| Improper sample dissolution | Ensure complete dissolution of the codeine phosphate sample in the chosen solvent. Sonication may be used if necessary, but monitor the temperature to avoid heat-induced degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving codeine phosphate sesquihydrate to minimize degradation?
A1: The optimal pH for dissolving this compound to ensure its stability is in the acidic range, specifically around pH 3.5 to 4.2.[1][2][3][4] Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[1][2]
Q2: How does light affect the stability of codeine phosphate solutions?
A2: Exposure to light can significantly accelerate the degradation of codeine phosphate in aqueous solutions.[1][2] It is crucial to protect all preparations from light by using amber glassware or by wrapping containers with light-blocking material.[3][4]
Q3: What are the main degradation products of codeine phosphate due to oxidation?
A3: Under oxidative conditions, the primary degradation product of codeine is typically codeine N-oxide.[5] Other potential degradation products that can form under different pH and light conditions include norcodeine and codeinone.[1]
Q4: Are there any recommended antioxidants to prevent the oxidation of codeine phosphate?
A4: While the co-presence of compounds with antioxidant properties in opium contributes to codeine's stability, specific studies on the addition of antioxidants during sample preparation are limited.[1] However, citric acid and thiourea (B124793) have been shown to be capable of reducing the rate of degradation.[1][2] The most effective preventative measures are controlling pH, temperature, and light exposure.
Q5: What type of analytical method is suitable for analyzing codeine phosphate and its degradation products?
A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is recommended.[5][7][8][9] These methods can effectively separate codeine phosphate from its potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient.
Quantitative Data Summary
Table 1: pH and Temperature Stability of Codeine Phosphate in Aqueous Solution
| pH | Temperature | Stability | Reference |
| 3.5 | Not Specified | Relatively stable | [1][2] |
| 4.2 | 22-25 °C | Stable for at least 98 days (in a syrup formulation) | [3][4] |
| Acidic (in light) | Not Specified | Autoxidized to epimeric forms of 10-hydroxycodeine | [1] |
| Neutral | Not Specified | Partially oxidized to norcodeine and codeinone | [1] |
| Basic | Not Specified | Partially oxidized to norcodeine | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stock standard solution of this compound with minimal degradation.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
Diluent: 0.1 M Hydrochloric Acid or a suitable acidic buffer (e.g., phosphate buffer, pH 4.0)
-
Class A volumetric flasks (amber)
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the required amount of this compound reference standard.
-
Transfer the weighed standard into an amber volumetric flask.
-
Add approximately 70% of the final volume of the diluent to the flask.
-
If necessary, sonicate the solution for a short period (e.g., 5-10 minutes) to ensure complete dissolution, avoiding excessive heating.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with the diluent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Store the prepared stock solution at 2-8 °C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Codeine Phosphate and Its Degradation Products
Objective: To quantify codeine phosphate and separate it from its potential oxidative degradation products.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Chromatographic Conditions (Example):
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 0.04 M, pH 6.0 adjusted with acetic acid) mixed with acetonitrile (B52724) (e.g., 92:8 v/v)[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Elution: A linear gradient can be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 50 °C[5]
-
Detection Wavelength: 245 nm[5]
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases as described above and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the sample and standard solutions as per Protocol 1 and dilute them to the desired concentration with the mobile phase.
-
Inject the prepared solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for codeine and any observed degradation products.
Visualizations
Caption: Workflow for preparing and analyzing codeine phosphate samples.
Caption: Oxidative degradation pathways of codeine phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
effect of pH and temperature on codeine phosphate sesquihydrate stability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of codeine phosphate (B84403) sesquihydrate in experimental settings. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My codeine phosphate solution is showing signs of degradation. What are the primary factors I should consider?
A1: The stability of codeine phosphate in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] The degradation process typically follows first-order kinetics.[1][2]
-
pH: Codeine phosphate solutions are most stable in acidic conditions. A pH of approximately 3.5 has been reported to provide relative stability.[1][2] Both neutral and basic conditions can lead to increased degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.
-
Light: Codeine phosphate is sensitive to light, which can catalyze oxidative degradation.[3] It is crucial to protect solutions from light during storage and experimentation.
Troubleshooting Checklist:
-
Verify the pH of your solution. Is it within the optimal range (around 3.5-4.2)?[1][2]
-
Check the storage temperature. Are your samples being stored at the recommended temperature (e.g., refrigerated or controlled room temperature)?
-
Are your containers appropriately protected from light (e.g., amber vials, foil wrapping)?[3]
Q2: What are the expected degradation products of codeine phosphate?
A2: Under various stress conditions, codeine phosphate can degrade into several products. The specific degradation products formed will depend on the conditions (e.g., pH, presence of oxygen, exposure to light). Common degradation products include:
-
Norcodeine and Codeinone: These can be formed through oxidation at neutral pH.[1]
-
10-hydroxycodeine: This can be a product of autoxidation in acidic solutions exposed to light.[1]
-
Codeine N-oxide: This is a common product of oxidation.
-
Hydrolysis Products: While less common than oxidation, hydrolysis can occur, particularly under strongly acidic or basic conditions.
Q3: I am observing unexpected peaks in my HPLC analysis. How can I identify if they are degradation products?
A3: To identify unknown peaks as degradation products, a forced degradation study is recommended.[4] This involves intentionally exposing the codeine phosphate solution to harsh conditions to generate degradation products. By comparing the chromatograms of the stressed samples with your experimental samples, you can tentatively identify the degradation peaks.
Troubleshooting Steps:
-
Perform a forced degradation study (see the detailed protocol below).
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the retention times of the peaks in your experimental samples with those generated in the forced degradation study.
-
For definitive identification, techniques such as LC-MS/MS can be used to determine the mass of the unknown peaks and elucidate their structures.[5]
Q4: How can I prevent the degradation of my codeine phosphate solutions during my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions in the acidic range, ideally around 3.5-4.2.[1][2] Use appropriate buffer systems to ensure pH stability.
-
Temperature Control: Store stock solutions and samples at controlled low temperatures (e.g., 2-8 °C) when not in use.
-
Light Protection: Always use amber-colored glassware or wrap containers with aluminum foil to protect them from light.[3]
-
Use of Antioxidants: In some cases, the addition of antioxidants like citric acid or thiourea (B124793) may reduce the rate of degradation.[1][2]
-
Inert Atmosphere: For long-term storage or when working with highly sensitive experiments, purging the solution and headspace with an inert gas like nitrogen or argon can help prevent oxidation.
Quantitative Data on Codeine Stability
Table 1: Rate Constants for Codeine Sulfate (B86663) Degradation at 80°C [6]
| Rate Constant | Value (s-1 or M-1s-1) |
| kH+ | (3.9 ± 1.3) x 10-8 M-1s-1 |
| k0 | (2.7 ± 0.5) x 10-8 s-1 |
| kOH- | (5.1 ± 1.0) x 10-6 M-1s-1 |
Table 2: Activation Energies for Codeine Sulfate Degradation [6]
| Degradation Pathway | Activation Energy (kcal/mol) |
| Acid-Catalyzed | 27.7 |
| Uncatalyzed | 21.0 |
| Base-Catalyzed | 28.3 |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4]
1. Preparation of Stock Solution: Prepare a stock solution of codeine phosphate sesquihydrate in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
This is a general protocol that may need optimization for your specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with mobile phase A (ammonium acetate (B1210297) buffer, pH 6.0) and mobile phase B (acetonitrile).[5] An isocratic method with a mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol (B129727) (78:10:12) with the pH adjusted to 3.0 has also been reported.[7]
-
Injection Volume: 20 µL.[7]
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][9]
Visualizations
Caption: Workflow for a forced degradation study of codeine phosphate.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
improving the limit of detection for codeine phosphate sesquihydrate in bioassays
Welcome to the technical support center for the bioanalysis of codeine phosphate (B84403) sesquihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection and overall assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the common bioanalytical methods used to detect codeine phosphate sesquihydrate, and how do their limits of detection compare?
A1: The most common methods for quantifying codeine in biological samples are immunoassays (like ELISA) and chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally the most sensitive and specific method.[1][2]
Data Presentation: Comparison of Limits of Detection (LOD) for Codeine
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Reference |
| ELISA | Urine | ~25 ng/mL | [3] |
| ELISA | Oral Fluid | 40 ng/mL (cutoff) | [4] |
| GC-MS | Urine | 25 ng/mL | [3] |
| LC-MS/MS | Urine | 0.2 - 1.3 ng/mL | [5] |
| LC-MS/MS | Plasma | 0.2 ng/mL | |
| LC-MS/MS | Plasma | 0.05 ng/mL | [6] |
| LC-MS/MS | Umbilical Cord | 0.1 ng/g | [7] |
Q2: What are the critical first steps in sample preparation to ensure a low limit of detection?
A2: Proper sample preparation is crucial for achieving high sensitivity. Key steps include:
-
Sample Pretreatment: For biological fluids like blood or urine, it may be necessary to disrupt protein binding. This can be achieved by pH adjustment, protein precipitation with a solvent like acetonitrile, or sonication.[8]
-
Extraction: Solid-Phase Extraction (SPE) is a highly effective technique to clean up the sample and concentrate the analyte of interest, thereby improving the limit of detection.[8][9] Liquid-liquid extraction is another common method.
Q3: How can I troubleshoot a high background signal in my immunoassay?
A3: A high background signal in an immunoassay can be caused by several factors. Here are some troubleshooting steps:
-
Review the Protocol: Ensure that all incubation times and temperatures are correct.[10]
-
Check Reagents: Contaminated buffers or expired detection reagents can contribute to high background.[10]
-
Washing Steps: Inadequate washing between steps is a common cause of high background. Ensure wash buffers are correctly prepared and washing is thorough.
-
Blocking: Inefficient blocking of the microplate wells can lead to non-specific binding. Consider optimizing the blocking buffer and incubation time.
Q4: My LC-MS/MS results show poor sensitivity. What are the likely causes and solutions?
A4: Poor sensitivity in LC-MS/MS can stem from several areas. Consider the following:
-
Ionization Efficiency: Optimize the ionization source conditions to maximize the production and transfer of gas-phase ions.[11]
-
Matrix Effects: Co-eluting matrix components can suppress the analyte signal. Improve sample cleanup to minimize these interferences.[11]
-
Mobile Phase: The composition of the mobile phase can significantly impact analyte retention and ionization. Ensure high-purity solvents and additives are used.[11][12]
-
LC Column: Using efficient, narrow-bore LC columns can lead to gains in signal intensity.[11]
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Inadequate washing | Increase the number of wash cycles and ensure proper wash buffer composition. |
| Non-specific binding | Optimize blocking buffer and incubation time. | |
| Contaminated reagents | Prepare fresh buffers and use reagents within their expiration date.[10] | |
| Low Signal or Sensitivity | Incorrect antibody concentration | Titrate the primary and secondary antibodies to find the optimal concentration. |
| Inefficient enzyme-substrate reaction | Ensure the substrate has not expired and has been stored correctly. | |
| Suboptimal incubation times/temperatures | Review the assay protocol and optimize incubation parameters.[10] | |
| High Variability Between Wells | Pipetting errors | Ensure accurate and consistent pipetting technique. |
| Inconsistent plate washing | Use an automated plate washer if available, or ensure consistent manual washing. | |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before adding reagents. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape | Column degradation | Replace the analytical column. |
| Inappropriate mobile phase | Adjust the mobile phase composition, pH, or gradient profile. | |
| Sample overload | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity | Inefficient ionization | Optimize source parameters (e.g., gas flow, temperature, voltage).[11] |
| Matrix suppression | Improve sample cleanup using techniques like SPE.[11] | |
| Clogged mass spectrometer | Perform routine maintenance and cleaning of the MS interface. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Column temperature variations | Use a column oven to maintain a stable temperature. | |
| Column equilibration | Ensure the column is adequately equilibrated before each injection. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Codeine from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Column Conditioning:
-
Wash a C18 SPE column with 1 mL of methanol (B129727).
-
Equilibrate the column with 1 mL of deionized water. Do not allow the column to dry out.[13]
-
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Vortex the sample.
-
Centrifuge the sample to pellet any precipitates.
-
Dilute the supernatant with an appropriate buffer (e.g., borate (B1201080) buffer pH 9.2).[13]
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column at a slow, consistent flow rate (approximately 1 mL/min).[13]
-
-
Washing:
-
Wash the column with 1 mL of deionized water to remove polar interferences.
-
Wash the column with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.[13]
-
-
Drying:
-
Dry the column under a vacuum for several minutes to remove residual solvent.[13]
-
-
Elution:
-
Elute the codeine from the column with 1 mL of methanol into a clean collection tube.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
General Protocol for Codeine Detection by ELISA
This is a generalized competitive ELISA protocol. Refer to the specific kit insert for detailed instructions.[14]
-
Sample and Standard Preparation:
-
Dilute urine samples with the provided buffer. A 21-fold dilution is common for a cutoff of 300 ng/mL.[14]
-
Prepare a standard curve using the provided codeine standards.
-
-
Assay Procedure:
-
Washing:
-
Wash the wells thoroughly with the provided wash buffer.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of the chromogenic substrate to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of codeine in the sample.[14]
-
Visualizations
Caption: Principle of a competitive immunoassay for codeine detection.
Caption: General workflow for bioanalysis of codeine.
Caption: Logical workflow for troubleshooting bioassay performance issues.
References
- 1. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS [mdpi.com]
- 6. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of codeine, morphine, 6-monoacetylmorphine, and meconin in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a solid-phase extraction procedure for the simultaneous determination of morphine, 6-monoacetylmorphine, codeine and dihydrocodeine in plasma and whole blood by GC/MS [chromaappdb.mn-net.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Matrix Effects in Codeine Phosphate Sesquohydrate Analysis
Welcome to the technical support center for mass spectrometry analysis of codeine phosphate (B84403) sesquihydrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of codeine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as codeine, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] For example, residual matrix components are specific to each biological fluid and can interfere at different points in the chromatogram.[4]
Q2: What are the common signs of matrix effects in my codeine analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility and precision between replicate injections.
-
Inaccurate and inconsistent quantitative results.
-
Non-linear calibration curves.
-
A significant difference in the signal response of an analyte in a pure solvent versus when it is spiked into a sample matrix.[3]
Q3: How can I quantitatively assess matrix effects in my method?
A3: The post-extraction spike method is a common technique to quantify matrix effects.[3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solvent. The matrix factor (MF) can be calculated using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects for opioid analysis?
A4: Studies have shown that electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) when analyzing drugs in biological fluids.[1][4] Therefore, if significant matrix effects are encountered with ESI, switching to an APCI source, if available, could be a viable strategy.
Troubleshooting Guides
Issue 1: Inconsistent peak areas and poor reproducibility for codeine.
This is often a primary indicator of variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The complexity of the matrix dictates the necessary level of cleanup. For complex matrices like liver tissue or plasma, more rigorous sample preparation techniques are necessary.[4][5]
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[1][6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the most effective cleanup by removing a significant portion of interfering matrix components.[1][4][7] It is often necessary for extensive cleanup of plasma.[1][4]
-
-
Incorporate an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as codeine-d3 (B161032) or codeine-d6, is highly recommended.[8] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations and improving accuracy and precision.[9][10][11][12]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate codeine from co-eluting matrix components.
-
Adjust the gradient profile to better resolve the analyte peak.
-
Experiment with different stationary phases (columns).
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]
Issue 2: Low signal intensity (ion suppression) for codeine.
Ion suppression is a common challenge in LC-MS/MS, particularly with ESI.
Troubleshooting Steps:
-
Optimize the Ion Source: Ensure that the mass spectrometer's ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for codeine to maximize ionization efficiency.[12]
-
Improve Sample Cleanup: As mentioned in Issue 1, enhancing the sample preparation is crucial. Solid-phase extraction is particularly effective at minimizing ion suppression by providing cleaner extracts.[7]
-
Check for Phospholipid Interference: In plasma samples, phospholipids (B1166683) are a major cause of ion suppression. Use a sample preparation method designed to remove phospholipids.
-
Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent or additives, can alter the elution profile of interfering compounds relative to codeine.[2] For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid.[14]
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for Codeine from Urine
This protocol is a general example and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 0.5 mL of urine, add an appropriate amount of deuterated internal standard (e.g., codeine-d6).[8]
-
Add 125 µL of concentrated HCl and incubate at 95°C for 90 minutes for hydrolysis of glucuronide metabolites.[7]
-
Cool the sample and add 2 mL of 0.1 M sodium acetate (B1210297) buffer (pH 4.5).[7]
-
Neutralize with 250 µL of 7 N KOH.[7]
-
Centrifuge for 20 minutes at 6000 rpm.[7]
-
-
SPE Column Conditioning:
-
Condition a polymeric cation exchange (PCX) SPE column with 0.5 mL of methanol (B129727).[7]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE column.[7]
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of methanol and ammonium hydroxide (B78521) (100:20).[7]
-
-
Dry-down and Reconstitution:
Table 1: Comparison of Sample Preparation Techniques for Opioid Analysis in Different Matrices
| Biological Matrix | Recommended Sample Preparation | Key Considerations | Reference |
| Urine | Dilution or Solid-Phase Extraction (SPE) | Simple dilution may be sufficient with LC-APCI-MS/MS. For higher sensitivity and cleaner extracts, SPE is recommended.[1][4][7] | [1][4][7] |
| Oral Fluid | Protein Precipitation (PPT) with acetonitrile (B52724) or direct injection | Direct injection is possible but may lead to faster column degradation. PPT offers a good balance of cleanup and speed.[1][4][12] | [1][4][12] |
| Plasma/Serum | Solid-Phase Extraction (SPE) | SPE is often necessary for extensive cleanup due to the high protein and phospholipid content of plasma.[1][4][6] | [1][4][6] |
| Liver Tissue | Homogenization followed by SPE | Liver is a very complex matrix requiring significant cleanup.[5] | [5] |
Visual Troubleshooting Workflows
Below are diagrams to guide you through the process of identifying and mitigating matrix effects.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 11. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Codeine phosphate, sesquihydrate | SIELC Technologies [sielc.com]
best practices for long-term storage of codeine phosphate sesquihydrate reference standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of codeine phosphate (B84403) sesquihydrate reference standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their analytical results.
Summary of Storage and Handling Conditions
Proper storage and handling of reference standards are critical to maintain their purity and stability over time. The following table summarizes the recommended conditions for codeine phosphate sesquihydrate.
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -10°C to -25°C[1] | As specified on the Certificate of Analysis (CoA). Some manufacturers recommend -20°C for long-term storage.[1][2] |
| Shipping Temperature | Ambient room temperature | May vary for international shipping. Store at the recommended temperature upon receipt.[1] |
| Light Exposure | Protect from light[3][4] | Store in the original, light-resistant container. Use amber vials for solutions.[5] |
| Humidity | Store in a tightly sealed container away from moisture | Codeine phosphate can exist as different hydrates (hemihydrate and sesquihydrate), and their interconversion can be influenced by humidity and temperature.[6][7] |
| Container | Original, tightly-stoppered vial | This minimizes contamination and exposure to atmospheric conditions. |
| Shelf Life | ≥ 5 years (under ideal conditions) | Refer to the expiration date on the Certificate of Analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound reference standards?
A1: The ideal temperature for long-term storage is typically between -10°C and -25°C.[1] However, it is crucial to always refer to the lot-specific Certificate of Analysis (CoA) for the manufacturer's recommendation, as storage conditions can vary.[2]
Q2: My reference standard was shipped at room temperature but the label says to store at -20°C. Is it still viable?
A2: Yes, this is a common practice. Reference standards are often shipped at ambient temperatures for short durations, and this is not expected to affect their integrity. Upon receipt, you should immediately store the standard at the recommended temperature as indicated on the label.[1]
Q3: Why is it important to protect the reference standard from light?
A3: Codeine phosphate is known to be sensitive to light.[3][4] Exposure to light can lead to photodegradation, which can alter the purity of the standard and lead to inaccurate analytical results. Always store the standard in its original light-resistant container and in a dark place.[5]
Q4: Can I open the container immediately after taking it out of the freezer?
A4: No, you should allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which could affect its hydration state and purity.
Q5: What is the difference between codeine phosphate hemihydrate and sesquihydrate?
A5: The primary difference is the amount of water molecules present in the crystal structure. The hemihydrate and sesquihydrate forms are the most stable pseudopolymorphs at room temperature.[6][7] It's important to use the correct form as specified in your analytical method and to be aware that improper storage (e.g., high humidity) could potentially cause a transition between these forms.[6]
Q6: How should I handle the reference standard when weighing it for an experiment?
A6: To maintain the integrity of the standard, avoid inserting spatulas directly into the vial. Instead, carefully tap a small amount of the powder onto a weighing paper. Do not return any unused material to the original container.
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot common issues related to the storage and use of your this compound reference standard.
Issue 1: Inconsistent or inaccurate results in chromatographic analysis (e.g., HPLC).
-
Question: Are you observing unexpected peaks, peak tailing, or a lower than expected concentration for your standard?
-
Possible Causes & Solutions:
-
Improper Storage: Verify that the standard has been consistently stored at the recommended temperature and protected from light. Long-term storage at room temperature or exposure to light can lead to degradation.
-
Contamination: Ensure that you have used clean weighing tools and glassware. Never return unused standard to the original vial.
-
Incorrect Solution Preparation: Review your standard operating procedures for preparing solutions. Ensure the standard is fully dissolved. If you have stored a stock solution in the freezer, sonicate it for 10-15 minutes after it has warmed to room temperature to ensure all components are redissolved.[5]
-
Expired Standard: Check the expiry date on the Certificate of Analysis. Do not use an expired reference standard.
-
Issue 2: The physical appearance of the standard has changed (e.g., color, texture).
-
Question: Has the white, crystalline powder become discolored or clumpy?
-
Possible Causes & Solutions:
-
Moisture Absorption: This can occur if the container was not sealed properly or if it was opened before reaching room temperature. Clumping may indicate moisture uptake.
-
Degradation: Discoloration could be a sign of chemical degradation, possibly due to light exposure or reaction with contaminants.
-
Action: If you observe any change in the physical appearance of the standard, it is recommended to use a new, unopened vial to ensure the accuracy of your results.
-
Issue 3: Difficulty in dissolving the standard.
-
Question: Is the reference standard not dissolving completely in the intended solvent?
-
Possible Causes & Solutions:
-
Incorrect Solvent: Verify that you are using the appropriate solvent as specified in your analytical method or by the manufacturer.
-
Saturation: You may be trying to dissolve too much standard in an insufficient volume of solvent. Check the solubility information provided by the manufacturer.
-
Degradation: Degraded products may have different solubility characteristics.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships for the proper management of this compound reference standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Handling Your Analytical Reference Standards [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Codeine Phosphate Sesquihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of codeine phosphate (B84403) sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of codeine phosphate sesquihydrate?
A1: The synthesis of codeine, typically via the methylation of morphine, can introduce several structurally related impurities. Common impurities include unreacted morphine, over-methylated products like methylcodeine, and other opioid alkaloids such as thebaine, codeinone, 10-hydroxycodeine, 14-hydroxycodeine, and codeine dimer.[1][2][3] The presence of these impurities necessitates robust purification strategies.
Q2: How can the formation of these impurities be minimized during synthesis?
A2: Minimizing impurity formation requires strict control over reaction conditions. Key parameters to monitor and control include:
-
Reaction Temperature: Maintaining the optimal temperature range during methylation is crucial. For instance, reacting morphine with a methylating agent like trimethyl phenyl ammonium (B1175870) chloride is typically performed between 45°C and 120°C.[4]
-
pH Control: The pH of the reaction and extraction steps significantly impacts product purity. For example, extracting crude codeine into an aqueous acid solution is often performed within a pH range of 5.4 to 7.0.[5]
-
Purity of Starting Materials: Using high-purity morphine as the starting material can significantly reduce the final impurity profile. However, some processes are designed to work with morphine of lower purity (30-95%).[4]
Q3: What are the stable hydrate (B1144303) forms of codeine phosphate, and why is it important to control the hydration state?
A3: Codeine phosphate can exist in several hydrated forms, with the sesquihydrate (1.5 water molecules) and hemihydrate (0.5 water molecules) being the most stable at room temperature.[6][7] Controlling the hydration state is critical because different hydrates can exhibit different physicochemical properties, including:
-
Stability: The hemihydrate form has been reported to have better stability against caking and yellowing compared to the sesquihydrate.[6]
-
Bioavailability: The crystal structure, influenced by the hydration state, can affect the dissolution rate and, consequently, the bioavailability of the drug.[6]
-
Regulatory Compliance: Pharmacopoeial standards often specify a particular hydrate form.
Q4: What analytical techniques are recommended for purity testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for the separation and quantification of codeine and its impurities.[1][2][3] These techniques, often coupled with UV or photodiode array (PDA) detection, can effectively resolve codeine from its structurally similar impurities.[1][2][3] Other methods like colorimetric assays can be used for rapid qualitative detection, but they often lack selectivity between different opioids.[8]
Troubleshooting Guides
Problem 1: Low Yield of Codeine During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Methylation | Ensure the molar ratio of the methylating agent to morphine is optimized. Verify the reaction temperature is within the specified range (e.g., 45-120°C) and that the reaction is allowed to proceed for the recommended duration.[4] | Increased conversion of morphine to codeine, leading to a higher yield. |
| Suboptimal pH during Extraction | Carefully monitor and adjust the pH during the extraction of crude codeine. A pH range of 5.4 to 7.0 is often recommended for efficient extraction into an aqueous acidic solution.[5] | Improved recovery of codeine from the reaction mixture. |
| Degradation of Product | Avoid excessive heating or exposure to harsh acidic or basic conditions for prolonged periods. | Minimized degradation of the codeine molecule, preserving the overall yield. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Purification | Review and optimize the purification process. This may involve adjusting the pH during extraction and precipitation steps. A method described involves precipitating the codeine base by adjusting the pH to between 8 and 9.[5] Recrystallization from a suitable solvent system, such as an aqueous-alcoholic solution of phosphoric acid, is also a critical step.[5] | Significant reduction in the levels of process-related impurities. |
| Co-precipitation of Impurities | During crystallization, impurities that are structurally similar to codeine may co-precipitate. To mitigate this, control the rate of crystallization by adjusting the cooling rate and solvent composition. A slower crystallization process often leads to higher purity crystals. | Formation of more selective crystals, excluding impurities from the crystal lattice. |
| Inadequate Washing of Crystals | Ensure the crystallized codeine phosphate is washed with an appropriate solvent to remove residual impurities from the crystal surface. A 50% aqueous ethanol (B145695) solution has been used for washing.[5] | Removal of surface-adhered impurities, leading to a purer final product. |
Problem 3: Formation of the Incorrect Hydrate or an Unstable Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Crystallization Solvent | The choice of solvent for crystallization is critical for obtaining the desired hydrate form. Crystallization from an aqueous-alcoholic solution of phosphoric acid is a common method for obtaining codeine phosphate.[5] It has been noted that crystallization from different solvents can lead to different solvates or anhydrous forms.[7] | Formation of the desired this compound. |
| Uncontrolled Humidity and Temperature | The stability of hydrate forms is sensitive to environmental conditions. High temperature and humidity can cause the sesquihydrate to lose water and convert to other forms.[6] Store the final product in a controlled environment with stable temperature and humidity. | Preservation of the correct hydration state and prevention of physical changes like caking and yellowing.[6] |
| Inappropriate Drying Conditions | Over-drying or drying at excessively high temperatures can lead to the loss of water of crystallization. Use mild drying conditions (e.g., vacuum drying at a controlled temperature) to preserve the sesquihydrate form. | The final product retains the correct amount of water to be classified as the sesquihydrate. |
Experimental Protocols and Workflows
Workflow for Synthesis and Purification of Codeine Phosphate
The following diagram illustrates a general workflow for the synthesis of codeine from morphine and its subsequent purification to codeine phosphate.
Caption: General workflow for the synthesis and purification of codeine phosphate.
Troubleshooting Logic for Impurity Analysis
This diagram outlines the logical steps to take when high levels of impurities are detected in the final product.
Caption: Decision-making workflow for troubleshooting high impurity levels.
Detailed Methodologies
Method 1: Purification of Codeine Prepared by Morphine Methylation [5]
-
Extraction: The crude codeine in an organic solvent (e.g., toluene) is extracted into an aqueous solution of an inorganic or organic acid. The pH is maintained between 5.4 and 7.0.
-
Aqueous Layer Separation: The aqueous layer containing the codeine salt is separated.
-
Solvent Wash: The aqueous layer is washed with a chlorinated organic solvent (e.g., trichlorethylene) to remove organic-soluble impurities.
-
Precipitation of Codeine Base: The pH of the aqueous layer is adjusted to between 8 and 9 to precipitate the codeine base.
-
Isolation of Codeine Base: The precipitated codeine base is filtered and separated.
-
Dissolution: The purified codeine base is dissolved in ethanol.
-
Crystallization of Codeine Phosphate: An aqueous or aqueous-alcoholic solution of phosphoric acid is added to the ethanolic solution of codeine base. The pH is adjusted to between 4.0 and 4.5 to induce crystallization of codeine phosphate.
-
Isolation and Drying: The crystallized codeine phosphate is filtered, washed (e.g., with 50% aqueous ethanol), and dried to yield the final product.
Method 2: UHPLC for Impurity Profiling [1][2][3]
-
System: Waters Acquity UHPLC® system with a TUV and PDA detector.
-
Column: Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of a buffer (Component A) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 245 nm.
-
Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0268710A1 - Improved process for the preparation of codeine from morphine - Google Patents [patents.google.com]
- 5. CS277517B6 - A method of purifying codeine prepared by morphine methylation - Google Patents [patents.google.com]
- 6. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Navigating the Stability of Codeine Phosphate Sesquihydrate: A Comparative Guide to HPLC and Alternative Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative analysis of codeine phosphate (B84403) sesquihydrate, a widely used opioid analgesic.
A stability-indicating analytical method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. This ensures that the measured potency of the drug is not compromised by these other components. This guide delves into the experimental protocols and performance data of a validated stability-indicating HPLC method and compares it with other analytical approaches such as Ultraviolet (UV) Spectrophotometry and Capillary Electrophoresis (CE).
The Gold Standard: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography is the most prevalent and robust technique for the stability testing of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1][2] A typical stability-indicating HPLC method for codeine phosphate sesquihydrate is designed to separate the active ingredient from any potential degradation products formed under various stress conditions.
Forced Degradation Studies: Unveiling the Degradation Pathway
To validate a method as "stability-indicating," forced degradation studies are performed. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the intact drug.
Experimental Protocol for Forced Degradation:
This compound is subjected to the following stress conditions as per the International Council for Harmonisation (ICH) guidelines:
-
Acid Hydrolysis: The drug substance is treated with 0.1 M hydrochloric acid at 60°C for 24 hours.
-
Alkaline Hydrolysis: The drug substance is treated with 0.1 M sodium hydroxide (B78521) at 60°C for 24 hours. Under alkaline conditions, a new degradation product, identified as 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol, has been reported.[2][3]
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 24 hours. Codeine is known to be unstable under oxidative stress, primarily forming two stereoisomers of codeine N-oxide.[2][3]
-
Thermal Degradation: The drug substance is exposed to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light in a photostability chamber.
A Comparative Look at HPLC Methods
The following table summarizes typical chromatographic conditions used in published stability-indicating HPLC methods for the analysis of codeine phosphate, often in combination with other active ingredients.
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 6.0) and Acetonitrile (gradient elution) | 1% o-phosphoric acid in water, Acetonitrile, and Methanol (78:10:12 v/v/v) with pH adjusted to 3.0 (isocratic elution) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 254 nm |
| Column Temperature | 50°C | 23°C |
Experimental Protocol for HPLC Analysis:
-
Standard Solution Preparation: A known concentration of this compound reference standard is prepared in the mobile phase.
-
Sample Solution Preparation: The drug product is dissolved in the mobile phase to achieve a target concentration of this compound.
-
Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The peak area of codeine phosphate in the sample chromatogram is compared to the peak area of the standard to determine the concentration of the drug. The method must demonstrate baseline resolution between the codeine peak and any degradation product peaks.
Validation of the HPLC Method
A stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the codeine phosphate peak from all potential degradation products and excipients. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between concentration and detector response should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be > 0.999. |
| Accuracy | The closeness of the test results to the true value. Typically assessed by recovery studies at three different concentration levels, with recovery values between 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the Relative Standard Deviation (%RSD), which should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Alternative Analytical Methods: A Comparative Overview
While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| UV Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte. Codeine has a chromophore that allows for UV detection.[1] | Simple, rapid, and cost-effective.[1] | Lacks specificity; cannot distinguish between the active drug and its degradation products if they have overlapping absorption spectra. Not a stability-indicating method on its own. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an applied electric field. | High separation efficiency, short analysis time, and requires a small sample volume. A validated micellar electrokinetic chromatography (MEKC) method has been developed for codeine and its degradation products.[4] | Can be less robust than HPLC and may have lower sensitivity for some applications. |
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.
Validation Workflow Diagram
Conclusion
The stability-indicating HPLC method stands out as the most reliable and robust technique for the quality control and stability assessment of this compound. Its ability to separate and quantify the active ingredient in the presence of degradation products is paramount for ensuring patient safety and product efficacy. While alternative methods like UV Spectrophotometry and Capillary Electrophoresis offer advantages in terms of speed and cost, they often lack the specificity required for a comprehensive stability analysis. For regulatory compliance and a thorough understanding of a drug's stability profile, a validated stability-indicating HPLC method is the undisputed industry standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and characterization of degradation/interaction products of codeine phosphate in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis [jcps.bjmu.edu.cn]
- 4. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Codeine Phosphate Sesquihydrate and Codeine Phosphate Hemihydrate for Pharmaceutical Research and Development
This guide provides a detailed comparative analysis of two common hydrates of codeine phosphate (B84403): the sesquihydrate and the hemihydrate. Targeted at researchers, scientists, and drug development professionals, this document outlines the key physicochemical differences between these two forms, supported by available data and detailed experimental methodologies.
Introduction
Codeine phosphate, an opioid analgesic and antitussive, is commercially available in two primary hydrated forms: sesquihydrate (C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O) and hemihydrate (C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O).[1] Both forms are stable at room temperature and are utilized in pharmaceutical formulations.[1][2] The seemingly minor difference of one water molecule per formula unit leads to significant variations in their crystal structure and physical properties, which can impact formulation development, stability, and manufacturing processes.[1] This guide explores these differences to aid in the selection of the most appropriate solid form for a given pharmaceutical application.
Physicochemical Properties: A Comparative Summary
While direct, side-by-side quantitative comparisons are scarce in publicly available literature, a summary of the key physicochemical properties can be compiled from various sources.
Table 1: Comparison of General and Physicochemical Properties
| Property | Codeine Phosphate Sesquihydrate | Codeine Phosphate Hemihydrate | Key Differences & Notes |
| Molecular Formula | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O | C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O | Differ by one water molecule per formula unit.[1] |
| Water Content | ~5.9% | ~2.2% | The higher water content in the sesquihydrate contributes to a more extensive hydrogen-bonding network.[1] |
| Appearance | White crystalline powder or small, colorless crystals. | Fine, white, needle-shaped crystals or a white crystalline powder. | The hemihydrate is noted to be more prone to caking and yellowing over time. |
| Solubility in Water | Freely soluble. | Freely soluble; Very soluble in hot water. | Both forms are considered highly soluble. Codeine phosphate (unspecified hydrate) has a reported solubility of ≥ 100 mg/mL at 16.1°C. |
| Stability | Stable at room temperature and under ambient and saturated humidity conditions.[1] | Stable at room temperature.[2] Some studies suggest better long-term stability with fewer impurities compared to the sesquihydrate. | The sesquihydrate is noted for its high stability due to a well-defined 2D hydrogen-bonded network.[1] |
| Thermal Behavior | Upon heating, transforms to an unstable monohydrate, then to the hemihydrate before forming anhydrous polymorphs at higher temperatures.[1] | Thermally more stable than the sesquihydrate as it is a dehydration product of the latter. | This transformation is a key distinguishing feature. |
| Crystal Habit | Crystallizes as cracked microcrystals.[1] | Forms single crystals.[1] | This difference in crystal morphology can affect bulk powder properties like flowability and compressibility. |
Experimental Protocols for Comparative Analysis
To perform a comprehensive comparative analysis of this compound and hemihydrate, the following experimental protocols are recommended.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Objective: To investigate the thermal stability and dehydration/desolvation behavior of the two hydrates.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Utilize a calibrated TGA/DSC instrument.
-
TGA Protocol:
-
Purge Gas: Dry nitrogen at a flow rate of 20-40 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is typically used.
-
Temperature Range: Heat the sample from room temperature (e.g., 25°C) to a temperature sufficient to ensure all water is removed and to observe any further decomposition (e.g., 300°C).
-
Data Analysis: Determine the weight loss at different temperature ranges, corresponding to the loss of water molecules.
-
-
DSC Protocol:
-
Heating Rate: A heating rate of 5-10°C/min is common.
-
Temperature Range: Scan from room temperature to a temperature that encompasses all thermal events of interest (e.g., 25°C to 250°C).
-
Data Analysis: Identify endothermic and exothermic events, such as dehydration, solid-solid transitions, melting, and decomposition.
-
X-Ray Powder Diffraction (XRPD)
Objective: To identify and differentiate the crystal structures of the two hydrates.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Data Collection:
-
Scan Range (2θ): A typical range is 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: Compare the resulting diffraction patterns. Differences in peak positions and intensities will indicate different crystal lattices.
Dynamic Vapor Sorption (DVS)
Objective: To assess the hygroscopicity and stability of the hydrates under varying relative humidity (RH) conditions.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10 mg) onto the DVS microbalance.
-
Instrumentation: A DVS instrument capable of controlling temperature and RH.
-
Protocol:
-
Temperature: Maintain a constant temperature, typically 25°C.
-
RH Profile:
-
Start by drying the sample at 0% RH until a stable weight is achieved.
-
Increase the RH in steps (e.g., 10% increments from 0% to 90% RH).
-
Decrease the RH in the same steps back to 0%.
-
-
Equilibrium Criterion: At each RH step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) is below a certain threshold (e.g., 0.002%/min).
-
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. This will reveal the extent of water uptake, any critical humidity points for phase transitions, and the presence of hysteresis.
Visualizing Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and relationships relevant to the comparison of codeine phosphate hydrates.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of common analytical methods for the quantification of codeine phosphate (B84403) sesquihydrate. By presenting supporting experimental data from various studies, this document aims to assist in the selection of the most suitable analytical technique for specific research and quality control needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with additional mention of Ultra-High-Performance Liquid Chromatography (UHPLC).
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for HPLC and UV-Vis spectrophotometric methods for the analysis of codeine phosphate. It is important to note that the data presented below is collated from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: HPLC Method Validation Data for Codeine Phosphate Analysis
| Parameter | Reported Value | Source |
| Linearity Range | 6-60 µg/mL | [1] |
| Limit of Detection (LOD) | 0.078 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.239 µg/mL | [2] |
| Accuracy (% Recovery) | 99.33 - 100.3% | [1] |
| Precision (RSD %) | < 2% | [1][3][4] |
| Specificity/Selectivity | Method separates codeine from its degradation products and other active ingredients. | [3][5] |
Table 2: UV-Vis Spectrophotometry Method Validation Data for Codeine Phosphate Analysis
| Parameter | Reported Value | Source |
| Linearity Range | 0.005-10 µg/mL (with DLLME) | [6] |
| 0.05 to 0.15 mg/ml (zero-order derivative) | [7] | |
| Limit of Detection (LOD) | 0.001 µg/mL (with DLLME) | [6] |
| Accuracy (% Recovery) | 96.99 - 102.40% | [7] |
| Precision (RSD %) | 2.85% | [6] |
| 2.64 - 8.85% | [7] | |
| Wavelength (λmax) | 284 nm | [7][8] |
| 277 nm (with DLLME) | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a widely used technique for the separation, identification, and quantification of components in a mixture.[5] For the analysis of codeine phosphate, reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is common.[5]
A Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A LiChrospher® RP-18 column is often used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Ammonium acetate) and an organic solvent (e.g., Acetonitrile) is a common mobile phase.[2] The ratio can be adjusted to optimize separation, for example, 55:45 (v/v) of buffer to acetonitrile.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is carried out at a wavelength of 254 nm.[2]
-
Sample Preparation: A standard stock solution of codeine phosphate is prepared by dissolving a known amount in the mobile phase.[2] Working standards are prepared by diluting the stock solution to fall within the linear range.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions.[5][9] Codeine phosphate has a chromophore group that allows for its quantification using this method.[5][10]
A Representative UV-Vis Spectrophotometry Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: 0.1 M NaOH solution is a common solvent for preparing solutions.[8]
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the codeine phosphate solution is typically measured at its λmax of 284 nm.[8]
-
Calibration Curve: A calibration curve is constructed by preparing a series of standard solutions of codeine phosphate at different concentrations and measuring their absorbance.[8] The concentration of an unknown sample is then determined by interpolating its absorbance on the calibration curve.
Protocol for UV-Vis with Dispersive Liquid-Liquid Microextraction (DLLME):
For samples with low concentrations of codeine phosphate, a pre-concentration step like DLLME can be employed to enhance sensitivity.[6]
-
Extraction: A mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample containing codeine phosphate.[6]
-
Centrifugation: The resulting cloudy solution is centrifuged to separate the fine droplets of the extraction solvent.[6]
-
Analysis: The absorbance of the extract is measured at the λmax (e.g., 277 nm).[6]
Mandatory Visualization
Caption: Cross-validation workflow for analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to the Analgesic Efficacy of Codeine Phosphate Sesquihydrate and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of codeine phosphate (B84403) sesquihydrate against other commonly used opioids, supported by experimental data from clinical trials. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these analgesics.
Overview of Opioid Analgesics
Codeine, a naturally occurring opioid, is widely prescribed for mild to moderate pain.[1][2] Its analgesic effect is primarily due to its metabolism to morphine by the cytochrome P450 enzyme CYP2D6.[3] This metabolic pathway, however, is subject to genetic polymorphism, leading to variability in analgesic response among individuals. Other opioids, such as hydrocodone, tramadol (B15222), morphine, and oxycodone, offer alternative mechanisms of action and potencies in pain management.[4] Hydrocodone, a semi-synthetic opioid derived from codeine, is more potent and is indicated for moderate to severe pain.[5] Tramadol is a synthetic opioid with a dual mechanism of action, acting as a weak µ-opioid receptor agonist and inhibiting the reuptake of serotonin (B10506) and norepinephrine.[6] Morphine is a potent natural opiate and serves as a benchmark for opioid analgesic potency.[4] Oxycodone is a semi-synthetic opioid with a potency greater than morphine.
Comparative Analgesic Efficacy
Clinical studies have compared the analgesic efficacy and side effect profiles of codeine with other opioids in various pain models, including acute musculoskeletal pain, postoperative pain, and dental pain.
Codeine vs. Hydrocodone
A randomized, double-blind prospective study evaluated the efficacy of hydrocodone versus codeine for acute musculoskeletal pain. While there was no significant difference in mean pain scores between the two groups, the hydrocodone group reported significantly fewer treatment failures, suggesting it may be a more effective analgesic in this setting.[7][8]
Codeine vs. Tramadol
In a study on postoperative analgesia after intracranial surgery, patients receiving codeine had significantly lower pain scores over the first 48 hours compared to those receiving tramadol.[9] However, another study on pain after dental extraction found that tramadol (100 mg) was statistically superior to a placebo in terms of total pain relief, while codeine (60 mg) was not.[6] A study in children undergoing tonsillectomy found no significant difference in pain scores between tramadol and codeine/acetaminophen (B1664979), though oversedation was higher in the codeine group.[10][11]
Codeine vs. Oxycodone
A randomized, double-blind clinical trial using a split-mouth model for pain after third molar extraction found that codeine phosphate (30 mg) combined with paracetamol (500 mg) was a better choice for controlling postoperative pain compared to oxycodone (10 mg). The mean visual analogue scale (VAS) pain score was higher on the oxycodone side.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparison of Codeine and Hydrocodone for Acute Musculoskeletal Pain [7][8]
| Outcome Measure | Codeine/Acetaminophen (30mg/500mg) | Hydrocodone/Acetaminophen (5mg/500mg) | p-value |
| Number of Patients | 25 | 25 | N/A |
| Mean Initial Pain Score (VAS) | 6.0 | 6.0 | Not Significant |
| Patients Reporting Inadequate Analgesia | 6 | 0 | < 0.05 |
| Patients with Side Effects | 18 | 8 | 0.005 |
| CNS Side Effects (Sedation/Lightheadedness) | 16 | 6 | < 0.005 |
Table 2: Comparison of Codeine and Tramadol for Postoperative Pain after Craniotomy [9]
| Outcome Measure | Codeine (60 mg i.m.) | Tramadol (50 mg i.m.) | Tramadol (75 mg i.m.) | p-value |
| Number of Patients | 25 | 25 | 25 | N/A |
| Median VAS Score at 48h | 10.5 | 17.0 | 15.5 | < 0.0001 |
| Sedation Score | Lower | Higher | Significantly Higher | < 0.0001 |
| Nausea and Vomiting Score | Lower | Higher | Significantly Higher | < 0.0001 |
Table 3: Comparison of Codeine/Paracetamol and Oxycodone for Postoperative Dental Pain [12]
| Outcome Measure | Codeine/Paracetamol (30mg/500mg) | Oxycodone (10mg) |
| Number of Patients | 16 | 16 |
| Mean VAS Pain Score | Lower | Higher |
| Rescue Medication Use | None reported | Few patients |
| Most Common Side Effects | Drowsiness, dizziness, headache | Drowsiness, dizziness, headache (more predominant) |
Table 4: Approximate Analgesic Potency of Opioids Relative to Oral Morphine [13]
| Analgesic | Potency Relative to Morphine |
| Codeine | 1/10 |
| Hydrocodone | 2/3 |
| Oxycodone | 1.5 |
| Tramadol | Not directly compared in this table |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hydrocodone vs. Codeine in Acute Musculoskeletal Pain[9]
-
Study Design: A randomized, double-blind, prospective clinical trial.
-
Participants: 62 adult emergency department patients (18-70 years old) with acute musculoskeletal pain. Patients with contraindications to opioid therapy or using other analgesics were excluded. 50 patients completed the study.
-
Intervention: Patients were randomly assigned to receive either 5 mg hydrocodone with 500 mg acetaminophen or 30 mg codeine with 500 mg acetaminophen to be taken every four hours as needed for pain upon discharge.
-
Measurements: Pain intensity was assessed using a visual analog scale (VAS) at 0, 1, 2, 4, 8, 24, and 48 hours. The incidence of specific side effects and the number of patients reporting inadequate analgesia were also recorded.
Codeine vs. Tramadol in Postoperative Analgesia after Craniotomy[10]
-
Study Design: A prospective, double-blind study.
-
Participants: 75 patients undergoing elective intracranial surgery.
-
Intervention: Patients were randomly assigned to one of three groups to receive intramuscular injections of either codeine 60 mg, tramadol 50 mg, or tramadol 75 mg for postoperative pain.
-
Measurements: Pain was assessed using a visual analogue scale (VAS) at 24 and 48 hours post-operation. Sedation, nausea, and vomiting scores were also recorded.
Codeine/Paracetamol vs. Oxycodone in Postoperative Dental Pain[13]
-
Study Design: A prospective, randomized, double-blind, split-mouth clinical trial.
-
Participants: 16 patients undergoing bilateral lower third molar extraction.
-
Intervention: After each extraction, patients received either 30 mg of codeine phosphate associated with 500 mg of paracetamol or 10 mg of oxycodone for postoperative pain control.
-
Measurements: Pain was assessed using a visual analogue scale (VAS) for seven days postoperatively. The use of rescue medication and the incidence of side effects were also recorded.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
The analgesic effects of opioids are mediated through their interaction with G protein-coupled receptors (GPCRs), primarily the µ-opioid receptor (MOR).[3][14] The binding of an opioid agonist to the receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[15][16]
Caption: Simplified opioid receptor signaling pathway.
Experimental Workflow for a Comparative Analgesic Efficacy Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the analgesic efficacy of an opioid.
Caption: Workflow of a comparative analgesic trial.
References
- 1. Codeine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Codeine - Wikipedia [en.wikipedia.org]
- 4. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tramadol hydrochloride: analgesic efficacy compared with codeine, aspirin with codeine, and placebo after dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocodone versus codeine in acute musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Tramadol versus codeine/acetaminophen after pediatric tonsillectomy: A prospective, double-blinded, randomized controlled trial | Journal of Opioid Management [wmpllc.org]
- 11. Tramadol versus codeine/acetaminophen after pediatric tonsillectomy: A prospective, double-blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Opioid receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Video: Opioid Receptors: Overview [jove.com]
in vitro potency comparison of codeine phosphate sesquihydrate and morphine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of opioid analgesics, morphine has long been the gold standard against which others are measured. Codeine, a closely related alkaloid, is also widely used, but its efficacy is often a subject of discussion due to its metabolic activation to morphine. This guide provides a detailed in vitro comparison of the potency of codeine phosphate (B84403) sesquihydrate and morphine, presenting key experimental data, detailed protocols for relevant assays, and visual representations of the underlying molecular mechanisms.
Quantitative Potency Comparison
The in vitro potency of an opioid is a measure of its ability to bind to and activate opioid receptors, initiating a signaling cascade that ultimately leads to its pharmacological effects. This is typically quantified by determining the concentration of the drug required to elicit a half-maximal response (EC50 or IC50) and the maximum possible response (Emax).
A key determinant of an opioid's intrinsic activity is its binding affinity for the target receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | Assay Type | Receptor | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Morphine | Receptor Binding Assay | Mu-opioid | Rat | Brain Homogenate | Ki | 1.2 | (Chen et al., 1991)[1] |
| Codeine | Receptor Binding Assay | Mu-opioid | Rat | Brain Homogenate | Ki | Not Reported | (Chen et al., 1991)[1] |
| Morphine | Mouse Vas Deferens | Mu-opioid | Mouse | Vas Deferens | EC50 | 5.33 | (Gong et al., 2020)[2][3] |
| Codeine | Mouse Vas Deferens | Mu-opioid | Mouse | Vas Deferens | EC50 | 54.01 | (Gong et al., 2020)[2][3] |
| Morphine | Mouse Vas Deferens | Mu-opioid | Mouse | Vas Deferens | Emax | Not Reported | (Gong et al., 2020)[2][3] |
| Codeine | Mouse Vas Deferens | Mu-opioid | Mouse | Vas Deferens | Emax | Not Reported | (Gong et al., 2020)[2][3] |
| Morphine | [³⁵S]GTPγS Binding Assay | Mu-opioid | Human | Recombinant Cells | Emax | ~2-fold > Codeine | (Gong et al., 2020)[4] |
| Codeine | [³⁵S]GTPγS Binding Assay | Mu-opioid | Human | Recombinant Cells | Emax | Not Reported | (Gong et al., 2020)[4] |
Note: The study by Chen et al. (1991) indicated that decreasing the length of the alkyl group at position 3 of the morphine structure (as in codeine) decreased the Ki value, implying lower binding affinity for codeine compared to morphine, although a specific Ki for codeine was not provided.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the mu-opioid receptor (e.g., [³H]DAMGO) is incubated with a preparation of cell membranes containing the receptor. The test compounds (codeine or morphine) are added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rats) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.
-
Incubation: In a multi-well plate, combine the membrane preparation, the radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor (codeine or morphine). Incubate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
Principle: The mu-opioid receptor is a G protein-coupled receptor (GPCR). When an agonist like morphine or codeine binds to the receptor, it undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the receptor binding assay.
-
Incubation: In a multi-well plate, combine the membranes, GDP, varying concentrations of the agonist (codeine or morphine), and [³⁵S]GTPγS. Incubate at 30°C for a defined period.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and the Emax (efficacy).
cAMP Inhibition Assay
This is another functional assay that measures a downstream effect of mu-opioid receptor activation.
Principle: The mu-opioid receptor is coupled to an inhibitory G protein (Gi). Activation of the Gi protein by an agonist inhibits the activity of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of an agonist to inhibit the forskolin-stimulated accumulation of cAMP.
Protocol Outline:
-
Cell Culture: Use a cell line that stably expresses the human mu-opioid receptor (e.g., HEK293 cells).
-
Treatment: Pre-incubate the cells with the test compound (codeine or morphine) at various concentrations.
-
Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 (potency) and the maximum inhibition (efficacy).
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key pathways and workflows.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6- O-sulfate and Codeine-6- O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of G-proteins by morphine and codeine congeners: insights to the relevance of O- and N-demethylated metabolites at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Impurity Profiling of Codeine Phosphate Sesquihydrate: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with alternative analytical techniques for the impurity profiling of codeine phosphate (B84403) sesquihydrate. The information presented herein, supported by experimental data, aims to facilitate informed decisions in selecting the most suitable analytical methodology for quality control and stability studies.
The reliable detection and quantification of impurities in pharmaceutical substances are critical for regulatory compliance and patient safety. Codeine phosphate sesquihydrate, a widely used opioid analgesic, can contain various impurities originating from the manufacturing process or degradation. This guide delves into a validated UHPLC method as a primary analytical tool and compares its performance with High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Method Performance Comparison: A Quantitative Overview
The choice of an analytical method for impurity profiling is often a balance between sensitivity, speed, and resolution. The following tables summarize the performance characteristics of a validated UHPLC method and its alternatives for the analysis of codeine phosphate and its known impurities.
Table 1: Performance Data of UHPLC and HPLC Methods for Impurity Profiling of Codeine Phosphate
| Parameter | UHPLC Method | HPLC Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 |
| Precision (% RSD) | < 2.0 | < 3.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Analysis Time | < 10 minutes | 20 - 30 minutes |
Table 2: Performance Data of Alternative Methods for Codeine Phosphate Analysis
| Parameter | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0 | 90.0 - 110.0 |
| Precision (% RSD) | < 5.0 | < 5.0 |
| Limit of Detection (LOD) | Analyte Dependent | Generally higher than chromatographic methods |
| Limit of Quantitation (LOQ) | Analyte Dependent | Generally higher than chromatographic methods |
| Analysis Time | < 15 minutes | < 5 minutes |
| Selectivity for Impurities | High | Low (Prone to interference) |
In-Depth Look at Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the successful implementation and validation of any analytical procedure.
Validated UHPLC Method for Impurity Profiling
This method is designed for the separation and quantification of codeine phosphate and its potential impurities, including morphine, thebaine, and codeinone.[1][2]
-
Chromatographic System: Waters Acquity UHPLC® system with a TUV or PDA detector.[2]
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[2]
-
Mobile Phase: A gradient elution using a mixture of a suitable buffer and acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
-
Detection: 245 nm.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 5 µL.[2]
Comparative HPLC Method
A robust HPLC method can also be employed for routine quality control.
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 245 nm.[3]
-
Column Temperature: 50°C.[3]
Forced Degradation Studies Protocol
To ensure the stability-indicating nature of the chromatographic methods, forced degradation studies are essential. These studies intentionally degrade the drug substance to identify potential degradation products.[4][5]
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated temperature (50-60°C) for up to 7 days.[6]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (50-60°C) for up to 7 days.[6]
-
Oxidative Degradation: 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days.[6]
-
Thermal Degradation: Dry heat at 40-80°C.[6]
-
Photolytic Degradation: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the analytical methods and their performance attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Inter-Laboratory Quantification of Codeine Phosphate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of codeine phosphate (B84403) sesquihydrate, a widely used opioid analgesic. The information presented is collated from validated methodologies to assist laboratories in selecting the most appropriate technique for their specific needs, considering factors such as accuracy, precision, and the complexity of the sample matrix. While direct inter-laboratory comparison studies were not publicly available, this guide serves as a surrogate by presenting independently validated performance data for common analytical techniques.
Quantitative Data Summary
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Vis Spectrophotometry for the quantification of codeine phosphate.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | 1% o-phosphoric acid in water:acetonitrile:methanol (B129727) (78:10:12), pH 3.0 | Acetonitrile:Buffer solution (pH 2.5) (15:85) | Ethanol (B145695):0.4% ammonium (B1175870) acetate (B1210297) (840:160) |
| Column | Phenomenex C18 | LiChrospher® RP-18 | EC 150/4.6 nucleodur 100-5 |
| Flow Rate | 1 mL/min | 1.0 ml/min | 1.5 ml/min |
| Detection (UV) | 254 nm | 210 nm | 254 nm |
| Retention Time | ~3.47 min | Not Specified | ~5.56 min |
| Linearity Range | Not Specified | 6-60 µg/ml | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.33-100.3% | Not Specified |
| Precision (RSD%) | Not Specified | Not Specified | < 1% |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Method
| Parameter | Method Details |
| Mobile Phase | Gradient of component A and acetonitrile |
| Column | Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 µm |
| Flow Rate | 0.3 mL/min |
| Detection (UV) | 245 nm |
| Linearity | Validated as per ICH guidelines |
| Accuracy | Validated as per ICH guidelines |
| Precision | Validated as per ICH guidelines |
| LOD | Validated as per ICH guidelines |
| LOQ | Validated as per ICH guidelines |
Table 3: UV-Vis Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Solvent | 0.1 M NaOH | 0.5N H2SO4 |
| λmax | 284 nm | 284 nm |
| Linearity Range | 1.18 x 10⁻⁴ – 9.06 x 10⁻⁴ mol/L | 25 - 175µg/ml |
| Regression Coefficient (r²) | Not Specified | 0.999 |
| LOD | Not Specified | 3.55µg/ml |
| LOQ | Not Specified | 10.75µg/ml |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Method 1: Simultaneous Estimation with Chlorpheniramine (B86927) Maleate (B1232345) This method is designed for the simultaneous estimation of codeine phosphate and chlorpheniramine maleate in liquid dosage forms.[1]
-
System: Shimadzu HPLC system.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol in a ratio of 78:10:12 (v/v/v), with the pH adjusted to 3.0.[1]
-
Elution: Isocratic.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 23°C.[1]
-
Detection: UV detector at 254 nm.[1]
-
Validation: The method was validated for linearity, robustness, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]
Method 2: Simultaneous Estimation with Paracetamol This method is suitable for the determination of Paracetamol and Codeine phosphate in tablet formulations.[2]
-
Column: LiChrospher® RP-18.[2]
-
Mobile Phase: A mixture of Acetonitrile and a Buffer solution (pH=2.5) in a ratio of 15:85 (v/v).[2]
-
Elution: Isocratic.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV detector at 210 nm.[2]
-
Validation: The method was validated for linearity, accuracy, precision, limit of detection, and limit of quantification.[2] The percentage recovery for Codeine phosphate was found to be in the range of 99.33-100.3%.[2]
Method 3: Simultaneous Estimation with Pseudoephedrine HCl and Triprolidine (B1240482) HCl This rapid HPLC method is designed for the simultaneous assay of pseudoephedrine HCl, codeine phosphate, and triprolidine HCl in syrup.[3]
-
System: Shimadzu HPLC system.[3]
-
Column: EC 150/4.6 nucleodur 100-5.[3]
-
Mobile Phase: A mixture of ethanol and 0.4% ammonium acetate solution (840:160 v/v).[3]
-
Elution: Isocratic.[3]
-
Flow Rate: 1.5 ml/min.[3]
-
Detection: UV detector at 254 nm.[3]
-
Validation: The method was validated for linearity, accuracy, precision, and robustness, with a reported RSD of 0.446% for codeine phosphate, indicating high precision.[3]
Ultra-High-Performance Liquid Chromatography (UHPLC)
Method for Separation from Impurities This UHPLC method was developed for the separation and determination of codeine phosphate hemihydrate and its impurities in a bilayer tablet dosage form.[4][5]
-
Column: Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 µm particle size.[4][5]
-
Mobile Phase: A gradient mixture of component A and acetonitrile.[4][5]
-
Detection: TUV (Tunable UV Detector) and PDA (Photodiode Array Detector) at 245 nm.[4][5]
-
Validation: The method was validated according to ICH guidelines for precision, accuracy, linearity, LOD, LOQ, and robustness.[4][5]
UV-Vis Spectrophotometry
Method 1: Quantification in Tablets A simple method for the detection of codeine as a single compound in tablets.[6]
-
Sample Preparation: Tablets are ground, and the drug is dissolved in 0.1 M NaOH.[6]
-
Measurement: The absorbance of the solution is measured at a wavelength of 284 nm.[6][7]
-
Validation: An uncertainty estimation for this method has been studied, which is a crucial part of method validation.[8][9]
Method 2: Simultaneous Estimation with Chlorpheniramine Maleate A spectrophotometric method for the simultaneous estimation of Codeine Phosphate and Chlorpheniramine Maleate in syrup.[10]
-
Methodology: This method involves solving simultaneous equations.[10]
-
Solvent: 0.5N H2SO4.[10]
-
Absorbance Maxima: Codeine phosphate has an absorbance maximum at 284nm.[10]
-
Validation: The proposed method was validated for Linearity and Range, Accuracy, Precision, Limit of Detection, and Limit of Quantitation.[10] Beer's Law was obeyed in the concentration range of 25 - 175μg/ml for codeine phosphate.[10]
Visualizations
Experimental Workflow: Inter-Laboratory Comparison (Conceptual)
This diagram outlines a conceptual workflow for a formal inter-laboratory comparison study.
Caption: Conceptual workflow for an inter-laboratory comparison study.
Logical Relationships: Method Validation Parameters
This diagram illustrates the key parameters assessed during the validation of an analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academicmed.org [academicmed.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Uncertainty for Measuring Codeine Phosphate Tablets Formulation Using UV-Vis Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Codeine Phosphate Sesquihydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different oral formulations of codeine phosphate (B84403) sesquihydrate. The information presented is collated from various pharmacokinetic studies and regulatory guidelines to assist in the research and development of codeine-based medicinal products.
Executive Summary
Codeine is an opioid analgesic and antitussive agent. For a generic version of a codeine-containing product to be approved for marketing, it must be shown to be bioequivalent to the reference product. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions. Key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). Generally, for two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within the acceptance range of 80% to 125%.[1][2]
Codeine is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[3][4] For such drugs, in vivo bioequivalence studies may sometimes be waived ("biowaiver") in favor of in vitro dissolution studies, provided certain conditions are met.[3][5]
This guide will delve into the comparative bioavailability of various codeine formulations, present key pharmacokinetic data in a structured format, and provide an overview of the experimental protocols typically employed in bioequivalence studies.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of codeine from various bioequivalence studies, comparing different formulations and conditions.
Table 1: Single-Dose Bioequivalence of Codeine Sulfate (B86663) Tablets vs. Codeine Phosphate in a Combination Tablet (Tylenol® #3)
| Parameter | Test Product (Codeine Sulfate 30 mg Tablet) | Reference Product (Tylenol® #3 - 30 mg Codeine Phosphate) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax | Reported as comparable | Reported as comparable | ~100% | Within 80-125% |
| AUC(0-t) | Reported as comparable | Reported as comparable | ~100% | Within 80-125% |
| AUC(inf) | Reported as comparable | Reported as comparable | ~100% | Within 80-125% |
This study demonstrated bioequivalence between the codeine sulfate tablet and the codeine phosphate in the Tylenol® #3 combination product under fasted conditions.[1]
Table 2: Bioequivalence of Different Strengths of Codeine Sulfate Tablets
| Comparison | Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval |
| 2 x 30 mg vs. 1 x 60 mg | Cmax | ~100% | Within 80-125% |
| AUC(0-t) | ~100% | Within 80-125% | |
| AUC(inf) | ~100% | Within 80-125% | |
| 4 x 15 mg vs. 1 x 60 mg | Cmax | ~100% | Within 80-125% |
| AUC(0-t) | ~100% | Within 80-125% | |
| AUC(inf) | ~100% | Within 80-125% |
This data indicates that the different tablet strengths are bioequivalent and exhibit dose proportionality.[1]
Table 3: Food Effect on Codeine Sulfate 60 mg Tablets
| Parameter | Fed Conditions | Fasted Conditions | Geometric Mean Ratio (Fed/Fasted) (%) | 90% Confidence Interval |
| Cmax | ↓ 11% | - | 89.34 | 81.18 - 98.31 |
| AUC(0-t) | - | - | 111.98 | 105.27 - 119.12 |
| AUC(inf) | - | - | 111.83 | 105.20 - 118.86 |
| Tmax (median, h) | 1.54 | 1.00 | ↑ 50% | - |
While food caused a slight decrease in the rate of absorption (decreased Cmax and increased Tmax), the extent of absorption (AUC) was not significantly affected, and the 90% confidence intervals were within the 80-125% equivalence window, indicating no significant food effect on the overall bioavailability of codeine.[1]
Table 4: Comparative Bioavailability of Codeine Phosphate (25 mg) Alone vs. in Combination with Ibuprofen (B1674241) (200 mg)
| Parameter | Codeine Phosphate Alone | Codeine Phosphate with Ibuprofen | Relative Bioavailability (%) |
| AUC | - | - | 106 ± 24 (mean ± sd) |
The bioavailability of codeine was not significantly altered when administered in combination with ibuprofen.[6]
Table 5: Pharmacokinetics of a Liquid Controlled-Release Codeine Formulation vs. an Immediate-Release Solution
| Parameter | Controlled-Release (69.7 mg every 12h) | Immediate-Release Solution (23.2 mg every 4h) |
| Apparent Half-life (h) | 8.2 | 3.2 |
| AUC(0-12h) | Unchanged | Unchanged |
The controlled-release formulation significantly protracted the apparent half-life of codeine while maintaining an equivalent total exposure over 12 hours.[7]
Experimental Protocols
The following outlines a typical experimental protocol for a bioequivalence study of codeine phosphate sesquihydrate formulations, synthesized from common practices described in the literature.[1][6][7][8][9]
1. Study Design:
-
Design: Single-dose, randomized, two-period, two-sequence, crossover design.[1][10]
-
Washout Period: A sufficient washout period between treatments is required, typically at least 7 days, to ensure the complete elimination of the drug from the previous period.[6][9]
-
Conditions: Studies are usually conducted under fasting conditions, with subjects fasting overnight for at least 10 hours before drug administration.[1][9] For food-effect studies, a standardized high-fat, high-calorie meal is consumed before dosing.[1]
2. Study Population:
-
Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age.
-
Inclusion Criteria: No clinically significant abnormalities in medical history, physical examination, and clinical laboratory tests.[8]
-
Exclusion Criteria: History of allergic or adverse reactions to codeine or similar products, treatment with known enzyme-altering drugs, and positive tests for HIV, hepatitis B, or hepatitis C.[8]
3. Dosing and Administration:
-
Test Product: The generic this compound formulation being evaluated.
-
Reference Product: The approved reference listed drug (RLD).
-
Administration: A single oral dose of the test or reference product is administered with a standardized volume of water.
4. Blood Sampling:
-
Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points.
-
Sampling schedule is designed to adequately characterize the plasma concentration-time profile of codeine, including the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
5. Bioanalytical Method:
-
Plasma concentrations of codeine (and potentially its major metabolites like morphine) are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]
-
The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from the plasma concentration-time data for each subject.
-
Cmax and AUC values are log-transformed before statistical analysis.
-
An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC are calculated. For bioequivalence to be established, these intervals must lie within the 80-125% range.[1][2]
Visualizations
Diagram 1: Typical Bioequivalence Study Workflow
A diagram illustrating the typical workflow of a crossover bioequivalence study.
Diagram 2: Codeine Metabolic Pathway
A simplified diagram of the major metabolic pathways of codeine.
The metabolism of codeine is an important consideration in bioequivalence studies, particularly its conversion to the active metabolite morphine by the polymorphic enzyme CYP2D6.[12][13] Genetic variations in CYP2D6 can lead to significant differences in morphine exposure among individuals, categorizing them as poor, intermediate, extensive, or ultra-rapid metabolizers.[12][13] While bioequivalence is typically assessed based on the parent drug (codeine), understanding the metabolic profile can be crucial for interpreting study results and ensuring therapeutic equivalence.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. [PDF] Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate. | Semantic Scholar [semanticscholar.org]
- 6. Comparative bioavailability study of codeine and ibuprofen after administration of the two products alone or in association to 24 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a novel liquid controlled release codeine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. [Relative bioavailability of paracetamol from tablets and suppositories as well as of paracetamol and codeine in a combination tablet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Dissolution of Codeine Phosphate Sesquihydrate and Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dissolution properties of two common hydrate (B1144303) forms of codeine phosphate (B84403): the sesquihydrate and the hemihydrate. Understanding the dissolution behavior of different solid-state forms of an active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioequivalence, and maintaining product quality. While direct comparative dissolution studies are limited in publicly available literature, this guide synthesizes available data on their physicochemical properties, solubility, and dissolution behavior to offer a comprehensive overview.
Physicochemical Properties
Codeine phosphate can exist in different hydrated forms, with the sesquihydrate and hemihydrate being the most common and stable at room temperature.[1] The primary difference between these two forms is the number of water molecules associated with the codeine phosphate molecule in the crystal lattice. The sesquihydrate contains 1.5 moles of water per mole of codeine phosphate, while the hemihydrate contains 0.5 moles of water.[1] This difference in water content can influence the crystal structure and, consequently, the physicochemical properties of the material, including its dissolution rate. Thermal studies have shown that the sesquihydrate can be converted to the hemihydrate upon heating.[1]
Table 1: Physicochemical Properties of Codeine Phosphate Hydrates
| Property | Codeine Phosphate Sesquihydrate | Codeine Phosphate Hemihydrate |
| Water Content | 1.5 moles of water per mole of codeine phosphate | 0.5 moles of water per mole of codeine phosphate |
| Stability | Stable at room temperature[1] | Stable at room temperature[1] |
| Interconversion | Can be converted to the hemihydrate upon heating[1] | --- |
Solubility Profile
Both the sesquihydrate and hemihydrate forms of codeine phosphate are generally considered to be soluble in water. The European Pharmacopoeia describes codeine phosphate hemihydrate as "freely soluble in water". Quantitative data from various sources indicate a high solubility for codeine phosphate, with one source stating a solubility of 1 gram in 2.5 mL of water (equivalent to 400 mg/mL), and another reporting it as greater than or equal to 100 mg/mL at approximately 16°C.[2] While these values do not always differentiate between the hydrate forms, the high solubility of both suggests that dissolution is likely to be rapid.
Table 2: Aqueous Solubility of Codeine Phosphate Forms
| Hydrate Form | Solubility Description | Quantitative Solubility Data (form often unspecified) |
| Sesquihydrate | Soluble in water[3] | Data not specifically available |
| Hemihydrate | Freely soluble in water[4][5] | ≥ 100 mg/mL at 16°C[2][6]; 1 g in 2.5 mL (400 mg/mL)[4] |
Comparative Dissolution Studies
The study showed that the dissolution of the hemihydrate form is rapid and independent of pH across the physiological range.[7] More than 85% of the drug was reported to dissolve within 15 minutes in a pH 1.2 medium.[7]
While a direct comparison is not possible, the high solubility of both forms suggests that the sesquihydrate would also exhibit rapid dissolution. According to the Biopharmaceutics Classification System (BCS), codeine phosphate is considered a Class 1 drug (high solubility, high permeability), which generally implies that dissolution is not the rate-limiting step for absorption.
Table 3: Summary of Available Dissolution Data
| Hydrate Form | Dissolution Conditions | Results |
| Sesquihydrate | No specific data found | - |
| Hemihydrate | pH 1.2, 4.5, and 6.8[7] | pH-independent dissolution; >85% dissolved in 15 minutes at pH 1.2[7] |
Experimental Protocols
Standardized dissolution testing protocols for codeine phosphate tablets are described in major pharmacopoeias. These methods can be applied to formulations containing either the sesquihydrate or hemihydrate form to assess their in vitro release characteristics.
USP Dissolution Test for Codeine Phosphate Tablets
The United States Pharmacopeia (USP) monograph for Codeine Phosphate Tablets specifies the following dissolution test:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Medium: 900 mL of water
-
Rotation Speed: 50 rpm
-
Time: 45 minutes
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of codeine phosphate is dissolved in 45 minutes.[8]
Experimental Workflow for Comparative Dissolution
The following workflow can be used to conduct a comparative dissolution study between the two hydrate forms.
Caption: Experimental workflow for a comparative dissolution study.
Codeine Metabolic Pathway
Codeine is a prodrug that is metabolized in the liver to its active form, morphine, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic conversion is crucial for its analgesic effect.
Caption: Major metabolic pathways of codeine.
Conclusion
References
- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 2. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. trungtamthuoc.com [trungtamthuoc.com]
Safety Operating Guide
Navigating the Disposal of Codeine Phosphate Sesquihydrate in a Research Environment
Essential guidelines for the safe and compliant disposal of a DEA-regulated substance, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of controlled substances like codeine phosphate (B84403) sesquihydrate is a critical component of laboratory safety and regulatory compliance. As a Schedule II controlled substance regulated by the Drug Enforcement Administration (DEA), specific procedures must be followed to prevent diversion and environmental contamination. This guide provides a comprehensive overview of the necessary steps and considerations for its disposal.
The primary principle governing the disposal of controlled substances is that they must be rendered "non-retrievable."[1][2][3][4] This means the substance must be permanently and irreversibly altered in its physical or chemical state, making it unusable for all practical purposes.[3][4] The DEA does not mandate specific destruction methods but focuses on this end result.[2][5]
Disposal Pathways for Codeine Phosphate Sesquihydrate
There are two main DEA-compliant pathways for the disposal of this compound from a laboratory setting: transfer to a reverse distributor and on-site destruction. It is crucial to note that flushing controlled substances down the drain is strongly discouraged by the Environmental Protection Agency (EPA) and is not a compliant method for DEA registrants.[5]
1. Transfer to a DEA-Registered Reverse Distributor:
This is the most common and recommended method for laboratories. A reverse distributor is an entity registered with the DEA to handle and dispose of controlled substances.
-
Procedure:
-
Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the this compound.
-
For Schedule II substances like codeine, the transfer must be documented using DEA Form 222.
-
Maintain meticulous records of the transfer, including the completed DEA Form 222, for a minimum of two years.[6]
-
2. On-Site Destruction:
While permissible, on-site destruction is a more complex process that requires strict adherence to DEA regulations to render the substance non-retrievable.
-
Procedure:
-
The destruction process must be witnessed by at least two authorized employees of the registrant.
-
A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction. This form must be kept on file for at least two years.[6]
-
The chosen method must permanently alter the chemical or physical state of the this compound.
-
Quantitative Data and Regulatory Requirements
Specific quantitative limits for the disposal of controlled substances are not defined by the DEA. The focus remains on the "non-retrievable" standard. The following table summarizes the key procedural and regulatory requirements for the disposal of this compound.
| Disposal Method | Key Requirements | DEA Form | Witness Requirement | Record Keeping |
| Reverse Distributor | Transfer to a DEA-registered reverse distributor. | DEA Form 222 (for transfer) | Not applicable for transfer | Minimum 2 years |
| On-Site Destruction | Must render the substance "non-retrievable." | DEA Form 41 (for destruction) | Yes, two authorized individuals | Minimum 2 years |
Experimental Protocol for On-Site Destruction (General Guidance)
While the DEA does not specify destruction methods, understanding the chemical properties of codeine phosphate can inform potential on-site procedures. Codeine phosphate's stability is pH-dependent, and it is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8][9] Any on-site destruction protocol must be developed in consultation with the institution's Environmental Health and Safety (EHS) department and must comply with all federal, state, and local regulations.
A general approach for chemical degradation could involve:
-
Consultation and Approval: Before proceeding, the proposed chemical degradation method must be reviewed and approved by the institution's EHS and must be in compliance with DEA regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Dissolution: Dissolve the this compound in a suitable solvent.
-
Chemical Degradation: Introduce a chemical agent to degrade the codeine molecule. This could involve strong acids, bases, or oxidizing agents, depending on the approved protocol. The reaction should be carried out in a controlled environment, such as a fume hood.
-
Verification: Ideally, the completion of the degradation process should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent compound.[8][10]
-
Waste Disposal: The resulting solution must be disposed of as hazardous waste in accordance with EPA and local regulations.
-
Documentation: The entire process, including the quantities of substances used and the names of the two witnesses, must be meticulously documented on DEA Form 41.
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
- 1. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ashp.org [ashp.org]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safeguarding Health: A Comprehensive Guide to Handling Codeine Phosphate Sesquihydrate
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for managing Codeine phosphate (B84403) sesquihydrate in a laboratory setting, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe working environment.
Codeine phosphate sesquihydrate is classified as a hazardous substance that can be toxic if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2] It is crucial to handle this compound with appropriate protective measures to prevent accidental exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. It is essential to consult with a safety specialist before handling this product to ensure that the suggested protective clothing is sufficient for the specific tasks.[3]
| Scenario | Required Personal Protective Equipment |
| Weighing and Dispensing (Powder Form) | Primary: • Full-face respirator with appropriate particulate filter or a powered air-purifying respirator (PAPR)[4] • Double gloves (chemotherapy-rated)[5] • Disposable, low-permeability gown with a solid front and tight-fitting cuffs[4][5] • Splash goggles and face shield[3][6]Secondary: • Shoe covers[4] • Hair covering |
| Compounding and Solution Preparation | Primary: • Chemical splash goggles and a face shield[3][6] • Double gloves (chemotherapy-rated)[5] • Disposable, low-permeability gown with a solid front and tight-fitting cuffs[4][5]Secondary: • Shoe covers[4] |
| General Laboratory Handling | • Safety glasses with side shields or splash goggles[3][7] • Single pair of nitrile gloves[2] • Laboratory coat |
| Spill Cleanup | • Full-face respirator with appropriate particulate and vapor cartridges[4] • Heavy-duty gloves (e.g., butyl rubber) • Chemical-resistant suit or coveralls[3] • Chemical-resistant boots |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps, from preparation to final waste disposal.
Experimental Protocols
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup:
-
Solid Spills: Carefully scoop the material into a designated hazardous waste container.
-
Liquid Spills: Use absorbent material to collect the liquid and place it in a sealed, labeled waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant.[7]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Exposure Response Protocol:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or if respiratory symptoms develop, call for emergency medical assistance.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention and call a poison control center.[2][8]
Disposal Plan:
All waste containing this compound, including contaminated PPE, consumables, and unused solutions, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with general laboratory waste.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[2]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2] For unused or expired product, a pharmacy take-back program is a recommended disposal method.[10]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumrx.com [spectrumrx.com]
- 3. hmdb.ca [hmdb.ca]
- 4. utoledo.edu [utoledo.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. poison.org [poison.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pdf.hres.ca [pdf.hres.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
